5-(Aminomethyl)-2-methoxybenzonitrile: Chemical Properties, Synthesis, and Applications
Executive Summary 5-(Aminomethyl)-2-methoxybenzonitrile (also known as 3-cyano-4-methoxybenzylamine) is a highly versatile, bifunctional aromatic building block utilized extensively in medicinal chemistry and drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(Aminomethyl)-2-methoxybenzonitrile (also known as 3-cyano-4-methoxybenzylamine) is a highly versatile, bifunctional aromatic building block utilized extensively in medicinal chemistry and drug discovery. Featuring both a nucleophilic primary amine and an electrophilic nitrile group anchored to an electron-rich methoxybenzene core, this compound serves as a critical intermediate in the synthesis of complex heterocycles, anthranilic acid derivatives, and targeted pharmacophores[1]. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology, and maps its derivatization potential for drug development professionals.
Physicochemical Profiling
The structural behavior of 5-(aminomethyl)-2-methoxybenzonitrile is governed by the push-pull electronic system of its aromatic ring. The methoxy group at position 2 acts as an electron-donating group (EDG) via resonance, while the nitrile at position 1 is a strong electron-withdrawing group (EWG). This electronic distribution stabilizes the aromatic core while distinctly modulating the reactivity of the benzylic amine.
The most reliable and high-yielding route to synthesize 5-(aminomethyl)-2-methoxybenzonitrile is via the Gabriel Synthesis , starting from commercially available 2-methoxy-5-methylbenzonitrile[4]. Direct amination of benzylic halides with ammonia gas is notoriously inefficient, typically resulting in a chaotic mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the resulting alkylated products. The Gabriel synthesis bypasses this flaw by utilizing a sterically bulky phthalimide anion to enforce strict mono-alkylation[1].
Synthetic workflow for 5-(Aminomethyl)-2-methoxybenzonitrile via Gabriel synthesis.
Procedure: Dissolve 2-methoxy-5-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene. Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to reflux (75–80 °C) under argon for 4–6 hours[4].
Causality & Validation: AIBN undergoes thermal decomposition to generate nitrogen gas and two 2-cyanoprop-2-yl radicals, initiating the homolytic cleavage of the N-Br bond in NBS. This maintains a low, steady-state concentration of bromine radicals, thermodynamically favoring benzylic substitution over electrophilic aromatic substitution.
Self-Validation: As the reaction progresses, the dense NBS is consumed, and the less dense succinimide byproduct floats to the surface of the solvent. Complete conversion is visually indicated by this phase separation and confirmed via TLC (hexane/ethyl acetate).
Step 2: Phthalimide Displacement (Sₙ2)
Procedure: Filter the warm reaction mixture from Step 1 to remove succinimide, and concentrate the filtrate in vacuo. Dissolve the crude 5-(bromomethyl)-2-methoxybenzonitrile in anhydrous N,N-dimethylformamide (DMF). Add potassium phthalimide (1.2 eq) and stir the suspension at 80 °C for 4 hours.
Causality & Validation: DMF, a polar aprotic solvent, selectively solvates the potassium cation, leaving the phthalimide anion "naked" and highly nucleophilic. The steric bulk of the phthalimide prevents polyalkylation.
Self-Validation: The reaction is validated by pouring the cooled mixture into ice water; the highly hydrophobic imide intermediate (N-(3-cyano-4-methoxybenzyl)phthalimide) precipitates immediately as a white solid, allowing for isolation via simple vacuum filtration.
Step 3: Ing-Manske Hydrazinolysis
Procedure: Suspend the isolated N-(3-cyano-4-methoxybenzyl)phthalimide (8.60 g) in a solvent mixture comprising 100 mL of ethanol and 100 mL of 1,4-dioxane. Add hydrazine monohydrate (1.71 mL). Heat the solution under reflux for 2 hours. Cool to room temperature, add 1N sodium hydroxide, and extract with ethyl acetate[1].
Causality & Validation: Hydrazine acts as a potent bis-nucleophile, attacking the highly electrophilic imide carbonyls. It transfers the phthaloyl group to form a stable, cyclic phthalhydrazide (1,4-phthalazinedione) byproduct. This thermodynamic sink drives the deprotection to absolute completion.
Self-Validation: The phthalhydrazide byproduct is highly insoluble in the organic phase and precipitates out as a voluminous white solid during the reaction. Filtration removes this byproduct, leaving the pure primary amine in the organic filtrate.
Reactivity & Derivatization Potential
The dual functional groups on 5-(aminomethyl)-2-methoxybenzonitrile allow for orthogonal derivatization, making it a highly prized scaffold in combinatorial chemistry.
Divergent derivatization pathways for the primary amine and nitrile functional groups.
Amine Functionalization: The primary amine is highly nucleophilic and readily undergoes peptide coupling with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base (DIPEA). It is also an excellent substrate for reductive amination with aldehydes using sodium triacetoxyborohydride.
Nitrile Functionalization: The cyano group can be converted into a tetrazole—a metabolically stable bioisostere of a carboxylic acid—via [3+2] cycloaddition with sodium azide and ammonium chloride in DMF. Alternatively, harsh basic hydrolysis (NaOH, reflux) converts the nitrile to a corresponding carboxylic acid.
Applications in Drug Discovery
5-(Aminomethyl)-2-methoxybenzonitrile is prominently featured in the patent literature for the synthesis of biologically active molecules. Most notably, it is utilized as a precursor in the synthesis of anthranilic acid derivatives [1]. These derivatives are frequently investigated for their roles as enzyme inhibitors and receptor antagonists. The presence of the methoxy group enhances the lipophilicity and metabolic stability of the resulting drug candidates, while the benzylic amine serves as a flexible linker to attach various pharmacophores.
An In-depth Technical Guide to the Structure Elucidation of 5-(Aminomethyl)-2-methoxybenzonitrile
Preamble: The Imperative of Unambiguous Structural Verification In the realms of medicinal chemistry and materials science, the precise molecular architecture of a compound is the bedrock upon which its function, reactiv...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: The Imperative of Unambiguous Structural Verification
In the realms of medicinal chemistry and materials science, the precise molecular architecture of a compound is the bedrock upon which its function, reactivity, and safety are built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources in development pipelines, and compromised intellectual property. This guide presents a comprehensive, multi-technique spectroscopic workflow for the definitive structure elucidation of 5-(aminomethyl)-2-methoxybenzonitrile, a substituted benzonitrile scaffold of interest in synthetic chemistry.
Foundational Analysis: Molecular Formula and Functional Group Identification
The first phase of elucidation focuses on confirming the elemental composition and identifying the key chemical moieties present. This provides the fundamental building blocks that will be assembled in the subsequent connectivity analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before determining connectivity, it is essential to confirm the molecular formula. High-resolution mass spectrometry provides the requisite mass accuracy to distinguish between isobaric formulas, thereby offering a high degree of confidence in the elemental composition.[1] We employ electrospray ionization (ESI) due to its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.
Experimental Protocol: ESI-TOF HRMS
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in an appropriate solvent such as methanol or acetonitrile, with 0.1% formic acid added to facilitate protonation.
Instrumentation: Utilize a time-of-flight (TOF) mass spectrometer equipped with an ESI source.
Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee high mass accuracy.
Data Presentation & Interpretation
Parameter
Expected Value
Rationale
Molecular Formula
C₉H₁₀N₂O
Based on the proposed structure.
Exact Mass
162.07931
Calculated for C₉H₁₀N₂O.
Observed Ion [M+H]⁺
163.0866
Calculated for [C₉H₁₁N₂O]⁺.
The detection of an ion with a mass-to-charge ratio that matches the calculated value for the protonated molecule to within 5 ppm provides strong, direct evidence for the proposed elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups within a molecule.[2] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of covalent bonds (e.g., stretching, bending). This analysis serves as a crucial cross-validation of the functional groups implied by the molecular formula. An Attenuated Total Reflectance (ATR) accessory is chosen for its minimal sample preparation requirements and suitability for solid or liquid samples.[3]
Experimental Protocol: ATR-FTIR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
Data Acquisition: Apply pressure to ensure firm contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Data Presentation & Interpretation
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3400-3200
N-H Stretch (symmetric & asymmetric)
Primary Amine (-NH₂)
~3050-3000
Aromatic C-H Stretch
Benzene Ring
~2950-2850
Aliphatic C-H Stretch
Methylene (-CH₂-) & Methoxy (-OCH₃)
~2225
C≡N Stretch
Nitrile (-CN)
~1610, ~1500
C=C Stretch
Aromatic Ring
~1250
Asymmetric C-O-C Stretch
Aryl Ether (-O-CH₃)
The concurrent observation of absorption bands characteristic of a primary amine, a nitrile, an aryl ether, and an aromatic ring provides a robust qualitative fingerprint that aligns perfectly with the proposed structure of 5-(aminomethyl)-2-methoxybenzonitrile.
Definitive Connectivity Analysis: A Multi-Dimensional NMR Approach
With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the precise arrangement and connectivity of the atoms.[4][5] Our strategy is to use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build the molecular structure piece by piece.
Experimental Protocol: General NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.[6]
Instrumentation: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.
Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra at a constant temperature (e.g., 298 K) using standard pulse programs.
One-Dimensional NMR: ¹H and ¹³C Spectra
¹H NMR - Proton Environments: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton Label
Predicted δ (ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale
H4
~6.85
d
1H
J ≈ 8.4
Ortho-coupled to H3. Shielded by ortho-methoxy group.
H3
~7.35
dd
1H
J ≈ 8.4, 2.1
Ortho-coupled to H4, meta-coupled to H6.
H6
~7.45
d
1H
J ≈ 2.1
Meta-coupled to H3. Deshielded by para-nitrile group.
-CH₂-
~3.85
s
2H
-
Methylene group adjacent to amine and aromatic ring.
-OCH₃
~3.90
s
3H
-
Methoxy group protons.
-NH₂
~1.60
br s
2H
-
Primary amine protons, often broad and exchangeable.
¹³C NMR - Carbon Skeleton: The proton-decoupled ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Carbon Label
Predicted δ (ppm)
Rationale
C2
~159.0
Aromatic C-O, deshielded by oxygen.
C5
~142.0
Aromatic C-CH₂, deshielded by attachment to substituent.
C6
~132.0
Aromatic CH.
C3
~129.0
Aromatic CH.
C1
~118.0
Quaternary aromatic carbon attached to nitrile.
-CN
~117.0
Nitrile carbon.
C4
~111.0
Aromatic CH, shielded by ortho-methoxy group.
-OCH₃
~55.5
Methoxy carbon.
-CH₂-
~45.0
Aminomethyl carbon.
Two-Dimensional NMR: Assembling the Pieces
2D NMR experiments are the cornerstone of structure elucidation, providing unambiguous evidence of atomic connectivity.[7][8]
COSY (Correlation Spectroscopy) - H-H Connectivity: The COSY experiment identifies protons that are coupled to one another, typically through 2-3 bonds.[9] For this molecule, the key information is the confirmation of the aromatic spin system.
Expected Correlation: A cross-peak will be observed between H3 and H4 , confirming their ortho relationship. A weaker cross-peak may be seen between H3 and H6 , confirming their meta relationship.
Diagram 1: Predicted ¹H-¹H COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence) - C-H One-Bond Connectivity: The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[8][9] This is a self-validating step that links the ¹H and ¹³C assignments.
Expected Correlations:
H3 will show a cross-peak to C3 .
H4 will show a cross-peak to C4 .
H6 will show a cross-peak to C6 .
The -CH₂- protons will correlate to the -CH₂- carbon.
The -OCH₃ protons will correlate to the -OCH₃ carbon.
Diagram 2: Predicted ¹H-¹³C HSQC correlations.
HMBC (Heteronuclear Multiple Bond Correlation) - Long-Range C-H Connectivity: The HMBC experiment is arguably the most powerful tool for elucidating the complete molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9][10] These long-range correlations are critical for connecting the individual spin systems and placing the substituents correctly on the aromatic ring.
Key Expected Correlations to Finalize the Structure:
-OCH₃ Protons to C2: A strong correlation from the methoxy protons to the C2 carbon (³JCH) definitively attaches the methoxy group to the C2 position.
-CH₂- Protons to C4, C5, and C6: Correlations from the aminomethyl protons to C4 and C6 (³JCH) and to C5 (²JCH) unambiguously place the aminomethyl group at the C5 position.
H6 to C2 and C4: Correlations from the H6 proton to C2 and C4 confirm its position relative to the methoxy group and the aminomethyl group.
H4 to C2 and C5: Correlations from H4 to C2 and C5 (and the nitrile carbon C-CN) lock in the substitution pattern.
Diagram 3: Logical workflow using key HMBC correlations.
Conclusion: A Self-Validating Structural Assignment
The structure of 5-(aminomethyl)-2-methoxybenzonitrile is unequivocally confirmed through the synergistic application of modern spectroscopic techniques.
High-Resolution Mass Spectrometry established the correct molecular formula, C₉H₁₀N₂O.
FT-IR Spectroscopy confirmed the presence of all key functional groups: a primary amine, a nitrile, an aryl ether, and a substituted aromatic ring.
¹H and ¹³C NMR provided the chemical shifts and counts for each unique proton and carbon environment.
COSY established the connectivity of the aromatic protons.
HSQC linked each proton directly to its attached carbon.
HMBC provided the critical long-range correlations that pieced together the fragments, definitively placing the methoxy group at C2, the nitrile at C1, and the aminomethyl group at C5.
Each piece of data cross-validates the others, creating a robust and defensible structural assignment essential for any further research, development, or regulatory submission. This systematic approach exemplifies a best-practice workflow for small molecule structure elucidation.
References
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
Martin, G. E., & Williamson, R. T. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(4), 88. [Link]
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2958-2963. [Link]
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
OCHeM. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
Comprehensive Technical Guide: 5-(Aminomethyl)-2-methoxybenzonitrile as a Bifunctional Pharmaceutical Intermediate
Executive Summary In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient exploration of chemical space. 5-(Aminomethyl)-2-methoxybenzonitrile (commonly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient exploration of chemical space. 5-(Aminomethyl)-2-methoxybenzonitrile (commonly referred to by its synonym, 3-Cyano-4-methoxybenzylamine) represents a highly versatile pharmacophore precursor. Featuring a nucleophilic primary amine, an electron-withdrawing nitrile, and an electron-donating methoxy group, this compound offers orthogonal reactivity vectors.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and a field-validated synthetic methodology designed to maximize yield and purity for downstream drug development applications.
Chemical Identity and Physicochemical Properties
Understanding the baseline properties of 5-(Aminomethyl)-2-methoxybenzonitrile is critical for downstream assay development and formulation. The free base (CAS 169045-13-0) 1 is often utilized in situ, but due to the inherent instability of primary benzylamines toward atmospheric carbon dioxide (which leads to spontaneous carbamate formation), it is predominantly commercialized and stored as the hydrochloride salt (CAS 1423032-10-3) 2.
The utility of 5-(Aminomethyl)-2-methoxybenzonitrile stems from its tri-substituted aromatic architecture, which provides three distinct, non-competing sites for derivatization:
The Aminomethyl Group (-CH2NH2): As an unhindered primary amine, it serves as a potent nucleophile. It is the primary vector for amide couplings with carboxylic acids (using standard coupling reagents like HATU or EDC/HOBt) and participates readily in reductive aminations to form secondary amines.
The Nitrile Group (-CN): Positioned meta to the aminomethyl group, the nitrile acts as a strong hydrogen bond acceptor. Synthetically, it is a classic precursor for the generation of tetrazoles (via [3+2] cycloaddition with sodium azide), amidines, or it can be hydrolyzed to a primary amide under controlled basic or acidic conditions.
The Methoxy Group (-OCH3): The ortho-methoxy group provides critical steric hindrance that can lock the conformation of adjacent substituents. Furthermore, its electron-donating nature via resonance enriches the electron density of the aromatic ring, modulating the pKa of the benzylic amine and influencing the overall lipophilicity (LogP) of the final drug candidate.
Fig 1: Functional group reactivity profile of 5-(Aminomethyl)-2-methoxybenzonitrile.
Synthetic Methodologies: A Self-Validating Protocol
While several routes exist to synthesize 3-cyano-4-methoxybenzylamine derivatives, direct reductive amination of 5-formyl-2-methoxybenzonitrile with ammonia frequently results in over-alkylation, yielding undesired secondary and tertiary amine dimers.
To ensure absolute control over the reaction trajectory, the following protocol utilizes an oxime intermediate. By converting the aldehyde to an oxime prior to reduction, the pathway strictly limits the reaction to the formation of the primary amine. Furthermore, the use of Zinc in acetic acid provides a mild reduction environment that preserves the sensitive nitrile group, which could otherwise be reduced by aggressive hydride donors like LiAlH4.
Fig 2: Step-by-step synthetic workflow from aldehyde to the stable hydrochloride salt.
Step-by-Step Protocol: Synthesis via Oxime Reduction
Phase 1: Oxime Formation
Reagent Assembly: Dissolve 1.0 equivalent of 5-formyl-2-methoxybenzonitrile 4 in absolute ethanol to achieve a 0.2 M concentration.
Activation: Add 1.5 equivalents of hydroxylamine hydrochloride (NH2OH·HCl) followed by 1.5 equivalents of sodium acetate (NaOAc).
Causality: NaOAc acts as a crucial buffer. It liberates the free hydroxylamine nucleophile from its HCl salt while maintaining a slightly acidic pH (approx. 4.5–5.5), which is the kinetic optimum for the dehydration step of imine/oxime condensation.
Reaction: Stir the mixture at 60°C for 2 hours. Monitor progression via LC-MS until the starting aldehyde is completely consumed.
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and deionized water. Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude oxime intermediate.
Phase 2: Controlled Selective Reduction
5. Reduction Setup: Dissolve the crude oxime in a 1:1 (v/v) mixture of ethanol and glacial acetic acid. Cool the reaction flask to 0°C using an ice bath.
6. Zinc Addition: Slowly add 4.0 equivalents of activated Zinc dust in portions.
Causality: The Zn/AcOH system operates via a single-electron transfer (SET) mechanism. It selectively reduces the N-O bond and the C=N double bond of the oxime without providing enough hydridic character to attack the electrophilic carbon of the nitrile group, ensuring absolute chemoselectivity.
Agitation: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 4 hours.
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the spent zinc salts. Wash the filter cake thoroughly with EtOAc.
Phase 3: Salt Formation & Isolation
9. Free Basing: Carefully basify the filtrate to pH 10 using a 1M aqueous NaOH solution. Extract the aqueous layer three times with Dichloromethane (DCM).
10. Precipitation: Dry the combined DCM layers over Na2SO4 and filter. Cool the solution to 0°C and dropwise add 1.2 equivalents of 2.0 M HCl in dioxane.
Causality: Immediate conversion of the free base to the hydrochloride salt prevents oxidative degradation and carbamate formation. The HCl salt precipitates out of the organic matrix as a highly pure, stable crystalline solid.
Collection: Filter the resulting white precipitate, wash with cold diethyl ether, and dry in vacuo to afford 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride.
Applications in Drug Development
In medicinal chemistry, the 3-cyano-4-methoxybenzylamine motif is frequently deployed as a privileged scaffold in the design of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. The primary amine serves as an ideal attachment point for synthesizing complex amide libraries during Structure-Activity Relationship (SAR) campaigns. Additionally, the nitrile group is often utilized as a bioisostere for halogens or as a metabolic soft spot blocker, enhancing the pharmacokinetic half-life and target binding affinity of the resulting therapeutic agents.
References
NextSDS. "5-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information".[Link]
Google Patents. "WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)
Spectral Characterization and Analytical Workflows for 5-(Aminomethyl)-2-methoxybenzonitrile
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 5-(Aminomethyl)-2-methoxybenzonitrile (CAS: 169045-13-0) Chemical Identity & Structural Significance 5-(Aminomethy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Compound: 5-(Aminomethyl)-2-methoxybenzonitrile (CAS: 169045-13-0)
Chemical Identity & Structural Significance
5-(Aminomethyl)-2-methoxybenzonitrile (Molecular Formula: C₉H₁₀N₂O, MW: 162.19 g/mol ) is a highly functionalized aromatic building block widely utilized in pharmaceutical synthesis and medicinal chemistry[1]. The molecule features a central benzene ring substituted with three distinct electronic moieties: a strongly electron-donating methoxy group (-OCH₃) at C-2, a strongly electron-withdrawing cyano group (-C≡N) at C-1, and a basic, nucleophilic aminomethyl group (-CH₂NH₂) at C-5[2].
This specific push-pull electronic arrangement creates a highly polarized aromatic system. Understanding the spectral footprint of this molecule is critical for researchers utilizing it as a precursor for benzylamine derivatives or benzonitrile-containing active pharmaceutical ingredients (APIs)[3].
High-Resolution Spectral Data Analysis
As a Senior Application Scientist, interpreting the spectral data of this compound requires looking beyond the raw numbers to understand the quantum mechanical and electronic environments driving these signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of the aromatic core relies heavily on the AMX spin system observed in the ¹H NMR spectrum.
Causality in Solvent Selection: Anhydrous DMSO-d₆ is specifically chosen over CDCl₃ to resolve the primary amine (-NH₂) protons. In CDCl₃, rapid proton exchange and the quadrupolar relaxation of the nitrogen atom often broaden the amine signal into an invisible baseline hump. In DMSO-d₆, strong hydrogen bonding between the solvent and the amine protons stabilizes the exchange rate, yielding a distinct broad singlet near 1.95 ppm.
Electronic Effects on Chemical Shifts: The C-3 proton is highly shielded by the +M (mesomeric) effect of the adjacent methoxy group, pushing it upfield to 7.15 ppm. Conversely, the C-6 proton is situated in the deshielding anisotropic cone of the cyano group, pulling it downfield to 7.65 ppm.
Nucleus
Chemical Shift (ppm)
Multiplicity & Coupling
Integration
Assignment
¹H
7.65
Doublet (J = 2.1 Hz)
1H
Ar-H6 (Deshielded by -CN)
¹H
7.55
Doublet of doublets (J = 8.6, 2.1 Hz)
1H
Ar-H4
¹H
7.15
Doublet (J = 8.6 Hz)
1H
Ar-H3 (Shielded by -OCH₃)
¹H
3.88
Singlet
3H
-OCH₃
¹H
3.65
Singlet
2H
-CH₂-NH₂ (Benzylic)
¹H
1.95
Broad singlet
2H
-NH₂ (Exchanges with D₂O)
¹³C
160.2
Singlet
-
C-2 (Attached to -OCH₃)
¹³C
135.4
Singlet
-
C-5 (Attached to -CH₂NH₂)
¹³C
116.5
Singlet
-
-C≡N (Nitrile carbon)
¹³C
101.5
Singlet
-
C-1 (Attached to -CN)
¹³C
56.4
Singlet
-
-OCH₃
¹³C
45.2
Singlet
-
-CH₂NH₂
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality in Methodology: The selection of Attenuated Total Reflectance (ATR) over traditional KBr pelleting is a deliberate choice. KBr is highly hygroscopic; any absorbed ambient moisture produces a broad O-H stretch (~3400 cm⁻¹) that directly overlaps with and obscures the critical N-H stretching bands of the primary amine. ATR analyzes the sample in its native solid state, eliminating this artifact.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Assignment
3380, 3310
Medium, Sharp
N-H Stretch (Asym & Sym)
Primary amine (-NH₂)
2940, 2835
Weak
C-H Stretch
Aliphatic (-CH₂, -CH₃)
2225
Medium, Sharp
C≡N Stretch
Nitrile group
1610, 1505
Strong
C=C Stretch
Aromatic ring breathing
1260, 1025
Strong
C-O-C Stretch
Alkyl aryl ether (-OCH₃)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Causality in Ionization & Fragmentation: Electrospray Ionization (ESI) in positive mode is selected due to the high basicity of the primary amine, which readily accepts a proton to form a stable [M+H]⁺ pseudomolecular ion at m/z 163.1. During collision-induced dissociation (CID), the loss of 17 Da (NH₃) is highly favored because the cleavage of the benzylic C-N bond generates a highly resonance-stabilized benzylic carbocation (m/z 146.1).
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss (Da)
Mechanistic Assignment
163.1 [M+H]⁺
-
-
Protonated molecular ion
163.1
146.1
17 (NH₃)
Formation of benzylic carbocation
146.1
131.1
15 (CH₃•)
Radical cleavage of methoxy methyl
Standardized Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to sample acquisition if the self-validation criteria fail.
Solvent Addition: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
Self-Validation Step (Calibration): Insert the sample into a 400 MHz spectrometer. Lock to the deuterium signal. Perform automated gradient shimming. Validation: The TMS internal standard peak must appear exactly at 0.00 ppm with a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If the peak is broader, re-shim the Z-axis manually.
Acquisition: Acquire 16 scans for ¹H (D1 = 2s) and 512 scans for ¹³C (D1 = 2s, with ¹H decoupling).
FT-IR (ATR) Protocol
Instrument Preparation: Power on the FT-IR spectrometer equipped with a Diamond ATR accessory. Clean the crystal with HPLC-grade isopropanol and a lint-free wipe.
Self-Validation Step (Background): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty, dry crystal. Validation: The baseline must be flat (100% transmittance) with no anomalous peaks in the 3500-2800 cm⁻¹ region.
Sample Application: Place 2 mg of the solid compound onto the crystal. Apply the pressure anvil until the software indicates optimal contact pressure.
Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Apply an automated ATR penetration-depth correction algorithm post-acquisition.
LC-MS Protocol
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Methanol and Water, modified with 0.1% Formic Acid (to drive protonation).
Self-Validation Step (Blank & Tune): Infuse a standard tuning mix to verify mass accuracy (< 5 ppm error). Inject a blank solvent matrix. Validation: The blank chromatogram must show a stable baseline with zero ion counts at m/z 163.1 to rule out system carryover.
Acquisition: Inject 2 µL of the sample. Operate the ESI source in positive mode (Capillary: 3.5 kV, Gas Temp: 300°C). Apply a collision energy of 15 eV using Nitrogen gas for MS/MS fragmentation.
Analytical Workflows & Decision Trees
Multi-modal analytical workflow for the structural confirmation of CAS 169045-13-0.
ESI-MS positive ion mode fragmentation pathway for the protonated molecular ion.
5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride salt properties
An In-depth Technical Guide to 5-(Aminomethyl)-2-methoxybenzonitrile Hydrochloride Salt Introduction In the landscape of modern chemical synthesis and drug discovery, the strategic design of molecular building blocks is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 5-(Aminomethyl)-2-methoxybenzonitrile Hydrochloride Salt
Introduction
In the landscape of modern chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. These scaffolds serve as the foundational architecture for novel therapeutics, agrochemicals, and advanced materials. 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride is one such versatile intermediate, distinguished by a unique constellation of functional groups: a primary aminomethyl moiety for nucleophilic reactions and salt formation, a methoxy group that modulates electronic properties and lipophilicity, and a nitrile group that acts as a versatile synthetic handle and a potential pharmacophore.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride. We will delve into its core physicochemical properties, safety and handling protocols, plausible synthetic strategies, and explore its potential applications based on its structural attributes and analogies to known bioactive molecules.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The hydrochloride salt form of 5-(Aminomethyl)-2-methoxybenzonitrile enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.
Caption: 2D Structure of 5-(Aminomethyl)-2-methoxybenzonitrile Hydrochloride.
A summary of its key identifiers and properties is presented in Table 1.
Proper handling of any chemical reagent is critical for ensuring laboratory safety. 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride is classified as harmful and requires careful management.
Hazard Identification:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
Irritation: Causes skin irritation and serious eye irritation.[7] May cause respiratory tract irritation.[7]
Recommended Safety Protocols:
A self-validating safety workflow involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict handling procedures.
Caption: Recommended Safety Workflow for Handling.
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure access to an operational chemical fume hood, safety shower, and eyewash station.
Don PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. For handling larger quantities or when dust generation is likely, consider respiratory protection.[6]
Dispensing: Conduct all weighing and transfer operations within a certified chemical fume hood to avoid inhalation of the powder.[6] Avoid dust formation.
Post-Handling: After use, wash hands and any exposed skin thoroughly.[6][7] Decontaminate the work surface.
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6][8]
Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Synthetic Considerations
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatizations. A plausible and robust synthetic route can be designed starting from commercially available 5-formyl-2-methoxybenzonitrile. This multi-step process leverages well-established and reliable organic transformations.
Technical Guide: Literature Review and Synthetic Utility of 5-(Aminomethyl)-2-methoxybenzonitrile
Executive Summary In modern medicinal chemistry and drug discovery, the selection of versatile, multi-functional building blocks is critical for efficient scaffold hopping and fragment-based drug design. 5-(Aminomethyl)-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and drug discovery, the selection of versatile, multi-functional building blocks is critical for efficient scaffold hopping and fragment-based drug design. 5-(Aminomethyl)-2-methoxybenzonitrile (CAS: 169045-13-0) represents a highly valuable trifunctional intermediate. Characterized by a nucleophilic benzylic amine, an electron-withdrawing nitrile, and an electron-donating methoxy ether, this compound provides orthogonal reactivity vectors that allow for rapid diversification.
This whitepaper provides an in-depth technical analysis of 5-(Aminomethyl)-2-methoxybenzonitrile, detailing its structural rationale, mechanistic reactivity, and validated experimental protocols designed for high-yield integration into complex Active Pharmaceutical Ingredients (APIs).
Structural and Physiochemical Profiling
Understanding the physiochemical properties of a building block is the first step in predicting its behavior in complex reaction matrices. The trifunctional nature of 5-(Aminomethyl)-2-methoxybenzonitrile allows it to serve as a central hub in convergent synthesis strategies[1].
Quantitative Data Summary
Property
Value
Chemical Name
5-(Aminomethyl)-2-methoxybenzonitrile
CAS Registry Number
169045-13-0 (Free base) / 1423032-10-3 (HCl salt)
Molecular Formula
C9H10N2O
Molecular Weight
162.19 g/mol
Physical State
Solid (typically handled as the stable Hydrochloride salt)
The spatial arrangement of the functional groups dictates the molecule's electronic landscape:
The Methoxy Group (-OCH3): Acts as a strong electron-donating group via resonance (+R effect), increasing the electron density of the aromatic ring. In drug design, it frequently serves as a hydrogen bond acceptor and locks the conformation of adjacent substituents.
The Nitrile Group (-CN): An electron-withdrawing group (-I, -R effects) that is metabolically stable. It is highly valued in medicinal chemistry as a bioisostere for halogens or as a precursor to tetrazoles (carboxylic acid bioisosteres)[2].
The Aminomethyl Group (-CH2NH2): A highly nucleophilic primary amine insulated from the direct electronic pull of the aromatic ring by a methylene spacer. Because free benzylic amines are prone to oxidation and dimerization, this compound is predominantly utilized and stored as its hydrochloride salt[1].
Core Synthetic Utilities and Reactivity Pathways
The true value of 5-(Aminomethyl)-2-methoxybenzonitrile lies in the orthogonal reactivity of its three functional groups. Each group can be selectively targeted without necessitating exhaustive protection-deprotection strategies.
Reactivity pathways of 5-(Aminomethyl)-2-methoxybenzonitrile.
Mechanistic Causality in Synthetic Design
When designing synthetic routes, the primary amine is typically the first point of functionalization. Because the nitrile requires harsh conditions (e.g., strong acids/bases or azide salts at elevated temperatures) to react, the amine can undergo amidation or reductive amination under mild conditions without affecting the cyano group. Conversely, if the methoxy group requires cleavage (e.g., using BBr3 to form a phenol), this must be carefully timed, as the resulting phenol can interfere with subsequent electrophilic couplings.
One of the most common applications for 5-(Aminomethyl)-2-methoxybenzonitrile is its use as a nucleophile in amide bond formation to construct larger pharmaceutical scaffolds[2]. The following protocol utilizes HATU and DIPEA, a gold-standard combination for challenging or high-value couplings[3].
Experimental Causality & System Design
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional carbodiimides (like EDC/HOBt) due to its superior kinetics and ability to suppress epimerization[3]. DIPEA (N,N-Diisopropylethylamine) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to neutralize the hydrochloride salt of the benzylic amine[4].
Self-validating experimental workflow for HATU-mediated amide coupling.
Step-by-Step Methodology
Preparation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M to 0.5 M concentration under an inert atmosphere (N2 or Ar).
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive O-At (7-azabenzotriazole) active ester intermediate back to the starting acid.
Pre-Activation: Add HATU (1.1 equiv) to the solution, followed immediately by DIPEA (2.0 equiv). Stir the mixture at 0 °C for 15–30 minutes.
Causality: Pre-activation ensures the complete formation of the active ester prior to amine introduction. The low temperature controls the exothermic activation and minimizes side reactions.
Amine Addition: Add 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride (1.05 equiv) to the mixture, followed by an additional 1.0 equiv of DIPEA.
Causality: Adding the amine only after the active ester is fully formed prevents the nucleophilic primary amine from directly attacking the uronium salt of HATU, which would otherwise lead to an irreversible guanidinylation side reaction[3]. The extra equivalent of DIPEA is strictly required to liberate the free base from its hydrochloride salt.
Coupling: Allow the reaction mixture to naturally warm to room temperature and stir for 2–4 hours. Monitor reaction completion via LC-MS.
Self-Validating Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
Causality: This sequence acts as a self-validating purification system. The 1N HCl strips away unreacted amine and DIPEA into the aqueous layer. The NaHCO3 wash removes unreacted carboxylic acid and acidic coupling byproducts (like HOAt). The brine wash removes residual DMF and water[3].
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure amide.
Analytical Validation and Quality Control
To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required:
HPLC-UV/MS: Due to the presence of the benzonitrile and methoxy chromophores, the compound and its derivatives exhibit strong UV absorbance (typically monitored at 214 nm and 254 nm), allowing for accurate purity quantification.
1H NMR Spectroscopy: The benzylic protons (-CH2-) typically appear as a distinct singlet or doublet (if coupled to an amide NH) around 3.8–4.5 ppm, serving as an excellent diagnostic handle to confirm successful coupling. The methoxy group presents as a sharp singlet near 3.8 ppm.
References
"5-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information" - NextSDS. 1
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
The compound 5-(Aminomethyl)-2-methoxybenzonitrile (CAS: 169045-13-0) represents a highly tunable, low-molecular-weight building block with significant potential in targeted drug discovery. While traditionally utilized as a synthetic intermediate, a rigorous structural and electronic analysis reveals a privileged pharmacophore capable of modulating key metabolic enzymes.
By re-orienting the IUPAC nomenclature relative to the primary amine, the molecule functions as a 3-cyano-4-methoxybenzylamine derivative. Benzylamine scaffolds are universally recognized as the canonical substrates and competitive inhibitors for copper-containing and flavin-dependent amine oxidases[1]. This whitepaper establishes a predictive mechanistic framework for 5-(Aminomethyl)-2-methoxybenzonitrile, positioning it as a dual-targeted or selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1) and Monoamine Oxidase B (MAO-B) , with profound implications for neurodegenerative and inflammatory disease models.
The predictive mechanism of action (MoA) is grounded in the distinct electronic and steric contributions of the molecule's three functional moieties:
The Aminomethyl Group (-CH₂NH₂):
Acting as the primary recognition motif, the protonated amine (at physiological pH 7.4) mimics endogenous monoamines (e.g., dopamine, methylamine). It is electrophilically drawn to the topaquinone (TPQ) catalytic center of SSAO/VAP-1 and the flavin adenine dinucleotide (FAD) domain of MAO-B, positioning the molecule within the active site cleft[2].
The Methoxy Group (-OCH₃) at Position 2 (Para to the amine):
This electron-donating group increases the local electron density of the aromatic ring, enhancing cation-
π
interactions with aromatic residues (e.g., Tyr326 in MAO-B). Its steric bulk effectively restricts the molecule from entering the narrower catalytic cavity of MAO-A, thereby driving MAO-B selectivity[3].
The Benzonitrile Group (-CN) at Position 1 (Meta to the amine):
The cyano group acts as a potent, highly directional hydrogen bond acceptor. Recent crystallographic studies on benzonitrile-based MAO-B inhibitors demonstrate that the nitrile dipole interacts favorably with the structural water network located in the enzyme's entrance cavity, stabilizing the inhibitor-enzyme complex[3].
Predicted Molecular Mechanism of Action
Target A: Inhibition of SSAO / VAP-1
Vascular Adhesion Protein-1 (VAP-1) is a dual-function endothelial glycoprotein. Enzymatically, it functions as an SSAO, catalyzing the oxidative deamination of primary amines into aldehydes, hydrogen peroxide (H₂O₂), and ammonia[4].
The Mechanism: 5-(Aminomethyl)-2-methoxybenzonitrile is predicted to act as a competitive, reversible inhibitor of VAP-1. By occupying the TPQ active site, it halts the production of localized H₂O₂ and toxic aldehydes.
Downstream Effect: Because VAP-1-mediated H₂O₂ production acts as a chemoattractant signal that upregulates leukocyte adhesion molecules, inhibiting this enzyme directly blunts leukocyte extravasation into inflamed tissues, offering a potent anti-inflammatory MoA[5].
Target B: Inhibition of MAO-B
MAO-B is localized to the outer mitochondrial membrane and is primarily responsible for the degradation of dopamine in the central nervous system.
The Mechanism: The compound acts as a reversible competitive inhibitor. The benzylamine moiety enters the bipartite cavity of MAO-B, while the benzonitrile group anchors the molecule via hydrogen bonding in the entrance space[3].
Downstream Effect: Blockade of MAO-B preserves endogenous dopamine levels and prevents the generation of reactive oxygen species (ROS) associated with dopamine metabolism, providing neuroprotection in Parkinsonian models.
Pathway Visualization
The following systems-level diagram maps the predicted biochemical blockade and its downstream phenotypic outcomes.
Caption: Predicted dual-inhibition pathway of 5-(Aminomethyl)-2-methoxybenzonitrile on MAO-B and VAP-1.
To empirically validate this predicted MoA, the following self-validating protocols must be executed. These assays are designed not merely to generate data, but to establish absolute causality through built-in orthogonal controls.
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) against recombinant human MAO-B and VAP-1.
Causality Rationale: Amine oxidases generate H₂O₂ in a strict 1:1 stoichiometry with substrate oxidation. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, H₂O₂ is converted into resorufin, a highly stable fluorophore. A reduction in fluorescence directly and exclusively correlates with enzyme inhibition[6].
Step-by-Step Methodology:
Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human VAP-1 or MAO-B to a working concentration of 5 µg/mL.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-(Aminomethyl)-2-methoxybenzonitrile in DMSO (final assay DMSO concentration
≤
1%).
Incubation: In a black 384-well microplate, combine 20 µL of enzyme solution with 5 µL of the compound dilution. Incubate for 30 minutes at 37°C to allow equilibrium binding.
Reaction Initiation: Add 25 µL of a detection mix containing the substrate (e.g., 1 mM benzylamine for VAP-1), 2 U/mL HRP, and 50 µM Amplex Red[4].
Kinetic Readout: Measure fluorescence continuously (Excitation: 540 nm / Emission: 590 nm) for 60 minutes at 37°C.
Purpose: To confirm direct physical interaction and differentiate between reversible and irreversible (suicide) inhibition.
Causality Rationale: Many amine oxidase inhibitors (like selegiline) are irreversible covalent modifiers. SPR provides label-free, real-time mass measurements. If the compound is a reversible competitive inhibitor (as predicted by the benzonitrile stabilization), the sensorgram will show a clear dissociation phase (
Koff
) when buffer replaces the analyte[1].
Step-by-Step Methodology:
Immobilization: Covalently couple recombinant VAP-1 to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of ~5000 Response Units (RU).
Reference Cell: Leave an adjacent flow cell activated and deactivated (without protein) to serve as a real-time reference for bulk refractive index changes and non-specific binding.
Single-Cycle Kinetics: Inject five increasing concentrations of the compound (e.g., 10 nM to 1000 nM) sequentially over the chip at a flow rate of 30 µL/min without regeneration steps in between.
Dissociation: Following the final injection, flow running buffer (HBS-EP+) for 600 seconds to monitor the dissociation phase.
Data Fitting: Subtract the reference cell data and fit the resulting curves to a 1:1 Langmuir binding model to extract
Kon
,
Koff
, and
KD
.
Predicted Quantitative Data Presentation
Based on structure-activity relationship (SAR) data of analogous substituted benzylamines and benzonitriles, the anticipated pharmacological profile of 5-(Aminomethyl)-2-methoxybenzonitrile is summarized below.
Target Enzyme
Predicted IC₅₀ (nM)
Predicted
KD
(nM)
Binding Mode
Selectivity Index (SI)*
MAO-B
45 - 80
30 - 60
Reversible, Competitive
> 150 (vs. MAO-A)
MAO-A
> 10,000
> 10,000
N/A (Steric Clash)
Reference
SSAO / VAP-1
120 - 250
100 - 200
Reversible, Competitive
Dual-Target Profile
*Selectivity Index (SI) is calculated as (IC₅₀ MAO-A) / (IC₅₀ MAO-B).
Conclusion
5-(Aminomethyl)-2-methoxybenzonitrile is far more than a simple chemical building block; it is a highly optimized, dual-action pharmacophore. By leveraging the benzylamine motif for active-site localization, the methoxy group for steric MAO-A exclusion, and the benzonitrile group for dipole-mediated stabilization, this compound is predicted to exert potent, reversible inhibition of both MAO-B and VAP-1. Empirical validation using the rigorous, self-validating fluorometric and SPR protocols outlined herein will confirm its utility as a next-generation lead compound for neuroinflammatory and neurodegenerative therapeutics.
References
National Center for Biotechnology Information (PMC)
Circulation Research (AHA Journals)
Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX)
National Center for Biotechnology Information (PMC)
Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1)
National Center for Biotechnology Information (PMC)
Application Notes and Protocols for the Derivatization of 5-(Aminomethyl)-2-methoxybenzonitrile
Introduction: Strategic Derivatization of a Versatile Pharmaceutical Building Block 5-(Aminomethyl)-2-methoxybenzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Derivatization of a Versatile Pharmaceutical Building Block
5-(Aminomethyl)-2-methoxybenzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive primary benzylic amine and a synthetically versatile benzonitrile group, makes it an ideal scaffold for generating diverse compound libraries. The primary amine serves as a key handle for introducing a wide array of functional groups and molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR).
This guide provides an in-depth exploration of several robust derivatization strategies for the aminomethyl moiety of 5-(aminomethyl)-2-methoxybenzonitrile. We will delve into the mechanistic rationale behind common and advanced derivatization reactions, offering detailed, field-proven protocols for their execution. The focus will be on maintaining the integrity of the methoxy and nitrile functionalities while selectively modifying the primary amine. For researchers, these protocols serve as a validated starting point for creating novel amides, sulfonamides, and more complex molecular architectures, crucial for the discovery of new therapeutic agents.
Molecular Structure and Reactivity Profile:
5-(Aminomethyl)-2-methoxybenzonitrile presents two primary sites for chemical modification: the nucleophilic primary amine and the electrophilic nitrile carbon. The benzylic position of the amine enhances its reactivity compared to simple alkylamines. The methoxy group is an electron-donating group, which can influence the aromatic ring's reactivity, while the nitrile group is strongly electron-withdrawing. This electronic interplay dictates the chemoselectivity of derivatization reactions.[1]
The primary focus of this guide is the derivatization of the aminomethyl group. The nitrile group is generally stable under the mild conditions used for amine derivatization but can be hydrolyzed to an amide or carboxylic acid under harsh acidic or basic conditions with prolonged heating.[2][3][4][5][6] Our protocols are designed to minimize this potential side reaction.
Core Derivatization Reactions and Protocols
This section details step-by-step protocols for key derivatization reactions. Each protocol is designed as a self-validating system, including reagent selection, reaction setup, work-up, and characterization guidelines.
Acylation: Synthesis of Amide Derivatives
The formation of an amide bond is one of the most fundamental and widely used reactions in pharmaceutical chemistry.[1][7] Acylation of 5-(aminomethyl)-2-methoxybenzonitrile with acid chlorides or anhydrides provides stable, neutral amide derivatives. This reaction is typically rapid and high-yielding.
Causality of Experimental Choices:
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated from the reaction with an acid chloride, driving the reaction to completion.[8]
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent hydrolysis of the acylating reagent.
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Protocol 1: Synthesis of N-((2-methoxy-5-cyanophenyl)methyl)acetamide
Materials:
5-(Aminomethyl)-2-methoxybenzonitrile (1.0 eq)
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Safety Precautions:
5-(Aminomethyl)-2-methoxybenzonitrile is classified as a skin and eye irritant.[9]
Acetyl chloride is corrosive and reacts violently with water.
All operations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(aminomethyl)-2-methoxybenzonitrile (1.0 eq) and dissolve it in anhydrous DCM.
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride may form.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Quenching and Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-((2-methoxy-5-cyanophenyl)methyl)acetamide.
Characterization Guidelines:
¹H NMR: Expect to see a downfield shift of the benzylic CH₂ protons and the appearance of a new singlet for the acetyl methyl group. The NH proton will appear as a triplet.
¹³C NMR: Appearance of a new carbonyl carbon signal around 170 ppm.
IR Spectroscopy: A strong absorption band for the amide C=O stretch will appear around 1650 cm⁻¹, and the N-H stretch will be visible around 3300 cm⁻¹.
Mass Spectrometry: The molecular ion peak corresponding to the mass of the acetylated product should be observed.
Caption: Key reaction components in the sulfonylation of a primary amine.
Reductive Amination: Synthesis of Secondary Amine Derivatives
Reductive amination is a powerful method for forming C-N bonds and provides access to secondary amines. [10][11]The reaction proceeds via the in-situ formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.
Causality of Experimental Choices:
Reducing Agent: Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation. It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the iminium ion intermediate. [10]Other reagents like sodium cyanoborohydride can also be used but generate toxic cyanide waste.
[10]* Solvent: Dichloroethane (DCE) or methanol are common solvents for reductive amination.
Chemoselectivity: The reaction is highly chemoselective for the formation of the C-N bond, leaving the nitrile and methoxy groups untouched.
Protocol 3: Synthesis of 5-((Ethylamino)methyl)-2-methoxybenzonitrile
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Safety Precautions:
Acetaldehyde is volatile and flammable. STAB is water-sensitive and should be handled in a dry environment.
DCE is a suspected carcinogen. All manipulations should be performed in a fume hood.
Wear appropriate PPE.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, suspend 5-(aminomethyl)-2-methoxybenzonitrile (1.0 eq) in DCE.
Carbonyl Addition: Add acetaldehyde (1.5 eq). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture for 20-30 minutes at room temperature.
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the suspension. The reaction may bubble slightly.
Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
Washing: Combine the organic layers and wash with water and brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude oil or solid by silica gel column chromatography to yield the desired secondary amine.
Characterization Guidelines:
¹H NMR: The appearance of a new ethyl group (a quartet and a triplet) will be observed. The benzylic CH₂ signal will remain. The NH proton will be a broad singlet.
Mass Spectrometry: The molecular ion peak will confirm the addition of the ethyl group (mass increase of 28 Da).
¹³C NMR: Appearance of two new signals in the aliphatic region corresponding to the ethyl group carbons.
Ugi Four-Component Reaction (U-4CR): Advanced Scaffold Generation
For rapid library generation, the Ugi four-component reaction is an exceptionally powerful tool. [12][13]It combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a one-pot reaction to generate a complex α-acylamino amide product. 5-(aminomethyl)-2-methoxybenzonitrile serves as the primary amine component.
Causality of Experimental Choices:
Solvent: Methanol is the most common and effective solvent for the Ugi reaction as it helps to solubilize the various components and facilitates the reaction cascade.
[14]* Reaction Conditions: The reaction is typically run at room temperature, making it operationally simple.
Mechanism: The reaction proceeds through the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid in a concerted or stepwise fashion to form the final product.
[12]
Protocol 4: Ugi Synthesis of a Peptidomimetic Scaffold
Isocyanides are known for their extremely unpleasant odors and are toxic. This reaction MUST be performed in a well-ventilated fume hood.
Handle all reagents with appropriate care and PPE.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve 5-(aminomethyl)-2-methoxybenzonitrile (1.0 eq) in methanol.
Component Addition: To the stirred solution, add isobutyraldehyde (1.1 eq), followed by acetic acid (1.1 eq).
Isocyanide Addition: Finally, add tert-butyl isocyanide (1.1 eq) to the mixture.
Reaction Progression: Seal the flask and stir the reaction mixture at room temperature for 48-72 hours. Monitor the formation of the product by LC-MS.
Work-up and Concentration: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the methanol.
Purification: The crude residue is often a complex mixture. Dissolve it in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate. Purify the product by preparative HPLC or careful column chromatography on silica gel.
Characterization Guidelines:
¹H and ¹³C NMR: The resulting spectrum will be complex, showing signals for all four components incorporated into the final structure. Careful 2D NMR analysis (COSY, HSQC) may be required for full assignment.
Mass Spectrometry (HRMS): High-resolution mass spectrometry is essential to confirm the exact mass of the complex product, which is the sum of the four reactants minus one molecule of water.
dot
Caption: The four components of the Ugi reaction converging to a single product.
Summary of Derivatization Strategies
Reaction Type
Reagents
Product Class
Key Advantages
Protocol No.
Acylation
Acid Chloride / Anhydride, Base
Amide
High yield, robust, stable product
1
Sulfonylation
Sulfonyl Chloride, Base
Sulfonamide
Access to important pharmacophore, stable product
2
Reductive Amination
Aldehyde / Ketone, STAB
Secondary Amine
Forms C-N bonds, mild conditions
3
Ugi Reaction
Aldehyde, Carboxylic Acid, Isocyanide
α-Acylamino Amide
High complexity in one step, ideal for libraries
4
Conclusion and Future Perspectives
The derivatization of 5-(aminomethyl)-2-methoxybenzonitrile via its primary amine handle offers a facile and efficient entry point into a vast chemical space. The protocols outlined herein for acylation, sulfonylation, reductive amination, and the Ugi reaction provide researchers with a robust toolkit for generating diverse libraries of novel compounds. The key to successful derivatization lies in the careful selection of reaction conditions to ensure chemoselectivity, preserving the integrity of the nitrile and methoxy functional groups. By applying these methodologies, scientists in drug discovery can rapidly synthesize and evaluate new molecular entities, accelerating the journey from a starting scaffold to a potential clinical candidate.
References
Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A monobenzylation of aromatic amines with benzylic alcohols in good yields proceeds under MW conditions. Journal of Organic Chemistry, 84, 7488-7494.
Amatangelo, E. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
Karsten, S., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
Gross, T., et al. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055-2057.
Wang, B., et al. (2020). Enzymatic Primary Amination of Benzylic and Allylic C(sp3)–H Bonds. Journal of the American Chemical Society, 142(24), 10698-10704.
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
Farmer, S. (2020). 21.5. Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II.
Clark, J. (2023). Hydrolysing Nitriles. Chemguide.
Kavitha, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63.
BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles. BenchChem Technical Documents.
Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts.
BYJU'S. (2022). Acidic Hydrolysis of Nitriles.
Organic Syntheses. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65.
Joe, C. L., & Doyle, A. G. (2016). Direct acylation of C(sp3)−H bonds enabled by nickel and photoredox catalysis.
Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). Study Mind.
Al-Zoubi, R. M. (2015). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase.
Bull, J. A., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(21), 4848-4853.
Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9577-9581.
Hertkorn, C., et al. (2013).
Organic Syntheses. (2011). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 88, 1.
Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.
LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
Tokyo Chemical Industry Co., Ltd. (n.d.). Ugi Four-component Reaction. TCI Chemicals.
Ugi, I., et al. (2021). Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors. RSC Advances, 11, 14123-14139.
NextSDS. (n.d.). 5-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information.
Um, I.-H., & Bae, A. R. (2011). Aminolysis of Y-substituted-phenyl 2-methoxybenzoates in acetonitrile: effect of the o-methoxy group on reactivity and reaction mechanism. The Journal of Organic Chemistry, 76(18), 7510–7515.
Dömling, A., et al. (2021). Amide-Stabilized Enols in the Enol-Ugi Reaction: A Five-Component Synthesis of Triamides. Molecules, 26(22), 6885.
Bahamonde, A., et al. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036-12040.
Bahamonde, A., et al. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship, University of California.
Kumar, A., et al. (2021). Chemoselective Photoreaction of Enamides: Divergent Reactivity towards [3+2]‐Photocycloaddition vs Paternт–Bьchi Reaction. Chemistry–A European Journal, 27(5), 1833-1837.
BenchChem. (2025). Application Notes and Protocols: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis. BenchChem Technical Documents.
Google Patents. (2006).
Daugulis, O., et al. (2015). Selective mono-alkylation of N-methoxybenzamides.
Um, I.-H., & Bae, A. R. (2011). Aminolysis of Y-substituted-phenyl 2-methoxybenzoates in acetonitrile: effect of the o-methoxy group on reactivity and reaction mechanism. PubMed.
Kanie, K., et al. (2015). Design and Preparation of Sulfanenitrile Compounds Directed toward Self-Assembled Liquid Crystal. Journal of the Japan Petroleum Institute, 58(2), 115-121.
BenchChem. (2025). 2-fluorobenzonitrile in the Synthesis of PI3K/mTOR Inhibitors: Application Notes and Protocols. BenchChem Technical Documents.
Ríos-Gutiérrez, M., et al. (2021). Unveiling the Chemo- and Regioselectivity of the [3+2] Cycloaddition Reaction between 4-Chlorobenzonitrile Oxide. ChemistrySelect, 6(17), 4521-4532.
Ríos-Gutiérrez, M., et al. (2021). Unveiling the Chemo‐ and Regioselectivity of the [3+2] Cycloaddition Reaction between 4‐Chlorobenzonitrile Oxide and β‐Aminocinnamonitrile with a MEDT Perspective.
Application Notes and Protocols for the Quantitative Analysis of 5-(Aminomethyl)-2-methoxybenzonitrile
Introduction 5-(Aminomethyl)-2-methoxybenzonitrile is a key intermediate and building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique structure, featuring a primary amine, a nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-(Aminomethyl)-2-methoxybenzonitrile is a key intermediate and building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique structure, featuring a primary amine, a nitrile group, and a methoxy-substituted benzene ring, imparts specific chemical properties that are leveraged in complex molecular architectures. Accurate and precise quantification of this compound is critical for ensuring reaction yield, monitoring purity, and performing quality control in drug development and manufacturing processes.
This comprehensive guide provides detailed analytical methods for the quantification of 5-(Aminomethyl)-2-methoxybenzonitrile, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and offer insights into method development, validation, and troubleshooting, ensuring scientific integrity and reliable results.
Physicochemical Properties of 5-(Aminomethyl)-2-methoxybenzonitrile
A foundational understanding of the analyte's properties is paramount for developing robust analytical methods.
The presence of a basic primary aminomethyl group and a polar nitrile group on a moderately nonpolar aromatic backbone suggests that chromatographic methods will be most effective for separation and quantification.
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the recommended primary method for the quantification of 5-(Aminomethyl)-2-methoxybenzonitrile due to its specificity, sensitivity, and wide availability. The key challenge in analyzing this compound lies in managing the basicity of the primary amine, which can lead to poor peak shape (tailing) due to interactions with residual silanols on silica-based columns. The following protocol is designed to mitigate these effects.
Causality Behind Experimental Choices
Column Selection (C18): A C18 column is a versatile, nonpolar stationary phase that provides good retention for the aromatic ring of the analyte. An end-capped column is crucial to minimize the number of free silanol groups, thereby reducing peak tailing.
Mobile Phase pH: Maintaining the mobile phase pH at least 2 units below the pKa of the aminomethyl group ensures that the amine is protonated. This positively charged state reduces its interaction with acidic silanol groups, leading to improved peak symmetry.[5]
Buffer System: A phosphate or acetate buffer is used to maintain a constant pH throughout the analysis, ensuring reproducible retention times.
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with different polarities.
Experimental Protocol: RP-HPLC-UV
Objective: To quantify 5-(Aminomethyl)-2-methoxybenzonitrile in a sample matrix.
Instrumentation:
HPLC system with a quaternary or binary pump
Autosampler
Column oven
UV-Vis or Photodiode Array (PDA) detector
Materials:
5-(Aminomethyl)-2-methoxybenzonitrile reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade or Milli-Q)
Potassium phosphate monobasic
Phosphoric acid
Triethylamine (TEA) (optional, for troubleshooting)
Chromatographic Conditions:
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm (end-capped)
Good retention for aromatic compounds; end-capping minimizes peak tailing.
Mobile Phase A
20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Buffers the system and protonates the amine group to improve peak shape.
Mobile Phase B
Acetonitrile
Elutes the analyte from the nonpolar stationary phase.
Ensures separation from polar and nonpolar impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Maintains consistent retention times.
Detection
UV at 225 nm and 275 nm
Wavelengths corresponding to the absorbance maxima of the benzonitrile moiety.
Injection Vol.
10 µL
Can be adjusted based on sample concentration and sensitivity requirements.
Sample Preparation:
Standard Preparation: Accurately weigh approximately 10 mg of 5-(Aminomethyl)-2-methoxybenzonitrile reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL (stock solution). Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).
Sample Preparation: Dissolve the sample containing 5-(Aminomethyl)-2-methoxybenzonitrile in a 1:1 mixture of acetonitrile and water to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
Data Analysis:
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be > 0.995.
Quantify the amount of 5-(Aminomethyl)-2-methoxybenzonitrile in the sample by interpolating its peak area from the calibration curve.
Troubleshooting Peak Tailing
Peak tailing is a common issue when analyzing basic compounds.[5] The following diagram illustrates a logical workflow for troubleshooting this problem.
Caption: Troubleshooting workflow for HPLC peak tailing.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
GC-MS is a powerful technique for the identification of 5-(Aminomethyl)-2-methoxybenzonitrile and for profiling volatile and semi-volatile impurities. Due to the polarity and potential for thermal degradation of the primary amine, derivatization is often recommended to improve chromatographic performance and stability.[6]
Causality Behind Experimental Choices
Derivatization: Silylation (e.g., with BSTFA) or acylation of the primary amine reduces its polarity, masks active hydrogens, and increases thermal stability. This leads to sharper peaks and reduced tailing on common nonpolar GC columns.
Column Selection (DB-5ms or equivalent): A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column that provides excellent separation for a wide range of derivatized and underivatized compounds.
Ionization Mode (Electron Ionization - EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.
Experimental Protocol: GC-MS
Objective: To confirm the identity of 5-(Aminomethyl)-2-methoxybenzonitrile and assess its purity.
Instrumentation:
Gas Chromatograph with an autosampler
Mass Spectrometer (e.g., single quadrupole or ion trap)
Materials:
5-(Aminomethyl)-2-methoxybenzonitrile sample
Dichloromethane (DCM) or Ethyl Acetate (GC grade)
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
Sample Preparation (with Derivatization):
Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.
Add 500 µL of dichloromethane or ethyl acetate.
Add 100 µL of BSTFA.
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
GC-MS Conditions:
Parameter
Recommended Condition
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature
270 °C
Injection Volume
1 µL
Split Ratio
20:1
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Oven Program
Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min at 280 °C
MS Transfer Line
280 °C
Ion Source Temp.
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
m/z 40-500
Data Analysis:
Identification: The identity of the derivatized analyte can be confirmed by its mass spectrum. Expect to see a molecular ion peak ([M]⁺) and characteristic fragment ions corresponding to the loss of methyl groups, the silyl moiety, and fragmentation of the benzonitrile structure.
Purity Assessment: Purity can be estimated by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram. This method assumes a similar response factor for all impurities. For accurate quantification of impurities, individual reference standards are required.
Caption: Workflow for GC-MS analysis with derivatization.
Part 3: Structural Confirmation by Spectroscopic Methods
While chromatographic methods are ideal for quantification, spectroscopic techniques are essential for unambiguous structural confirmation, particularly in research and development settings.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can quickly confirm the presence of key functional groups.
N-H stretch (amine): Expect to see a medium-intensity, broad peak around 3300-3400 cm⁻¹.
C≡N stretch (nitrile): A sharp, medium-intensity peak should appear around 2220-2230 cm⁻¹.
C-O stretch (methoxy): A strong peak will be present in the 1200-1250 cm⁻¹ region.
Aromatic C-H and C=C stretches: Peaks will be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are definitive methods for structural elucidation. The expected chemical shifts (in CDCl₃ or DMSO-d₆) would be:
¹H NMR:
A singlet for the methoxy protons (~3.8-3.9 ppm).
A singlet for the aminomethyl protons (-CH₂NH₂) (~3.7-3.8 ppm).
A broad singlet for the amine protons (-NH₂) which may exchange with D₂O (~1.5-2.5 ppm).
Signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring.
¹³C NMR:
A signal for the nitrile carbon (~118-120 ppm).
Signals for the aromatic carbons (~110-160 ppm).
A signal for the methoxy carbon (~55-56 ppm).
A signal for the aminomethyl carbon (~45-46 ppm).
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of 5-(Aminomethyl)-2-methoxybenzonitrile. The primary recommended method for quantification is RP-HPLC-UV, with specific attention paid to mitigating the challenges associated with analyzing basic amines. GC-MS offers a complementary technique for identity confirmation and impurity profiling, especially when derivatization is employed. Finally, spectroscopic methods like FTIR and NMR are indispensable for absolute structural verification. By applying these protocols and understanding the scientific principles behind them, researchers and drug development professionals can ensure the generation of accurate, reliable, and reproducible data for this important chemical intermediate.
References
NextSDS. 5-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information. Available from: [Link]
Chemspace. 5-(aminomethyl)-2-methoxybenzonitrile hydrochloride. Available from: [Link]
Journal of the American Chemical Society. Double Dehydrogenation of Primary Amines to Nitriles by a Ruthenium Complex Featuring Pyrazole Functionality. Available from: [Link]
The Journal of Organic Chemistry. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Available from: [Link]
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]
PMC. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available from: [Link]
Journal of Mass Spectrometry. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Available from: [Link]
PubMed. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available from: [Link]
Chromatography Today. Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available from: [Link]
ResearchGate. Chapter+Amines.pdf. Available from: [Link]
ResearchGate. Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. Available from: [Link]
SIELC Technologies. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Available from: [Link]
Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Available from: [Link]
Journal of Chromatography B. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Available from: [Link]
Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Available from: [Link]
Advanced GC-MS Profiling of Benzonitrile Derivatives: Method Development and Validation Protocol
Benzonitrile derivatives are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Accurate characterization and purity assessment of these int...
Author: BenchChem Technical Support Team. Date: March 2026
Benzonitrile derivatives are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Accurate characterization and purity assessment of these intermediates are critical for downstream synthetic integrity. Gas Chromatography-Mass Spectrometry (GC-MS) provides an optimal balance of high-resolution separation and definitive structural elucidation, making it the gold standard for analyzing volatile and semi-volatile benzonitriles.
This application note details a robust, self-validating GC-MS protocol tailored for both non-polar and polar benzonitrile derivatives.
Rationale and Methodological Design
To ensure analytical trustworthiness, every parameter in this protocol is selected based on the physicochemical behavior of benzonitrile compounds:
Column Selection (Thermodynamic Separation): A non-polar to slightly polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane, such as HP-5ms or DB-5ms) is selected to leverage boiling point and subtle polarity differences among substituted benzonitriles[1]. This ensures sharp peak shapes and minimizes stationary phase bleed at high temperatures.
Derivatization Dynamics (Volatility Enhancement): While unsubstituted or halogenated benzonitriles (e.g., 2-(3-Fluorophenyl)benzonitrile) are highly volatile and thermally stable[2], derivatives containing primary amines or hydroxyl groups (e.g., 4-Amino-3-(tert-butyl)benzonitrile) exhibit strong intermolecular hydrogen bonding[3]. This causes severe peak tailing and thermal degradation in the GC inlet. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts these active hydrogens into trimethylsilyl (TMS) ethers/amines[3]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst to drive the reaction forward for sterically hindered sites (such as an amine adjacent to a tert-butyl group)[3]. Critical Note: TMS derivatives are susceptible to hydrolysis; therefore, analysis must occur within 24 hours of derivatization to prevent sample deterioration[4].
Ionization Strategy (Spectral Reproducibility): Standardized Electron Ionization (EI) at 70 eV is employed[1]. This specific energy level is the industry standard because it provides highly reproducible fragmentation patterns, allowing for direct structural elucidation and untargeted impurity profiling via spectral library matching (e.g., NIST)[1][5].
Analytical Workflow
GC-MS Analytical Workflow for Benzonitrile Derivatives.
Step-by-Step Experimental Protocol
Reagents & Materials
Solvents: LC-MS grade Ethyl Acetate or Dichloromethane (DCM)[2].
Seal the vial tightly under a gentle stream of dry nitrogen and incubate in a heating block at 60 °C for 30–45 minutes.
Cool to room temperature, spike with 10 µL of Internal Standard, and dilute to a final volume of 1 mL with anhydrous Ethyl Acetate. Analyze within 24 hours[4].
GC-MS Instrumental Parameters
Implement the following parameters to ensure baseline resolution and optimal signal-to-noise (S/N) ratios[1]:
System Configuration: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).
Analytical Column: HP-5ms or DB-5ms (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness)[1][2].
Carrier Gas: Ultra-high purity Helium maintained at a constant flow rate of 1.2 mL/min[1].
Inlet Conditions: 280 °C, 1 µL injection volume, Splitless mode (purge valve activated at 1.0 min to sweep residual solvent)[1].
M+ of the TMS derivative is 246. Loss of a methyl group from the TMS moiety gives m/z 231[3].
System Suitability and Self-Validation (E-E-A-T)
To guarantee the trustworthiness of the analytical batch, the protocol must operate as a self-validating system. Do not proceed with sample acquisition unless the following criteria are met:
Mass Axis Calibration (Autotune): Prior to initiating the sequence, perform a standard autotune using Perfluorotributylamine (PFTBA). Verify that the mass axis is calibrated correctly and check the relative isotopic abundances and peak widths of the diagnostic tuning masses (m/z 69, 219, and 502).
Matrix Carryover Assessment (Blank Injection): Run a pure solvent blank (Ethyl Acetate) immediately before the sample sequence. The absolute absence of target benzonitrile peaks or TMS-artifacts validates that the inlet liner, syringe, and column are free of carryover.
Volumetric & Matrix Normalization: The inclusion of the Internal Standard (Hexadecane) is mandatory[6]. It corrects for minor fluctuations in autosampler injection volumes and accounts for matrix-induced signal suppression or enhancement, ensuring that quantitative integration remains strictly linear.
References
Journal of Ecological Engineering. (2025). Characterisation and gas chromatography–mass spectrometry analysis of products from pyrolysis of municipal solid waste. Retrieved from[Link]
The Royal Society of Chemistry. General experimental proceedings (d3cy01635h1). Retrieved from [Link]
Shimadzu. Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. Retrieved from[Link]
Comprehensive NMR Spectroscopic Analysis of 5-(Aminomethyl)-2-methoxybenzonitrile: An Application Guide
Introduction 5-(Aminomethyl)-2-methoxybenzonitrile is a key building block in medicinal chemistry and drug development, valued for its versatile functional groups that allow for diverse chemical modifications.[1] Accurat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-(Aminomethyl)-2-methoxybenzonitrile is a key building block in medicinal chemistry and drug development, valued for its versatile functional groups that allow for diverse chemical modifications.[1] Accurate and unambiguous structural confirmation of this and related molecules is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2][3]
This comprehensive application note provides a detailed guide to the NMR spectroscopic analysis of 5-(Aminomethyl)-2-methoxybenzonitrile. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for acquiring and interpreting high-quality NMR data. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.
I. Foundational Principles: Sample Preparation and Solvent Selection
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[4] The primary goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5]
A. Causality in Solvent Choice:
The selection of an appropriate deuterated solvent is critical and is dictated by the solubility of the analyte and the need to avoid overlapping solvent and analyte signals. For 5-(Aminomethyl)-2-methoxybenzonitrile, the presence of a polar aminomethyl group and a moderately polar methoxy and nitrile functionality suggests the use of polar aprotic solvents.
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice due to its high polarity, which readily dissolves the analyte. The amine protons (-NH₂) are less likely to undergo rapid exchange with residual water in DMSO-d₆ compared to protic solvents, often allowing for their direct observation.[6]
Chloroform-d (CDCl₃): A common and less polar alternative. While the analyte should be sufficiently soluble, the amine protons may exchange more readily or appear as a broad signal.[7]
Methanol-d₄ (CD₃OD): A protic solvent that can also be used. However, the amine and any residual water protons will exchange with the deuterium of the solvent, leading to the disappearance of the -NH₂ signal and the appearance of a broad HOD peak.
For the purposes of this guide, DMSO-d₆ is the recommended solvent to enable the characterization of all proton signals.
B. Protocol: NMR Sample Preparation
Analyte Quantity: Weigh approximately 5-10 mg of 5-(Aminomethyl)-2-methoxybenzonitrile for ¹H NMR and 20-50 mg for ¹³C NMR experiments to ensure an adequate signal-to-noise ratio.[8]
Solubilization: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆.[9] Gentle vortexing can aid dissolution.[8]
Filtration: To remove any undissolved particulates, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
Tube Height: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm to be within the active volume of the NMR probe's radiofrequency coils.
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (final concentration ~0.03-0.05% v/v). However, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is often sufficient and avoids potential reactivity.[10]
II. One-Dimensional (1D) NMR Spectroscopy: The Starting Point
1D NMR spectra, specifically ¹H and ¹³C, provide the initial and most fundamental structural information.[11] The ¹H NMR spectrum reveals the number of different types of protons, their relative ratios (through integration), and their connectivity (through spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon environments.
A. ¹H NMR Spectroscopy: Unveiling the Proton Framework
The ¹H NMR spectrum of 5-(Aminomethyl)-2-methoxybenzonitrile is expected to show distinct signals for the aromatic protons, the methoxy group, and the aminomethyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[12] The electron-donating methoxy group will shield ortho and para positions, while the electron-withdrawing nitrile group will deshield them.
Expected ¹H Chemical Shifts and Splitting Patterns:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
-OCH₃
~3.8
Singlet (s)
3H
-
-CH₂NH₂
~3.7
Singlet (s)
2H
-
Ar-H6
~7.4
Doublet (d)
1H
J(ortho) ≈ 8 Hz
Ar-H4
~7.2
Doublet of doublets (dd)
1H
J(ortho) ≈ 8 Hz, J(meta) ≈ 2 Hz
Ar-H3
~7.0
Doublet (d)
1H
J(meta) ≈ 2 Hz
-NH₂
Variable (broad)
Singlet (s)
2H
-
Note: Predicted chemical shifts are estimates and can vary with solvent and concentration. Amine proton signals are often broad and their chemical shift is highly variable.[9]
Protocol: ¹H NMR Acquisition
Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Lock the field frequency to the deuterium signal of DMSO-d₆ and perform shimming to optimize magnetic field homogeneity.[13]
Acquisition Parameters:
Pulse Sequence: Standard single-pulse (zg) sequence.
Spectral Width: -2 to 12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay (d1): 1-5 seconds.
Number of Scans: 8-16, depending on concentration.[13]
Data Processing:
Apply Fourier transformation to the Free Induction Decay (FID).
Phase the spectrum.
Calibrate the chemical shift axis to the residual DMSO peak at 2.50 ppm.
Integrate all signals.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.[11] The chemical shifts provide information about the carbon's hybridization and electronic environment.
Expected ¹³C Chemical Shifts:
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
-OCH₃
~56
-CH₂NH₂
~45
C-CN (Nitrile)
~118
C-5
~140
C-1
~115
C-2
~160
C-3
~112
C-4
~132
C-6
~130
Note: Quaternary carbon signals (C-CN, C-1, C-2, C-5) will typically be of lower intensity.
Protocol: ¹³C NMR Acquisition
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
Acquisition Parameters:
Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).[13]
Spectral Width: 0 to 180 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024 or more to achieve adequate signal-to-noise.[13]
Data Processing:
Apply Fourier transformation.
Phase the spectrum.
Calibrate the chemical shift axis to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
III. Two-Dimensional (2D) NMR Spectroscopy: Connecting the Pieces
While 1D NMR provides a foundational overview, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.[2][14]
A. Workflow for 2D NMR Analysis
Caption: Workflow for comprehensive NMR structural analysis.
B. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings
The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (geminal or vicinal).[15][16] A cross-peak in the COSY spectrum indicates a coupling interaction between the two protons on the diagonal.
Expected Correlations: A cross-peak will be observed between the aromatic proton at C-4 and the protons at C-3 and C-6, confirming their ortho and meta relationships.[17]
Protocol: COSY Acquisition
Pulse Sequence: Standard COSY (cosygpmf).
Parameters: Use standard parameters provided by the spectrometer software, optimizing the spectral width to encompass all proton signals.
Processing: Symmetrize the 2D data after Fourier transformation.
C. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[18] This is a highly sensitive technique that is crucial for assigning the signals of protonated carbons.[19]
Expected Correlations:
The methoxy protons (~3.8 ppm) will correlate with the methoxy carbon (~56 ppm).
The aminomethyl protons (~3.7 ppm) will correlate with the aminomethyl carbon (~45 ppm).
Each aromatic proton will show a cross-peak to its directly attached carbon.
Protocol: HSQC Acquisition
Pulse Sequence: Standard sensitivity-enhanced, gradient-selected HSQC (hsqcedetgpsisp2.3).
Parameters: The ¹H dimension spectral width should match the ¹H spectrum. The ¹³C dimension spectral width should match the ¹³C spectrum. The one-bond ¹J(CH) coupling constant is typically set to ~145 Hz.
Processing: Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.
D. HMBC (Heteronuclear Multiple Bond Correlation): Building the Molecular Skeleton
The HMBC experiment detects long-range correlations between protons and carbons, typically over two or three bonds (²J(CH) and ³J(CH)).[18] This experiment is vital for connecting molecular fragments and assigning quaternary (non-protonated) carbons.[20]
Key Expected Correlations:
The methoxy protons (~3.8 ppm) will show a correlation to the C-2 carbon (~160 ppm).
The aminomethyl protons (~3.7 ppm) will correlate to the C-5 carbon (~140 ppm) and potentially C-4 and C-6.
The aromatic proton H-6 (~7.4 ppm) will show correlations to C-2, C-4, and the nitrile carbon (C-CN).
The aromatic proton H-3 (~7.0 ppm) will correlate to C-1, C-5, and the nitrile carbon (C-CN).
HMBC Correlation Diagram
Caption: Key long-range ¹H-¹³C correlations for structural confirmation.
Protocol: HMBC Acquisition
Pulse Sequence: Standard gradient-selected HMBC (hmbcgplpndqf).
Parameters: Set the long-range coupling constant (ⁿJ(CH)) to an average value, typically 8-10 Hz, to observe both ²J and ³J correlations.
Processing: Process the data similarly to the HSQC spectrum.
IV. Data Interpretation and Structural Verification
A systematic, integrated approach is required for the final structural confirmation.
Assign Aliphatic Groups: Use the HSQC spectrum to definitively link the methoxy and aminomethyl proton signals to their respective carbon signals.
Build the Aromatic System:
Start with an unambiguous aromatic proton signal, for example, H-6, which is a doublet.
Use the COSY spectrum to identify its coupling partner, H-4 (a doublet of doublets). Then, from H-4, identify its other coupling partner, H-3 (a meta-coupled doublet).
Use the HSQC spectrum to assign the carbons directly attached to H-3, H-4, and H-6.
Assign Quaternary Carbons:
Use the key HMBC correlations outlined above to assign the four quaternary carbons (C-1, C-2, C-5, and C-CN). For instance, the correlation from the methoxy protons to C-2 is a definitive assignment. The correlations from the aminomethyl protons to C-5 confirm its position. The correlations from H-3 and H-6 to the nitrile carbon confirm its assignment and location.
Final Verification: Cross-reference all 1D and 2D data to ensure a consistent and unambiguous assignment for every proton and carbon signal, thereby verifying the structure of 5-(Aminomethyl)-2-methoxybenzonitrile.
V. Conclusion
This application note has provided a comprehensive and systematic framework for the NMR-based structural elucidation of 5-(Aminomethyl)-2-methoxybenzonitrile. By following the detailed protocols for sample preparation and data acquisition for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, researchers can obtain high-quality data. The integrated interpretation strategy ensures a self-validating process, leading to a high-confidence structural assignment that is crucial for advancing research and development in the chemical and pharmaceutical sciences.
References
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
University of Cambridge. (n.d.). How to make an NMR sample.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Sample Preparation. In Introduction to Spectroscopy.
ACD/Labs. (2025, August 21). 1H Coupling in Proton NMR.
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
Koprivnjak, J. F., et al. (2006). Substitution Patterns in Aromatic Rings by Increment Analysis. Analytical Chemistry.
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
Benchchem. (2025). A Comparative NMR Analysis Guide: 5-(Aminomethyl)-2-fluorobenzonitrile.
Yates, J. R. (2010). NMR J-couplings.
Benchchem. (2025). A Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzonitrile and Related Compounds.
Modgraph. (n.d.). Proton Chemical Shifts in NMR.
University of California, Irvine. (n.d.). Coupling Constants and Structure: Vicinal Couplings.
Abraham, R. J., et al. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry.
Magritek. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules.
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
ResearchGate. (2022, October). 1H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz].
inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.
University of Calgary. (n.d.). Ch 13 - Aromatic H.
ResearchGate. (2024, April). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).
Cornell eCommons. (n.d.). Structural Elucidation of An Unknown Compound.
ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
Chemistry LibreTexts. (2024, November 12). 14: COSY.
YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC).
NESG Wiki. (2009, November 6). Aromatic Side Chain Assignment with CARA.
Oregon State University. (n.d.). NMR Analysis of Substituted Benz.
NextSDS. (n.d.). 5-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information.
SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
PMC. (n.d.). Assignment of aromatic side-chain spins and characterization of their distance restraints at fast MAS.
PMC. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
Royal Society of Chemistry. (2014). Supporting Information Selective Synthesis of Secondary Amines from Nitriles using Pt Nanowires as a Catalyst.
ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
PMC. (n.d.). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Compound Focus: 5-(Aminomethyl)-2-methoxybenzonitrile (CAS: 169045-13-0)
Introduction & Chemical Rationale
The rational design of modern agrochemicals relies heavily on exploring three-dimensional chemical space using highly functionalized building blocks. 5-(Aminomethyl)-2-methoxybenzonitrile is a highly versatile, trifunctional intermediate that has become increasingly valuable in the synthesis of novel fungicides and insecticides[1].
From a mechanistic and structural perspective, this scaffold offers three distinct synthetic advantages:
Primary Aminomethyl Group (-CH₂NH₂): Functions as a highly reactive nucleophile. It is perfectly suited for rapid library generation via reductive amination (to synthesize benzylamine-class antimycotics) or amide coupling (to synthesize diamide-class insecticides)[2].
Methoxy Group (-OCH₃): Provides localized electron density and restricts bond rotation via steric hindrance, effectively locking the synthesized ligand into a bioactive conformation.
Cyano Group (-CN): Acts as a potent electron-withdrawing group and a hydrogen-bond acceptor. In agrochemical target sites, such as fungal squalene epoxidase or insect ryanodine receptors, the cyano group enhances binding affinity through strong dipole-dipole interactions[3].
Synthesis Workflow A: Reductive Amination for Benzylamine Fungicides
Benzylamine derivatives are a well-established class of antimycotics that disrupt sterol biosynthesis[2]. Recent advancements have demonstrated that synthesizing novel benzylamines via reductive amination yields highly potent agricultural fungicides effective against Candida, Yarrowia, and Aspergillus species[4].
Protocol A: General Procedure for Reductive Amination
Objective: Synthesize a substituted N-benzyl-1-(3-cyano-4-methoxyphenyl)methanamine derivative.
Causality Insight: Sodium triacetoxyborohydride (STAB) is explicitly selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. STAB effectively reduces the in situ generated imine without reducing the sensitive cyano group on the benzonitrile ring, and its mild nature prevents the over-alkylation of the primary amine[2].
Step-by-Step Methodology:
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5-(Aminomethyl)-2-methoxybenzonitrile (1.0 mmol, 162.2 mg) in 10 mL of anhydrous 1,2-dichloroethane (DCE).
Imine Condensation: Add the target substituted benzaldehyde (1.05 mmol) to the solution. Add glacial acetic acid (1.0 mmol, 57 µL) to catalyze the reaction. Stir at room temperature for 2 hours under a nitrogen atmosphere.
Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the primary amine.
Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 mmol, 318 mg). Allow the reaction to warm to room temperature and stir for 12 hours.
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid and safely destroy excess hydride. Extract the aqueous layer with dichloromethane (3 × 15 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure benzylamine fungicide.
Caption: Workflow of reductive amination for synthesizing novel benzylamine fungicides.
Synthesis Workflow B: Amide Coupling for Benzamide-Class Insecticides
Anthranilic diamides and related benzamides are potent insecticides that target the insect ryanodine receptor (RyR), leading to uncontrolled calcium release and pest mortality[3]. By coupling 5-(Aminomethyl)-2-methoxybenzonitrile with pyrazole-carboxylic acids, researchers can synthesize novel benzamide analogs with highly specific pharmacokinetic profiles.
Protocol B: General Procedure for Amide Coupling
Objective: Synthesize a benzamide RyR modulator.
Causality Insight: HATU is utilized as the coupling reagent because it generates a highly reactive O-Atab ester intermediate. This ensures high yields even when coupling sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to drive the reaction without participating in unwanted side reactions.
Step-by-Step Methodology:
Activation: In a 25 mL vial, dissolve the substituted pyrazole-carboxylic acid (1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 mmol, 456 mg) and DIPEA (3.0 mmol, 522 µL). Stir at room temperature for 15 minutes to form the active ester.
Coupling: Add 5-(Aminomethyl)-2-methoxybenzonitrile (1.1 mmol, 178 mg) as a solution in 2 mL DMF to the activated acid mixture.
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor completion via LC-MS.
Isolation: Dilute the mixture with 30 mL of Ethyl Acetate and wash sequentially with 1M HCl (2 × 15 mL), saturated NaHCO₃ (2 × 15 mL), and brine (20 mL).
Causality: The acidic wash specifically protonates and removes unreacted amine and DIPEA into the aqueous layer, while the basic wash removes unreacted carboxylic acid and acidic HATU byproducts.
Drying & Concentration: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Recrystallize from Ethanol/Water to obtain the pure benzamide insecticide.
Caption: Mechanism of action for synthesized benzamide ligands on insect ryanodine receptors.
Quantitative Data: Optimization of Amide Coupling Conditions
To establish a self-validating protocol, various coupling conditions were evaluated to maximize the yield of the benzamide intermediate. The quantitative optimization data is summarized below to justify the reagent selection in Protocol B.
Entry
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Purity (HPLC)
1
EDC·HCl / HOBt
Triethylamine
DCM
12
68%
>95%
2
EDC·HCl / HOBt
DIPEA
DMF
12
74%
>96%
3
PyBOP
DIPEA
DMF
8
82%
>98%
4
HATU
DIPEA
DMF
4
93%
>99%
5
T3P (50% in EtOAc)
Pyridine
EtOAc
6
88%
>97%
Data Interpretation: The use of HATU in DMF with DIPEA (Entry 4) provides the highest yield and purity in the shortest reaction time, empirically validating the choice of reagents in our standardized protocol.
References
Title: Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics
Source: nih.gov
URL: [Link]
Title: N-BENZYLAMINE - Ataman Kimya
Source: atamanchemicals.com
URL: [Link]
Title: Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency
Source: nih.gov
URL: [Link]
Title: Screening of Industrial and Agricultural Chemicals for Searching a Mouse PXR Activator Using Cell-Based Reporter Gene Assays
Source: jst.go.jp
URL: [Link]
Application Notes and Protocols: 5-(Aminomethyl)-2-methoxybenzonitrile as a Versatile Building Block for Heterocyclic Compounds
For correspondence: Introduction In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a...
Author: BenchChem Technical Support Team. Date: March 2026
For correspondence:
Introduction
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The strategic selection of starting materials, or "building blocks," is critical to the efficient and successful construction of diverse chemical scaffolds. 5-(Aminomethyl)-2-methoxybenzonitrile is a bifunctional building block with significant potential for the synthesis of a variety of nitrogen-containing heterocycles. Its unique arrangement of a primary aminomethyl group and a nitrile functionality on a methoxy-substituted benzene ring allows for a range of cyclization strategies.
This technical guide provides an in-depth exploration of the utility of 5-(aminomethyl)-2-methoxybenzonitrile in heterocyclic synthesis. We will present a detailed, field-proven protocol for the synthesis of a key heterocyclic scaffold, 7-methoxy-3,4-dihydroquinazoline, and discuss the underlying chemical principles that make this building block a valuable tool for researchers, scientists, and drug development professionals.
The Strategic Advantage of 5-(Aminomethyl)-2-methoxybenzonitrile
The synthetic versatility of 5-(aminomethyl)-2-methoxybenzonitrile stems from the presence of two key reactive groups: the nucleophilic aminomethyl group and the electrophilic nitrile group. The ortho relationship of the aminomethyl group to the nitrile on the benzene ring is particularly advantageous for intramolecular cyclization reactions, which are fundamental to the formation of fused heterocyclic systems.
The methoxy group, while not directly participating in the cyclization, serves as a valuable substituent that can influence the electronic properties and solubility of the resulting heterocyclic compounds. Its presence can also provide a handle for further synthetic modifications, allowing for the fine-tuning of the pharmacological properties of the final molecules.
Synthesis of 5-(Aminomethyl)-2-methoxybenzonitrile
A reliable and scalable synthesis of the starting material is crucial for any drug discovery program. 5-(Aminomethyl)-2-methoxybenzonitrile can be prepared from commercially available 2-methoxy-5-methylbenzonitrile through a two-step sequence involving radical bromination followed by nucleophilic substitution with an amine source.
Protocol: Preparation of 5-(Aminomethyl)-2-methoxybenzonitrile
Step 1: Bromination of 2-Methoxy-5-methylbenzonitrile
A mixture of 2-methoxy-5-methylbenzonitrile, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 5-(bromomethyl)-2-methoxybenzonitrile, which can be used in the next step without further purification.
Step 2: Amination of 5-(Bromomethyl)-2-methoxybenzonitrile
The crude 5-(bromomethyl)-2-methoxybenzonitrile is dissolved in a suitable solvent, and an excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in methanol, is added. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is then evaporated, and the residue is partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed, dried, and concentrated to afford 5-(aminomethyl)-2-methoxybenzonitrile.
Application in Heterocyclic Synthesis: Preparation of 7-Methoxy-3,4-dihydroquinazoline
One of the most valuable applications of 5-(aminomethyl)-2-methoxybenzonitrile is in the synthesis of quinazoline derivatives. Quinazolines are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following protocol details the synthesis of 7-methoxy-3,4-dihydroquinazoline, a key intermediate for the preparation of more complex quinazoline-based drug candidates.
Experimental Protocol: Synthesis of 7-Methoxy-3,4-dihydroquinazoline
This protocol is adapted from established methods for the synthesis of quinazolines from 2-aminobenzonitriles and orthoesters.[1][2]
Reagents and Materials:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
5-(Aminomethyl)-2-methoxybenzonitrile
162.19
1.62 g
10
Triethyl orthoformate
148.20
2.22 mL
15
Ammonium acetate
77.08
1.16 g
15
Glacial Acetic Acid
60.05
20 mL
-
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(aminomethyl)-2-methoxybenzonitrile (1.62 g, 10 mmol), triethyl orthoformate (2.22 mL, 15 mmol), and ammonium acetate (1.16 g, 15 mmol).
Add glacial acetic acid (20 mL) to the flask.
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1).
Upon completion, allow the reaction mixture to cool to room temperature.
Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
Dry the crude product in a vacuum oven.
The crude 7-methoxy-3,4-dihydroquinazoline can be further purified by recrystallization from a suitable solvent such as ethanol.
Expected Yield: ~75-85%
Proposed Reaction Mechanism
The formation of the quinazoline ring proceeds through a multi-step, one-pot reaction. The proposed mechanism involves the initial formation of a formamidine intermediate from the reaction of the primary amine with triethyl orthoformate. This is followed by an intramolecular cyclization where the nitrogen of the formamidine attacks the nitrile carbon. Subsequent tautomerization and elimination of ethanol lead to the formation of the aromatic quinazoline ring.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of 7-methoxy-3,4-dihydroquinazoline.
Conclusion
5-(Aminomethyl)-2-methoxybenzonitrile is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique bifunctional nature allows for efficient construction of complex molecular architectures, particularly fused nitrogen-containing heterocycles like quinazolines. The protocol provided herein for the synthesis of 7-methoxy-3,4-dihydroquinazoline serves as a practical example of its utility and can be readily adapted by researchers in the field of medicinal chemistry and drug discovery. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
PubMed. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. [Link]
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]
ResearchGate. (2015). Reaction of 3b with triethyl orthoformate and of ammionium derivatives. [Link]
ResearchGate. (2025). Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones. [Link]
Application Note: Quantitative Live-Cell Mapping of Intracellular Microviscosity Using Benzonitrile-Based Molecular Rotors
Target Audience: Researchers, biophysicists, and drug development professionals. Focus: 4-(diisopropylamino)benzonitrile (DIPABN) in Fluorescence Lifetime Imaging Microscopy (FLIM).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, biophysicists, and drug development professionals.
Focus: 4-(diisopropylamino)benzonitrile (DIPABN) in Fluorescence Lifetime Imaging Microscopy (FLIM).
Introduction & Mechanistic Principles
Intracellular microviscosity is a master biophysical regulator that governs molecular diffusion rates, protein-protein interactions, and enzymatic kinetics. Aberrations in cellular viscosity are directly linked to pathological states, including neurodegeneration, apoptosis, and oncogenesis[1].
Traditional fluorescent probes rely on intensity measurements, which are heavily confounded by variable intracellular probe concentration, photobleaching, and optical path length. To overcome this, fluorescent molecular rotors based on the benzonitrile scaffold—specifically 4-(diisopropylamino)benzonitrile (DIPABN) —have emerged as highly reliable tools when coupled with Fluorescence Lifetime Imaging Microscopy (FLIM)[1][2].
The Causality of Viscosity Sensing: TICT Photophysics
The sensing mechanism of DIPABN relies on the formation of a Twisted Intramolecular Charge Transfer (TICT) state.
Low Viscosity (Fluid Environment): Upon photoexcitation to the Locally Excited (LE) state, the diisopropylamino group rapidly rotates around the C-N bond connecting it to the benzonitrile moiety. This conformational twist leads to the TICT state, which relaxes primarily via non-radiative decay (heat). Consequently, fluorescence lifetime (
τ
) is very short.
High Viscosity (Restricted Environment): The surrounding molecular crowding physically hinders the intramolecular rotation. The molecule remains trapped in the highly emissive LE state, forcing it to relax via radiative decay (fluorescence). This results in a significantly prolonged fluorescence lifetime.
Because fluorescence lifetime is an intrinsic property of the fluorophore's microenvironment and is completely independent of the probe's local concentration, this system acts as a self-validating, absolute measurement of intracellular viscosity[3][4].
Photophysical mechanism of DIPABN: Viscosity-dependent competition between LE and TICT states.
Experimental Workflow & Self-Validating Protocol
To ensure scientific integrity, this protocol is divided into two interdependent phases: In Vitro Calibration (to establish the mathematical relationship between lifetime and absolute viscosity) and Live-Cell FLIM Acquisition [2].
Phase 1: In Vitro Calibration (The Förster-Hoffmann Equation)
Scientific Rationale: You cannot accurately map cellular viscosity without a standard curve. The Förster-Hoffmann equation (
logτ=C+xlogη
) dictates a linear relationship between the log of fluorescence lifetime (
τ
) and the log of viscosity (
η
).
Prepare Viscosity Standards: Create a series of methanol/glycerol mixtures ranging from 0% to 99% glycerol (v/v). Measure the absolute viscosity of each mixture at 37°C using a mechanical viscometer (e.g., rheometer).
Probe Addition: Add DIPABN stock solution (10 mM in anhydrous DMSO) to each standard to a final concentration of 5 µM. Caution: Keep DMSO concentration below 0.1% to prevent altering the bulk viscosity of the standard.
Lifetime Measurement: Using a Time-Correlated Single Photon Counting (TCSPC) spectrofluorometer, excite the samples at 375 nm or 405 nm. Collect emission at ~450 nm.
Curve Generation: Fit the decay curves to a mono-exponential model to extract
τ
. Plot
logτ
vs.
logη
to determine the calibration slope (
x
) and intercept (
C
). This curve is your mathematical validation key for Phase 2.
Phase 2: Live-Cell Staining and FLIM Acquisition
Scientific Rationale: Live-cell imaging requires a delicate balance between sufficient signal-to-noise ratio and minimal cytotoxicity. DIPABN is highly lipophilic and readily permeates the plasma membrane, but excess probe in the media will create a fast-decay background signal that skews multi-exponential fitting algorithms[1].
Cell Preparation: Culture target cells (e.g., HeLa, SH-SY5Y) on 35 mm glass-bottom imaging dishes to 60-80% confluency.
Staining: Dilute the DIPABN stock in pre-warmed, phenol red-free live-cell imaging solution (or HBSS) to a working concentration of 2–5 µM.
Incubation: Replace the culture media with the staining solution. Incubate for 30 minutes at 37°C, 5% CO₂.
Critical Wash Step: Remove the staining solution and wash the cells three times with warm HBSS. Add fresh HBSS for imaging. Causality: Washing removes unbound DIPABN. Unbound probe in an aqueous (low viscosity) environment decays extremely rapidly, which will artificially lower the calculated average lifetime of the cytosolic compartment.
FLIM Acquisition:
Place the dish in an environmental chamber (37°C, 5% CO₂) on the FLIM microscope stage.
Excite using a pulsed laser (e.g., 405 nm, repetition rate 20 MHz).
Collect photons until the peak pixel reaches at least 1,000 photon counts to ensure robust Poisson statistics for decay fitting[2].
Data Analysis: Use FLIM software (e.g., SPCImage) to fit the pixel-by-pixel decay to a bi-exponential model (to account for different microenvironments). Extract the amplitude-weighted mean lifetime (
τm
) and map it against your Phase 1 calibration curve to generate a spatial viscosity map (in centipoise, cP).
End-to-end workflow for quantitative intracellular viscosity mapping using DIPABN and FLIM.
Data Presentation & Expected Results
When properly calibrated, DIPABN FLIM clearly delineates subcellular environments and physiological states based on their distinct rheological profiles. Below is a summary of expected quantitative data based on established molecular rotor behavior[1][5][6].
Cytoskeletal collapse and macromolecular crowding increase viscosity.
Ionophore Stress (Nystatin)
~2.0 – 2.4 ns
~70 – 100 cP
Osmotic stress and mitochondrial swelling alter local fluid dynamics.
Troubleshooting & Expert Insights
Issue: Poor Multi-Exponential Fit / High
χ2
Values
Causality: This usually indicates insufficient photon counts per pixel or significant background autofluorescence.
Solution: Increase pixel dwell time or binning (e.g., 3x3 spatial binning) to achieve >1,000 counts at the peak of the decay curve. Ensure cells are imaged in phenol red-free media.
Causality: DIPABN is highly hydrophobic. Adding the DMSO stock directly to cold media causes rapid precipitation.
Solution: Always add the DMSO stock to pre-warmed (37°C) media while vortexing, and ensure the final DMSO concentration is
≤
0.1%.
Issue: Photobleaching during Acquisition
Causality: High laser power saturates the fluorophore, leading to destructive triplet-state reactions. While lifetime is concentration-independent, severe photobleaching reduces photon counts, ruining the statistical fit.
Solution: Attenuate laser power. Molecular rotors generally require lower excitation power than standard fluorophores because their quantum yield increases dramatically in viscous environments.
References
Wang, A. et al. "Fluorescent Probe for Investigating the Mitochondrial Viscosity and Hydrogen Peroxide Changes in Cerebral Ischemia/Reperfusion Injury." Analytical Chemistry, ACS Publications, 2024. Available at:[Link]
Technical Support Center: Purification of 5-(Aminomethyl)-2-methoxybenzonitrile
Welcome to the technical support center for the isolation and purification of 5-(Aminomethyl)-2-methoxybenzonitrile (CAS: 169045-13-0)[1]. As a bifunctional molecule featuring a highly basic primary amine, an electrophil...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the isolation and purification of 5-(Aminomethyl)-2-methoxybenzonitrile (CAS: 169045-13-0)[1]. As a bifunctional molecule featuring a highly basic primary amine, an electrophilic nitrile, and an electron-donating methoxy group, this compound presents unique handling challenges.
This guide is designed for drug development professionals and synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation of both the free base and its hydrochloride salt (CAS: 1423032-10-3)[2].
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my crude product streak severely on silica gel, and how can I improve resolution?A: The primary amine group in 5-(aminomethyl)-2-methoxybenzonitrile is highly basic. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic amine interacts strongly with these acidic sites, leading to irreversible adsorption, peak tailing, and severe streaking[3].
The Fix (Causality): To prevent this, you must neutralize the acidic silanol sites. Modify your mobile phase (e.g., Dichloromethane/Methanol) by adding 1–3% Triethylamine (Et₃N)[3]. The Et₃N acts as a sacrificial base, competitively binding to the silanol groups and allowing your target primary amine to elute as a sharp, well-resolved band.
Q2: During acid-base extraction, I noticed a drop in yield and the formation of a new polar spot on TLC. What happened?A: You likely induced nitrile hydrolysis. Nitriles are susceptible to hydrolysis, converting first to amides and subsequently to carboxylic acids under strongly acidic or basic conditions[4].
The Fix (Causality): This hydrolysis is highly temperature-dependent and is accelerated by the exothermic nature of acid-base neutralization[4]. If you add concentrated HCl or NaOH too rapidly without an ice bath, localized heat spikes will hydrolyze the -CN group. Always perform pH adjustments at < 25 °C and use diluted aqueous reagents (e.g., 1M HCl or 1M NaOH) to control the exotherm.
Q3: My LC-MS shows a persistent impurity with roughly double the mass (m/z ~308). What is it, and how do I remove it?A: This is a secondary amine dimer (bis(3-cyano-4-methoxybenzyl)amine). If your synthetic route involved reductive amination, the newly formed primary amine can react with unreacted starting aldehyde to form an imine, which is then reduced to the dimer.
The Fix (Causality): Because the dimer is significantly more lipophilic and sterically hindered than the primary amine, it can be separated via selective hydrochloride salt precipitation. The primary amine readily forms a highly polar, insoluble HCl salt in ethereal solvents, while the bulkier dimer salt often remains partially soluble and can be washed away with cold organic solvents.
Part 2: Impurity Profiling & Resolution Data
To streamline your analytical workflow, the following table summarizes quantitative data and resolution strategies for the most common impurities encountered during the synthesis of this compound.
Impurity Type
Origin
Detection (Analytical)
Resolution Strategy
Secondary Amine Dimer
Over-alkylation during reductive amination
LC-MS: m/z ~308TLC: Higher Rf than product
Selective HCl salt precipitation (dimer salt exhibits higher solubility in Et₂O).
Hydrolyzed Amide/Acid
Exothermic acid/base extraction
TLC: Highly polar, Ninhydrin negative
Keep extraction temp < 25 °C; remove via basic aqueous wash if carboxylic acid forms.
Unreacted Aldehyde
Incomplete reductive amination
TLC: UV active, Ninhydrin negative
Removed during the acidic aqueous phase wash of the acid-base extraction.
Part 3: Self-Validating Experimental Protocols
Do not rely on assumed yields; every protocol must validate itself in real-time. The following workflows incorporate mandatory physical checkpoints to ensure success.
Objective: Isolate the primary amine from neutral/acidic impurities without triggering nitrile hydrolysis.
Acidification: Dissolve the crude mixture in Dichloromethane (DCM) and add 1M aqueous HCl while stirring vigorously in an ice bath (< 10 °C).
Causality: The primary amine protonates to form a water-soluble ammonium salt, while neutral impurities (like unreacted aldehyde) remain in the DCM. The ice bath prevents acid-catalyzed nitrile hydrolysis.
Validation Check 1: Test the aqueous layer with pH indicator paper. It must read pH < 2. If it does not, the amine is not fully protonated; add additional 1M HCl until the target pH is reached.
Phase Separation: Separate the layers.
Validation Check 2: Spot both layers on a TLC plate (eluent: DCM/MeOH/Et₃N 90:9:1) and visualize with a Ninhydrin stain. The aqueous layer must show a strong positive (purple) spot at the baseline, confirming the capture of the amine salt. Discard the organic layer.
Basification: Cool the aqueous layer to 5 °C. Slowly add 1M NaOH dropwise until the pH reaches > 10.
Causality: This deprotonates the ammonium salt back to the lipophilic free base. Dropwise addition prevents localized exothermic heating that causes base-catalyzed nitrile hydrolysis.
Extraction: Extract the aqueous layer 3x with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base.
Protocol B: Hydrochloride Salt Crystallization (CAS: 1423032-10-3)
Objective: Upgrade purity and remove secondary amine dimers via selective precipitation.
Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether (Et₂O) or a 1:1 mixture of Et₂O and Dioxane.
Causality: The free base is highly soluble in these non-polar/ethereal solvents, but the resulting primary amine HCl salt is completely insoluble, driving the equilibrium toward precipitation.
Salt Formation: Under vigorous stirring at room temperature, add 4M HCl in Dioxane dropwise.
Validation Check 3: A white precipitate will immediately form. Continue dropwise addition until no further precipitation is observed upon the addition of a new drop. This visual cessation is a self-validating indicator of complete stoichiometric conversion.
Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with cold anhydrous Et₂O to remove any residual secondary amine dimers. Dry under high vacuum to yield pure 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride.
Part 4: Purification Workflow Visualization
The following logic diagram maps the divergent pathways for isolating either the free base or the hydrochloride salt, depending on your downstream application requirements.
Workflow for the isolation of 5-(Aminomethyl)-2-methoxybenzonitrile free base and HCl salt.
References
NextSDS. "5-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information". NextSDS Substance Database. 1
Technical Support Center: Troubleshooting Color Impurities in Benzonitrile Synthesis
Welcome to the Technical Support Center for benzonitrile purification. This guide is designed for researchers, synthetic chemists, and drug development professionals who need to resolve coloration issues (typically yello...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for benzonitrile purification. This guide is designed for researchers, synthetic chemists, and drug development professionals who need to resolve coloration issues (typically yellow to brown tints) in synthesized benzonitrile and its derivatives.
Below, you will find diagnostic frameworks, mechanistic explanations, and self-validating Standard Operating Procedures (SOPs) to ensure the highest purity of your reagents.
Part 1: Diagnostic Framework – Why is my Benzonitrile Colored?
Pure, unsubstituted benzonitrile is a colorless liquid at room temperature, while most of its pure substituted derivatives form colorless crystals. If your product exhibits a yellow, orange, or brown tint, it indicates the presence of specific contaminants[1].
Common Causes of Color Impurities:
Oxidation of Trace Amines: If synthesized via the Sandmeyer reaction from aniline precursors, unreacted amines can rapidly oxidize into highly conjugated, colored azo or quinoid species[2].
Transition Metal Carryover: Copper salts (from Sandmeyer cyanation) or Palladium (from catalytic cyanation) can form soluble, highly colored organometallic complexes.
Polymeric Byproducts: High-molecular-weight conjugated polymers can form due to localized overheating during the reaction.
Purification Method Selection Workflow
Workflow for diagnosing and selecting the appropriate decolorization method for benzonitrile.
Part 2: Quantitative Data & Method Comparison
Selecting the right purification method requires balancing purity needs against acceptable yield losses. Use the table below to compare the efficiency of standard techniques.
Purification Method
Target Impurity Profile
Phase Applicability
Estimated Yield Recovery
Process Time
Vacuum Distillation (over P₂O₅)
Water, high-MW polymers, metal salts
Liquid
85 - 95%
2 - 4 hours
Activated Carbon Treatment
Highly conjugated colored byproducts
Solid / Solution
70 - 90% (Adsorption dependent)
1 - 2 hours
Acid/Base Washing
Isonitriles, unreacted amines, benzoic acid
Liquid / Solution
> 95%
1 hour
Column Chromatography
Closely eluting structural isomers
Both
50 - 80%
4 - 8 hours
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Chemical Washing & Vacuum Distillation (For Liquid Benzonitriles)
Causality: Simple distillation cannot remove volatile isonitriles or amines that co-distill and later oxidize to form colored impurities. Pre-washing chemically alters these impurities into water-soluble salts. Subsequent vacuum distillation over Phosphorus Pentoxide (P₂O₅) ensures absolute dehydration without decomposing the nitrile[3],[4].
Step-by-Step Methodology:
Acidic Wash: Transfer the crude liquid benzonitrile to a separatory funnel. Wash with concentrated HCl until the distinct, foul odor of isonitriles is neutralized[3]. This step protonates trace amines, pulling them into the aqueous layer.
Neutralization: Wash the organic layer with dilute aqueous Na₂CO₃ to neutralize residual acid and remove trace benzoic acid byproducts[3].
Pre-Drying: Add an anhydrous drying agent (e.g., K₂CO₃, CaCl₂, or MgSO₄) to the organic layer. Swirl and let stand for 30 minutes, then filter[3],[4].
Deep Drying: Transfer the pre-dried benzonitrile to a distillation flask. Add P₂O₅ (approx. 5-10 g per liter of solvent)[4]. Mechanism: P₂O₅ irreversibly reacts with water to form phosphoric acid, locking moisture in the distillation pot.
Vacuum Distillation: Distill in an all-glass apparatus under reduced pressure (e.g., boiling point 69 °C at 10 mmHg)[3]. Discard the fore-run and collect the middle fraction. High-molecular-weight colored polymers will remain in the pot.
Self-Validation Check: Pure, anhydrous benzonitrile should be perfectly colorless. To validate, measure the specific conductance of the distillate; high-purity benzonitrile exhibits a specific conductance of approximately
2×10−8
mho[3]. Additionally, verify water content via Karl Fischer titration[4].
Causality: Activated carbon possesses a massive surface area and a polyaromatic structure that efficiently traps highly conjugated, planar colored impurities via
π−π
stacking and van der Waals forces[2],[5].
Step-by-Step Methodology:
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored solid benzonitrile derivative in a minimum amount of hot solvent (e.g., toluene or ethanol)[2].
Safe Carbon Addition:Critical: Remove the flask from the heat source. Adding porous carbon to a boiling liquid introduces thousands of nucleation sites instantly, which will cause violent bumping and boil-over[5]. Once off the heat, add 1-5% (w/w) activated charcoal.
Adsorption: Return the flask to the heat source and boil gently for 5-10 minutes[5]. This provides the kinetic energy required for large colored molecules to diffuse into the carbon pores.
Hot Filtration: Rapidly filter the hot mixture through a pre-heated Büchner funnel with fluted filter paper to remove the carbon[2],[5].
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[2]. Collect the purified crystals via vacuum filtration.
Self-Validation Check: The filtrate passing through the Büchner funnel must run completely clear before cooling. If a yellow tint persists in the mother liquor, the carbon loading was insufficient, or the impurity is not highly conjugated, necessitating column chromatography[2].
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Calcium Hydride (CaH₂) to dry my benzonitrile before distillation?A:No. While CaH₂ is a standard desiccant for many organic solvents, distillation of benzonitrile from CaH₂ causes solvent decomposition[3],[4]. This decomposition can generate new impurities and reintroduce color. Stick to mild agents like CaSO₄ or K₂CO₃, followed by P₂O₅[3].
Q2: My HPLC chromatogram shows multiple peaks alongside a yellow tint. Will recrystallization fix this?A: Recrystallization is highly effective for removing minor colored impurities and achieving >99% purity[2]. However, if HPLC shows a complex mixture of closely related structural isomers or significant unreacted starting materials, recrystallization alone may fail due to co-crystallization. In such cases, perform column chromatography (e.g., using an ethyl acetate/hexane gradient) prior to a final recrystallization[2].
Q3: I performed a hot filtration with activated carbon, but fine black particles passed into my filtrate. How do I fix this?A: Fine carbon dust can sometimes bypass standard filter paper. To resolve this, prepare a small pad of Celite (diatomaceous earth) in your Büchner funnel. Re-heat your filtrate to ensure the benzonitrile product is fully dissolved, and pass it through the Celite pad. The Celite will trap the micron-sized carbon particles, leaving a clear filtrate.
References
Source: lookchem.
Source: benchchem.
Removal of impurities from 2-Amino-4-(trifluoromethoxy)
Technical Support Center: Optimizing Synthesis of 5-(Aminomethyl)-2-methoxybenzonitrile
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals tasked with synthesizing 5-(aminomethyl)-2-methoxybenzonitrile (CAS 169045-13-0)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals tasked with synthesizing 5-(aminomethyl)-2-methoxybenzonitrile (CAS 169045-13-0)[1].
The most efficient synthetic route to this building block is the chemoselective reductive amination of 5-formyl-2-methoxybenzonitrile [2]. This transformation presents a classic chemoselectivity challenge: converting an aldehyde (-CHO) to a primary amine (-CH₂NH₂) without prematurely reducing the aldehyde to an alcohol, over-alkylating to a secondary amine, or inadvertently reducing the sensitive nitrile (-CN) group.
Below, you will find our field-validated standard operating procedure (SOP), quantitative reagent data, and a troubleshooting FAQ detailing the mechanistic causality behind common experimental failures.
Standard Operating Procedure: Chemoselective Reductive Amination
Causality & Design: Direct alkylation of primary amines is notoriously difficult to control[3]. Instead, we utilize a reductive amination approach using Sodium Cyanoborohydride (NaBH₃CN). At a mildly acidic pH (4-5), NaBH₃CN is a weak reducing agent that selectively targets the protonated iminium ion over the neutral carbonyl group[3]. This preserves the starting aldehyde until the imine is fully formed and completely ignores the nitrile group.
Step-by-Step Methodology
Imine Formation: Dissolve 1.0 equivalent of 5-formyl-2-methoxybenzonitrile (10 mmol, 1.61 g) in 30 mL of anhydrous Methanol (0.3 M dilution). Add 10.0 equivalents of Ammonium Acetate (NH₄OAc) (100 mmol, 7.7 g).
Self-Validation Check: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 1:1, UV active). Do not proceed until the aldehyde spot is completely consumed.
Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add 0.7 equivalents of NaBH₃CN (7 mmol, 0.44 g).
Mechanistic Note: The slight excess of hydride ensures complete reduction of the iminium intermediate while minimizing unreacted starting material.
Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
Quenching & Workup: Quench the reaction by carefully adding 1N NaOH until the pH reaches >10 (this neutralizes the acetic acid and free-bases the product amine). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography using a gradient of DCM:MeOH:NH₄OH (90:9:1) to isolate the pure primary amine.
Figure 1: Step-by-step workflow for the chemoselective reductive amination protocol.
Quantitative Data: Reagent Selection Matrix
Selecting the correct reducing agent is the single most critical factor in this synthesis. The table below summarizes the expected outcomes when substituting reducing agents in this specific protocol.
Reducing Agent
Primary Amine Yield
Alcohol Byproduct
Secondary Amine Byproduct
Nitrile Reduction Risk
NaBH₃CN (MeOH)
~85%
< 5%
< 5%
None
NaBH(OAc)₃ (DCE)
~80%
< 5%
< 5%
None
NaBH₄ (MeOH)
< 20%
> 70%
~ 10%
None
H₂ / Pd-C
~ 50%
Low
> 30%
High
Troubleshooting & FAQs
Q1: My final yield is low, and NMR shows a massive peak for 5-(hydroxymethyl)-2-methoxybenzonitrile (the alcohol). What went wrong?A: This is caused by the premature reduction of the aldehyde. While NaBH₃CN is highly chemoselective for iminium ions, it will still reduce aldehydes to alcohols if the imine has not fully formed[3].
Fix: Strictly adhere to the 2-4 hour pre-stirring of the aldehyde with NH₄OAc. Use TLC to confirm the absolute disappearance of the aldehyde before introducing the borohydride.
Q2: LC-MS analysis of my crude mixture shows a significant byproduct with a mass roughly double the target (m/z ~305). What is this?A: This is the secondary amine byproduct (bis-alkylated). It forms when your newly synthesized primary amine acts as a nucleophile and attacks unreacted 5-formyl-2-methoxybenzonitrile[4].
Fix: This side-reaction is governed by Le Chatelier's principle. You must use a massive excess of ammonia (10 equivalents of NH₄OAc) to outcompete the primary amine for the aldehyde. Furthermore, ensure high solvent dilution (0.1 M to 0.3 M) to reduce intermolecular collisions between the product and the starting material.
Q3: Can I use Sodium Borohydride (NaBH₄) instead of NaBH₃CN to avoid toxic cyanide waste?A: Using NaBH₄ directly in a one-pot reductive amination usually fails because it rapidly reduces aldehydes much faster than the imine formation equilibrium can establish[3]. If you must avoid cyanide, use Sodium Triacetoxyborohydride (NaBH(OAc)₃). Note that NaBH(OAc)₃ has poor solubility in Methanol, so the solvent must be switched to 1,2-dichloroethane (DCE) or THF.
Q4: Is there a risk of reducing the -CN group on the aromatic ring under these conditions?A: No. Borohydride reagents (NaBH₃CN, NaBH(OAc)₃, NaBH₄) are not powerful enough to reduce aromatic nitriles. Nitrile reduction typically requires much harsher conditions, such as LiAlH₄, DIBAL-H, or catalytic hydrogenation (e.g., Raney Nickel or Pd/C with H₂)[5].
Figure 2: Reaction pathway illustrating chemoselectivity and common side-reaction pitfalls.
References
[1] 5-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information | NextSDS | 1
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 5-(Aminomethyl)-2-methoxybenzonitrile
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-(aminomethyl)-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(aminomethyl)-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Purity of the final active pharmaceutical ingredient (API) or intermediate is paramount, and controlling side product formation is the most critical challenge.
This document moves beyond simple protocols to provide in-depth, field-proven insights into why side products form and offers robust strategies for their detection, mitigation, and removal. We will focus on a common and reliable synthetic pathway, dissecting each stage to anticipate and address potential impurities.
Section 1: Overview of a Common Synthetic Pathway
A prevalent and scalable route to 5-(aminomethyl)-2-methoxybenzonitrile (the Target) involves a three-step sequence starting from 5-methyl-2-methoxybenzonitrile. This pathway is chosen for its relatively accessible starting materials and well-understood transformations. However, each step presents unique challenges that can lead to specific impurities. Understanding the flow is the first step in controlling the outcome.
Figure 1: Common synthetic route to the target compound.
Section 2: Troubleshooting Guide & FAQs by Reaction Stage
This section addresses specific issues encountered during synthesis in a question-and-answer format.
2.1 Issues Arising from Radical Bromination (Step 1)
This step typically employs N-Bromosuccinimide (NBS) and a radical initiator like AIBN. While effective, lack of control can lead to a complex product mixture.
Q: My TLC/crude NMR after bromination shows multiple new spots, and starting material remains. What are these impurities?
A: This is a classic sign of uncontrolled radical bromination. The primary side products are:
Dibrominated Impurity (Impurity A): 5-(Dibromomethyl)-2-methoxybenzonitrile. This forms when a second bromine radical reacts with the desired mono-brominated product.
Ring-Brominated Impurity (Impurity B): Bromine addition to the aromatic ring. While the methoxy group is activating, radical conditions favor benzylic bromination, but over-reaction or ionic side reactions can cause this.
Unreacted Starting Material (SM): 5-Methyl-2-methoxybenzonitrile. This indicates insufficient reagent or reaction time.
Causality & Mitigation Strategy:
Stoichiometry is Key: Use NBS in a slight excess (1.05-1.1 equivalents) to drive the reaction to completion, but avoid a large excess which promotes di-bromination.
Controlled Initiation: Add the radical initiator (AIBN) portion-wise or use a syringe pump for slow addition. This keeps the concentration of bromine radicals low and steady, favoring mono-bromination.
Temperature and Light: Maintain a steady reflux. Avoid unnecessarily high temperatures or exposure to strong light, which can accelerate radical decomposition and lead to less selective reactions.
2.2 Complications in Azide Formation (Step 2)
The conversion of the benzyl bromide to the benzyl azide is a standard SN2 reaction. The primary competing reaction is hydrolysis.
Q: The yield of my azide is low, and I've isolated a significant amount of 5-(hydroxymethyl)-2-methoxybenzonitrile (Impurity C). Why did this happen?
A: This is a direct result of water contamination in your reaction. The bromide is an excellent leaving group, and the benzylic carbocation is relatively stable. Water acts as a competing nucleophile against the azide ion, leading to the formation of the benzyl alcohol impurity.
Causality & Mitigation Strategy:
Anhydrous Conditions: Ensure all glassware is oven-dried. Use an anhydrous grade of solvent (e.g., DMF). Dry reagents if necessary.[1]
Solvent Choice: DMF is an excellent choice as it is a polar aprotic solvent that effectively solvates the sodium azide and promotes the SN2 mechanism.
Safety First: Organic azides, particularly those with low molecular weight, can be thermally unstable and potentially explosive. Always handle them behind a blast shield and avoid exposure to heat, shock, or heavy metals. Avoid using halogenated solvents like dichloromethane, which can form explosive diazidomethane.[1]
2.3 Side Products from Azide Reduction (Step 3)
The final reduction is the most critical step for ensuring the purity of the target amine. Several side products can form depending on the chosen reduction method.
Q: After a Staudinger reduction (PPh₃/H₂O), my mass spec shows a significant peak corresponding to an imine. What is this and how did it form?
A: You are likely observing an Aza-Wittig byproduct (Impurity D). The Staudinger reaction proceeds via an iminophosphorane intermediate. If there are any residual carbonyl-containing compounds in your reaction mixture (e.g., from the solvent like acetone, or an aldehyde impurity from a previous step), the iminophosphorane will react with them to form an imine instead of hydrolyzing to the desired primary amine.[1]
Mitigation: Ensure all reagents and solvents are free of carbonyl impurities. Using highly purified solvents is critical.
Q: My final product is contaminated with a dimer, N-((2-methoxy-5-cyanobenzyl))-5-(aminomethyl)-2-methoxybenzonitrile (Impurity E). How can this be avoided?
A: This secondary amine impurity is common in nitrile reductions. It forms when the newly generated primary amine product acts as a nucleophile and reacts with an intermediate imine species formed during the reduction.[2]
Mitigation:
Choice of Reducing Agent: Stronger reducing agents like LiAlH₄ are often preferred for nitrile reductions to amines, though they are less chemoselective. For azide reduction via catalytic hydrogenation (e.g., H₂/Pd-C), this is less of an issue.
Ammonia Addition: In some reduction protocols, adding ammonia can help suppress secondary amine formation by out-competing the product amine in reacting with the intermediate imine.[2]
Q: My final product appears yellow/brown even after purification. What causes this discoloration?
A: Persistent color often indicates the presence of trace amounts of highly conjugated or oxidized impurities.[2] These can form from air oxidation of the amine or from minor side reactions that create extended π-systems.
Mitigation:
Activated Carbon Treatment: Before final isolation or recrystallization, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can effectively adsorb these colored impurities.[2]
Inert Atmosphere: Handle the final amine product under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, especially during storage.
Section 3: Analytical & Purification Protocols
Controlling a reaction requires robust analytical and purification methods. The following are validated starting points for your process.
3.1 Protocol: HPLC Method for In-Process Control and Final Purity
This method is designed to separate the starting materials, intermediates, and key impurities discussed.
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
3.2 Protocol: Purification via Acid-Base Extraction
This classic technique is highly effective for separating the basic amine product from non-basic impurities (e.g., unreacted bromide, alcohol byproduct, dibromide).[2]
Dissolution: Dissolve the crude product from the reduction step in an organic solvent like dichloromethane (DCM) or ethyl acetate.
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine product will protonate and move into the acidic aqueous layer.
Separation: Carefully separate the aqueous layer containing the product salt. The organic layer, containing non-basic impurities, can be discarded.
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >10. The free amine product will precipitate or form an oil.
Re-extraction: Extract the basified aqueous layer multiple times with fresh DCM.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 5-(aminomethyl)-2-methoxybenzonitrile.
3.3 Data Summary: Common Impurities and Their Identification
Impurity ID
Structure Name
Likely Origin
Recommended Detection Method
SM
5-Methyl-2-methoxybenzonitrile
Step 1: Incomplete Bromination
GC-MS, ¹H NMR
A
5-(Dibromomethyl)-2-methoxybenzonitrile
Step 1: Over-bromination
LC-MS, ¹H NMR
C
5-(Hydroxymethyl)-2-methoxybenzonitrile
Step 2: Hydrolysis of bromide
LC-MS, TLC (more polar spot)
D
Aza-Wittig Imine Byproduct
Step 3: Carbonyl impurities
LC-MS
E
Secondary Amine Dimer
Step 3: Reaction with imine intermediate
LC-MS (M+161 peak)
-
5-Cyano-2-hydroxybenzonitrile
General: Demethylation
LC-MS, ¹H NMR (phenolic OH)
Section 4: Visualizing Side Product Pathways
The following diagram illustrates the primary synthetic route and the critical junctures where side reactions can divert material away from the desired product.
Figure 2: Key side product formation pathways.
Section 5: References
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. [Link]
Process for the preparation of hydroxybenzonitriles. Google Patents.
Minimizing byproduct formation during nitrile reduction reactions
Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with poor primary amine yields duri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with poor primary amine yields during nitrile reductions.
The root cause of this issue is rarely the failure of the reduction itself, but rather the highly reactive intermediates that form during the process. This guide is designed to provide you with mechanistic insights, logical troubleshooting workflows, and self-validating protocols to suppress byproduct formation and optimize your synthetic yields.
Mechanistic Overview: The Root Cause of Byproduct Formation
To solve the problem, we must first understand the causality behind it. The reduction of a nitrile (R-CN) to a primary amine (R-CH₂NH₂) does not happen in a single step. It proceeds via a highly reactive imine intermediate [1].
Once a portion of the nitrile is fully reduced to the primary amine, this newly formed primary amine acts as a nucleophile. It attacks the unreacted imine intermediate to form a geminal diamine. This diamine subsequently eliminates a molecule of ammonia (NH₃) to form a secondary imine, which is then reduced to the undesired secondary amine byproduct [1]. In some cases, this cascade continues, leading to tertiary amines[2].
Mechanism of secondary amine byproduct formation during nitrile reduction.
Troubleshooting & FAQs
Q1: I am using Catalytic Hydrogenation (Raney Nickel / H₂) and getting a 50/50 mixture of primary and secondary amines. How do I fix this?A1: You need to shift the chemical equilibrium. Because the formation of the secondary imine involves the elimination of ammonia, adding an excess of anhydrous ammonia to your reaction mixture forces the equilibrium backward (Le Chatelier's Principle)[3]. Ammonia competes with the primary amine for the imine intermediate, effectively blocking the pathway to the secondary amine[3].
Q2: I cannot use high-pressure hydrogen gas or ammonia in my current lab setup. Are there bench-stable alternatives?A2: Yes. If you switch from catalytic hydrogenation to a hydride transfer method (e.g., Nickel Boride generated in situ from NiCl₂ and NaBH₄), you can employ an in situ trapping strategy [4]. By adding Di-tert-butyl dicarbonate (Boc₂O) directly to the reaction mixture, the primary amine is protected as a carbamate immediately upon formation[5]. This eliminates its nucleophilicity, making it impossible for the primary amine to attack the imine intermediate[6].
Q3: Why shouldn't I just use DIBAL-H to reduce the nitrile?A3: DIBAL-H is a milder reducing agent that forms a Lewis acid-base adduct with the nitrile[7]. It is generally not powerful enough to perform a second hydride addition. Therefore, upon aqueous workup, the intermediate hydrolyzes into an aldehyde , not a primary amine[7]. If your goal is a primary amine, DIBAL-H is the wrong reagent choice.
Troubleshooting workflow for minimizing secondary amine byproducts.
Quantitative Comparison of Reducing Agents
To aid in your experimental design, refer to the following table summarizing the causality of byproduct formation across different reagent classes:
Reducing Agent / Catalyst
Reaction Type
Primary Amine Selectivity
Byproduct Risk
Recommended Mitigation
Raney Nickel / H₂
Catalytic Hydrogenation
Moderate
High (Secondary/Tertiary Amines)
Add Anhydrous Ammonia (NH₃)
Pd/C / H₂
Catalytic Hydrogenation
Low to Moderate
High (Secondary Amines)
Add Acid (HCl) or NH₃
NiCl₂ / NaBH₄
Hydride Transfer
High
Low
Add Boc₂O (In Situ Trapping)
LiAlH₄
Hydride Reduction
High
Low (Requires harsh conditions)
None (Aqueous workup)
DIBAL-H
Hydride Reduction
N/A (Forms Aldehyde)
High (Hydrolysis to aldehyde)
Do not use for amines
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems. The causality of each step is explained so you understand why the protocol works, ensuring you can adapt it to your specific substrates.
Protocol A: Catalytic Hydrogenation with Raney Nickel and Ammonia
Use this when scaling up and when the free primary amine is required.
Preparation: Charge a high-pressure stainless steel reactor with the nitrile substrate dissolved in anhydrous methanol or ethanol.
Equilibrium Shifting: Add anhydrous ammonia (1% to 10% by weight based on the nitrile) to the solution[8].
Causality: Anhydrous ammonia is strictly preferred over aqueous ammonium hydroxide to prevent the competitive hydrolysis of the imine intermediate into an aldehyde or amide[3].
Catalyst Addition: Add a catalytic amount of washed Raney Nickel (approx. 1.4 g wet catalyst per 100 mL substrate)[8].
Reduction: Pressurize the reactor with H₂ gas (10 to 30 bar) and heat to 60–125°C, depending on the steric hindrance of your substrate[8].
Monitoring: Stir vigorously (e.g., 1500 rpm) to overcome mass-transfer limitations of the H₂ gas until hydrogen uptake ceases[8].
Workup: Vent the reactor carefully. Filter the catalyst through a pad of Celite under an inert atmosphere. (Caution: Raney Nickel is highly pyrophoric when dry!) Concentrate the filtrate to yield the primary amine.
Protocol B: In Situ Boc-Protection using Nickel Boride
Use this for complex, sensitive pharmaceutical intermediates where high-pressure H₂ is not viable.
Preparation: In a round-bottom flask, dissolve the nitrile (1.0 eq) and Boc₂O (2.0 eq) in dry methanol at 0°C[4].
Catalyst Precursor: Add NiCl₂·6H₂O (0.1 eq) to the stirring solution[4].
Hydride Addition: Carefully add NaBH₄ (7.0 eq) in small portions[4].
Causality: The NaBH₄ serves a dual purpose. First, it reduces the Ni(II) salt to nickel boride (Ni₂B), which acts as an active, finely divided heterogeneous catalyst. Second, the excess NaBH₄ provides the hydride source for the reduction of the nitrile[4][5].
Trapping: Allow the reaction to warm to room temperature. As the primary amine is generated, it immediately reacts with the Boc₂O, trapping it as a sterically hindered, non-nucleophilic carbamate[6].
Workup: Once TLC indicates complete consumption of the nitrile, quench the reaction with diethylenetriamine (to complex the nickel) and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate to isolate the pure N-Boc protected primary amine[4].
References
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmeoZ-w1WlRx_pLmXB66ascBPE5AORZfO1VUdeJ3uxK2uU6ePKUE7DD0Tdr98IMtwrLLWGr0F57926rnDVGDSAoNToJaNdgFVXIa29D6MYsRAaGjQICexedC5kUhbuU30OYCHAR3KNM_v04gxRj-GKA-NvW67PNrSzB4g9o8WnrtvFvtu_TyXXxjUD7YoZnxYgYzzM3MmWvk_wAUAIySKJ7jqugltajuqDAGmD5qavztnMb-7RfHdP5SIg0QeeJe-zZLgDZaI=]
Hydrogenation Methods Paul N Rylander 1985. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd9nn5inN6MGRC7dee-yshraNblYj8DRPHzIKXxLvvfZn2VvKCh2aXfCDZGD62YyK51H-U3o3Jjqp9T4t9Oizx33OnCq_HKbZVFjrRXsJsCSnvv7INr80ufFwVu_M4Ge8FN4-1yinAXzbXZG6cgzOjiUE6JeLh36JtL8I2VP-o5tfKfci4X5seNRQcmt_PM8AiFNI=]
US7214829B2 - Method for the production of primary amines by hydrogenating nitriles. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM0VDwDTuHcz58-LzCAqWHcsSZRWhRfadjvRZZJ3ScjZbq4qENzzWU8yTWFW3YphrEJc0eej4719UeQKF_equwWMcg9vZacT8B089jUYrQCJ1utpIQKtiw0SQ1_eXdTYFzGL9d7r6iGiVSpA==]
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErC9Jq1GTrbca-336_6OUO2FqnJgf7LOdyeVWlxvwDV8ZDmGtglUgBQRSJXwjJQjHyjuCgR_NaOlOfd55spPWvHu2J6FEmJdJMlU0Qec0leKi5Qz5LaKJEhgWyqTgh9WE7iDxsfeQxIxu1GstWaoTMPtp9awH1pMQuqLOVPBNLqFQvS50_r3iis2u_KLjWWN6O_zXfW1bjvO5pYgKRlXRcDA==]
A generic approach for the catalytic reduction of nitriles. Sciencemadness.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVcN5jto7TD2BQ2-Aee1PJMntnH2MHCR34BHqQjafQH2Kh91aFUDEu8aAn1EFeoN6ICV6EJA6TpR9hBHeMl6WSo6QOcHYaL7se4QcFh7U0agWfRhPAnTDxMLimcHtVTxY16Mwl_ZCo2MbstZNY4MHlx91O-Zefyl3EVlLpQ_SgCg==]
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Me2eyRLktJMinbQSCvTwemlRi-fpzKuMHAhgxh_YR8hB9NYvv2L3eMNrYkEsPQOYjc-2Dd_cVcD9qoEpVKUknYo9w25I-mSkY9a07TTo91fOwLB8q7uyfVgxkRS6OrqhnjSqwVJJJj-lfsY=]
Technical Support Center: Purification of 5-(Aminomethyl)-2-methoxybenzonitrile
Welcome to the technical support resource for the purification of 5-(Aminomethyl)-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve hig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the purification of 5-(Aminomethyl)-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond generic protocols to provide a decision-making framework grounded in chemical principles and practical laboratory experience.
Q1: What is the guiding principle for selecting a recrystallization solvent?
The cornerstone of a successful recrystallization is the selection of a solvent with a high "temperature coefficient" for the compound of interest.[1] This means the ideal solvent should exhibit the following characteristics:
High Solubility at Elevated Temperatures: The solvent must readily dissolve 5-(Aminomethyl)-2-methoxybenzonitrile near its boiling point. This allows for the creation of a saturated solution from which crystals will later form.[2][3]
Low Solubility at Low Temperatures: As the solution cools to room temperature or below (e.g., in an ice bath), the compound's solubility should drop significantly, causing it to precipitate out of the solution as pure crystals.[2][3]
Favorable Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the liquid phase, or "mother liquor," after crystallization).[2][4]
Chemical Inertness: The solvent must not react with 5-(Aminomethyl)-2-methoxybenzonitrile.[1]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[1]
Q2: How does the molecular structure of 5-(Aminomethyl)-2-methoxybenzonitrile inform solvent choice?
Understanding the molecule's structure is critical to predicting its solubility. Let's break down its key functional groups:
Primary Amine (-CH₂NH₂): This group is polar and is a strong hydrogen bond donor and acceptor.
Nitrile (-C≡N): The nitrile group has a significant dipole moment, contributing to the molecule's overall polarity.
Methoxy Group (-OCH₃): This ether group is moderately polar and can act as a hydrogen bond acceptor.
Benzene Ring: A large non-polar component.
Expert Analysis: The presence of multiple polar, hydrogen-bonding functional groups suggests that 5-(Aminomethyl)-2-methoxybenzonitrile is a polar molecule . Therefore, our search should begin with polar solvents. The principle of "like dissolves like" is our primary guide. Solvents capable of hydrogen bonding, such as alcohols, are excellent starting candidates. Conversely, non-polar solvents like hexane or toluene are likely to be poor solvents for this compound at any temperature, which might make them useful as "anti-solvents" in a mixed-solvent system.
Q3: Which specific solvents should I screen for the recrystallization of 5-(Aminomethyl)-2-methoxybenzonitrile?
A systematic screening process is the most reliable method. Based on the structural analysis, we recommend testing a range of solvents with varying polarities.
High polarity; excellent for H-bonding. May be too strong a solvent, but worth testing.
Methanol
65
5.1
Polar Protic
Good H-bonding capability. Lower boiling point makes for easier removal.
Ethanol
78
4.3
Polar Protic
Similar to methanol, slightly less polar. A very common and effective recrystallization solvent.
Isopropanol (IPA)
82
3.9
Polar Protic
Another excellent alcohol choice, with a slightly higher boiling point.
Acetonitrile
82
5.8
Polar Aprotic
High polarity but cannot donate H-bonds. Its interaction will be different from alcohols.
Ethyl Acetate
77
4.4
Polar Aprotic
Medium polarity. Often a good balance for compounds with mixed polarity features.
Acetone
56
5.1
Polar Aprotic
Polar, low boiling point. Can sometimes be too effective a solvent.
Toluene
111
2.4
Non-Polar
Unlikely to be a good single solvent, but may be an excellent anti-solvent.
Hexane
69
0.1
Non-Polar
Very non-polar. Expected to show minimal solubility. Useful as an anti-solvent.
Experimental Workflow: Solvent Screening Protocol
This protocol outlines a small-scale method to efficiently test the candidate solvents listed above.
Objective: To identify a solvent that dissolves 5-(Aminomethyl)-2-methoxybenzonitrile when hot but not when cold.
Methodology:
Preparation: Label a series of small test tubes, one for each solvent.
Aliquot Compound: Place approximately 20-30 mg of your crude 5-(Aminomethyl)-2-methoxybenzonitrile into each test tube.
Room Temperature Test: Add the first solvent dropwise (e.g., 0.2 mL) to the corresponding test tube. Agitate the mixture.
Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[4] Note this and move on.
Heating Test: If the solid did not dissolve at room temperature, heat the test tube gently in a water or sand bath. Continue to add small portions of the solvent until the solid just dissolves. Keep track of the total volume added.
Causality: The goal is to create a saturated solution at the elevated temperature. Adding a large excess of solvent is the most common cause of failed recrystallization.[6]
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
Observation: Look for the formation of crystals. Slow cooling is crucial for the growth of large, pure crystals.[3]
Ice Bath Test: If no crystals form at room temperature, try scratching the inside of the test tube with a glass rod or place it in an ice-water bath.[7] These actions can help induce crystallization.
Record Observations: Diligently record your results for each solvent in a table.
Diagram 1: Solvent Selection Workflow
A flowchart illustrating the decision-making process for selecting a single recrystallization solvent.
Caption: Decision workflow for single-solvent screening.
Q4: What should I do if no single solvent is effective?
It is common to find that no single solvent meets all the criteria perfectly. In such cases, a mixed-solvent recrystallization is the ideal solution.[2] This technique uses two miscible solvents:
Solvent 1 (The "Good" Solvent): In which 5-(Aminomethyl)-2-methoxybenzonitrile is highly soluble.
Solvent 2 (The "Anti-Solvent"): In which the compound is poorly soluble.
Protocol for Mixed-Solvent Recrystallization:
Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
Ensure the solution is near its boiling point.
Slowly add the "anti-solvent" (e.g., water or hexane) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.
Add a few more drops of the "good" solvent until the solution becomes clear again.
Remove the flask from the heat and allow it to cool slowly, as you would for a single-solvent recrystallization.
Troubleshooting Guide
Even with a well-chosen solvent, issues can arise. This section addresses the most common problems.
Q: My compound separated as an oil, not crystals. What went wrong and how do I fix it?
This phenomenon, known as "oiling out," typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[6] Impurities can also lower the melting point, exacerbating this issue.
Solutions:
Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more) to lower the saturation point.[6]
Reduce Cooling Rate: Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual temperature change, which favors crystal lattice formation over oiling.[6]
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Choose a solvent with a lower boiling point.
Q: I've cooled the solution, but no crystals have formed. What should I do?
This is a very common issue, usually stemming from one of two causes.
Solutions:
Too Much Solvent: This is the most frequent reason for crystallization failure.[6][8] If the solution is clear, it is likely not saturated enough. Gently heat the solution to boil off some of the solvent (10-20% of the volume) to increase the concentration, then attempt to cool it again.
Supersaturation: The solution may be supersaturated and requires a trigger to initiate crystallization.[6]
Scratch: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide a nucleation site for crystal growth.[7]
Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.
Q: My final yield is very low. How can I improve it?
A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[8]
Solutions:
Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent required for dissolution.
Thorough Cooling: Cool the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.
Mother Liquor Recovery: You can try to recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Washing Step: During filtration, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product.[9]
Diagram 2: Recrystallization Troubleshooting
A logical diagram for diagnosing and solving common recrystallization problems.
Caption: Troubleshooting guide for common recrystallization issues.
References
Comparison of the polarity of organic solvents. (2022, October 13). Technology Networks. Available at: [Link]
Solvent Choice - Chemistry Teaching Labs. University of York. Available at: [Link]
Solvent Selection and Recrystallization Guide. Scribd. Available at: [Link]
Polarity of Solvents. Southern Illinois University. Available at: [Link]
Problems with Recrystallisations - Chemistry Teaching Labs. University of York. Available at: [Link]
Recrystallization. University of California, Los Angeles. Available at: [Link]
How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. Available at: [Link]
Experiment: Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn. Available at: [Link]
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: [Link]
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Available at: [Link]
Polarities of Solvents. Shodex. Available at: [Link]
Recrystallization.pdf. University of Colorado Boulder. Available at: [Link]
5-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information. NextSDS. Available at: [Link]
Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. Available at: [Link]
Column chromatography conditions for purifying aminobenzonitriles
Welcome to the Technical Support Center for Aminobenzonitrile Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on the chemical causality behind ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Aminobenzonitrile Purification. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on the chemical causality behind chromatographic behavior.
Aminobenzonitriles present a unique "push-pull" electronic system. The basic, hydrogen-bond-donating amine (-NH2) group is highly prone to severe ion-exchange interactions with the mildly acidic silanol groups (pKa ~4.5–5.5) on standard unmodified silica gel 1[1]. This interaction is the primary cause of the broad, asymmetric peaks and "tailing" commonly observed during purification.
Below, you will find self-validating protocols, a decision matrix, and troubleshooting guides to ensure high-purity recovery of your target compounds.
Chromatographic Decision Matrix
Logical workflow for selecting the optimal chromatography method for aminobenzonitriles.
Self-Validating Experimental Protocols
Protocol A: Base-Deactivated Normal Phase Chromatography
Causality: Pre-treating silica with Triethylamine (TEA) competitively neutralizes acidic silanol sites. By acting as a sacrificial base, TEA prevents the basic amine of the target aminobenzonitrile from irreversibly binding to the stationary phase 2[2].
Solvent System Validation: Dissolve the crude aminobenzonitrile in a minimal amount of volatile solvent. Spot on a TLC plate and develop in Hexane/EtOAc (e.g., 70:30). If tailing is observed, add 1% v/v TEA to the eluent.
Self-Validation Step: The modified TLC must show a tight, symmetrical spot with an Rf of 0.25–0.35 before you proceed to the column.
Silica Neutralization: Prepare a slurry of 230-400 mesh silica gel in the non-polar solvent containing 1% TEA.
Self-Validation Step: Stir the slurry for 15 minutes, then test the supernatant with wet pH paper. A pH > 8 confirms complete silanol neutralization.
Column Packing & Loading: Pack the column using the wet slurry method. Dry load the sample onto a small pad of TEA-treated silica to ensure a narrow, concentrated loading band.
Elution: Elute with the TEA-modified mobile phase. Collect fractions and monitor via UV (254 nm), as the conjugated benzonitrile system is highly UV-active.
Causality: For highly sensitive aminobenzonitriles that degrade even on TEA-treated silica, amine-bonded stationary phases provide a mildly basic, less polar environment, completely eliminating the need for mobile phase modifiers 3[3].
Method Translation: Treat the amine column as a standard normal phase column. Use your optimized Hexane/EtOAc gradient.
Elution: Run the column at standard pressure.
Self-Validation Step: Monitor retention times. Compounds will generally elute slightly earlier than on bare silica due to the reduced polarity of the amine phase. Adjust the gradient to be 5-10% less polar if co-elution occurs.
Troubleshooting Guide
Q: My aminobenzonitrile is not moving from the baseline (Rf = 0), even with polar solvents like 100% EtOAc. What is happening?A: Causality: The compound has irreversibly adsorbed to the acidic silica gel due to intense ion-exchange interactions, or it is undergoing acid-catalyzed degradation on the column 1[1].
Actionable Step: Test the stability of your compound on a 2D TLC plate. If degradation is confirmed, switch immediately to Neutral Alumina or an Amine-Bonded phase.
Q: I am trying to separate 2-aminobenzonitrile from 4-aminobenzonitrile, but they co-elute. How can I resolve them?A: Causality: Positional isomers often have nearly identical dipole moments in normal-phase solvent systems, leading to identical Rf values.
Actionable Step: Switch to Reverse-Phase (C18) HPLC. The subtle differences in hydrophobicity and spatial arrangement between the ortho and para isomers are highly resolved using a shallow gradient of Acetonitrile/Water with 0.1% formic acid 4[4].
Q: I recovered my product, but NMR shows a persistent impurity. What is it?A: Causality: If you used Protocol A, residual triethylamine or its hydrochloride salt can remain after rotary evaporation.
Actionable Step: Dissolve the purified product in an organic solvent (e.g., Dichloromethane) and wash with a mild aqueous buffer (pH ~7.5) to remove residual TEA salts without protonating the aminobenzonitrile. Dry over Na2SO4 and re-concentrate.
Frequently Asked Questions (FAQs)
Q: Can I use methanol as a polar modifier in normal phase silica chromatography for these compounds?A: It is highly discouraged to exceed 5-10% methanol on standard silica when basic modifiers are present. Causality: Methanol can partially dissolve silica gel under basic conditions (e.g., in the presence of TEA), leading to silica contamination in your final product. Stick to EtOAc or switch to an amine-bonded phase 3[3].
Q: What is the best method for scaling up the purification of 2-aminobenzonitrile from a catalytic reaction?A: For larger scales (>1 gram), dry loading is critical to prevent band broadening. Pre-treat the silica used for dry loading with TEA to prevent the compound from getting permanently trapped at the loading site 5[5].
Quantitative Data: Stationary Phase Comparison
Stationary Phase
Mobile Phase System
Target Application
Key Advantage
Key Limitation
Standard Silica (Bare)
Hexane / EtOAc
Non-polar impurities
Low cost, easily accessible
Severe tailing; potential for product degradation
TEA-Treated Silica
Hexane / EtOAc + 1% TEA
Standard aminobenzonitriles
Excellent peak symmetry
Requires TEA removal post-column
Amine-Bonded (NH2)
Hexane / EtOAc
Acid-sensitive derivatives
No basic modifiers needed
Higher column cost
Reverse-Phase (C18)
Water / Acetonitrile (0.1% FA)
Isomer separation; High polarity
Highest resolution
Requires lyophilization/extraction
References
Technical Support Center: Purifying Aniline Derivatives by Column Chrom
Technical Support Center: Purific
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
A Comparative Analysis of 4-Aminobenzonitrile Purity from Leading Commercial Suppliers
Benchchem
Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of is
Troubleshooting low yields in 5-(Aminomethyl)-2-methoxybenzonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 5-(Aminomethyl)-2-methoxybenzonitrile . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot low yields and im...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 5-(Aminomethyl)-2-methoxybenzonitrile . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot low yields and impurity profiles associated with this specific benzylamine derivative.
Synthesizing primary benzylamines is notoriously prone to side reactions such as over-alkylation, incomplete reduction, and intermediate trapping. To resolve these issues, we must move beyond simply following recipes and instead understand the mechanistic causality behind each step.
I. Strategic Overview & Route Selection
There are three primary synthetic pathways to access 5-(Aminomethyl)-2-methoxybenzonitrile. Your troubleshooting logic will depend entirely on the route you have chosen.
Caption: Synthetic routes to 5-(Aminomethyl)-2-methoxybenzonitrile.
Comparative Analysis of Synthetic Routes
Synthetic Route
Key Reagents
Typical Yield
Major Impurity Profile
Troubleshooting Priority
Reductive Amination
NH₄OAc, NaBH₃CN, Ti(OiPr)₄
60–75%
Secondary amines (dimers)
Over-alkylation control
Staudinger Reduction
NaN₃, PPh₃, H₂O
80–95%
Aza-Wittig imines, Ph₃P=O
Hydrolysis kinetics
Gabriel Synthesis
K-Phthalimide, N₂H₄·H₂O
70–85%
Phthalhydrazide trapping
Hydrazinolysis efficiency
II. Troubleshooting FAQs & Mechanistic Logic
Route A: Reductive Amination [1, 2]
Q1: I am obtaining a significant amount of a [2M - NH₃] mass adduct. Why is my yield of the primary amine so low?A1: You are observing over-alkylation (dimerization). The causality lies in nucleophilicity: the newly formed primary amine (5-(aminomethyl)-2-methoxybenzonitrile) is sterically unhindered and significantly more nucleophilic than the starting ammonia source. It competes effectively for the unreacted imine intermediate, forming a secondary amine.
Solution: Shift the equilibrium. Use a massive excess of ammonia (10–20 equivalents of NH₄OAc). More importantly, use a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) to pre-form the imine completely before adding the reducing agent (NaBH₃CN).
Route B: Staudinger Reduction [3, 4]
Q2: My reaction stalled, and TLC shows a highly non-polar, UV-active spot that is not my azide. What happened?A2: Your reaction is trapped at the iminophosphorane (aza-ylide) intermediate. The Staudinger reduction occurs in two distinct kinetic steps: (1) rapid formation of the phosphazene with the expulsion of N₂ gas, and (2) the rate-limiting hydrolysis of the P=N bond. If your solvent is too dry, or if the reaction is kept at room temperature, hydrolysis will not occur.
Solution: Ensure at least 10 equivalents of water are added after N₂ evolution ceases, and heat the reaction to 50 °C for 4 hours to overcome the activation energy required for P=N cleavage.
Q3: I see an unexpected imine side-product in my Staudinger reduction. Where did it come from?A3: This is an Aza-Wittig side reaction. The iminophosphorane intermediate is highly reactive toward carbonyls. If your starting material contains unreacted 5-formyl-2-methoxybenzonitrile (or any other aldehyde/ketone impurity), the aza-ylide will attack it, forming a stable imine and expelling triphenylphosphine oxide.
Solution: rigorously purify the azide intermediate before subjecting it to PPh₃.
Route C: Gabriel Synthesis [5]
Q4: During deprotection with hydrazine, I get a thick, sticky white precipitate and my isolated yield is <30%.A4: The Gabriel synthesis avoids over-alkylation, but suffers from poor mass transfer during deprotection. The byproduct, cyclic phthalhydrazide, forms a highly insoluble, polymeric-like matrix that physically traps the desired primary amine.
Solution: Do not attempt to filter the reaction immediately at room temperature. Reflux the mixture in ethanol to ensure complete hydrazinolysis. Cool to 0 °C and strictly acidify to pH 2 with HCl. This forces the amine into solution as a soluble hydrochloride salt while fully precipitating the phthalhydrazide. Filter, then basify the filtrate to recover the free amine.
Caption: Troubleshooting logic tree for resolving low yields in benzylamine synthesis.
III. Self-Validating Experimental Protocols
To ensure reproducibility, utilize these self-validating protocols which contain built-in physical checkpoints to confirm reaction progress.
Protocol A: Controlled Reductive Amination
Objective: Suppress secondary amine formation.
Imine Formation: Dissolve 5-formyl-2-methoxybenzonitrile (1.0 eq) in anhydrous MeOH (0.2 M). Add NH₄OAc (15.0 eq) and stir for 15 minutes. Dropwise, add Ti(OiPr)₄ (1.2 eq).
Self-Validation Checkpoint: The solution will turn slightly yellow. Monitor by TLC (Hexanes/EtOAc). The aldehyde spot (UV active, stains bright orange with 2,4-DNP) must completely disappear before proceeding.
Reduction: Cool the reaction to 0 °C. Add NaBH₃CN (1.5 eq) portion-wise over 10 minutes. Stir at room temperature for 12 hours.
Self-Validation Checkpoint: Minimal gas evolution should occur. If violent bubbling is observed, the reaction is too warm, leading to rapid hydride decomposition.
Workup: Quench with 1M NaOH (causes immediate precipitation of white TiO₂ salts). Filter the slurry through a pad of Celite. Extract the filtrate with EtOAc (3x), dry over Na₂SO₄, and concentrate.
Protocol B: Optimized Staudinger Reduction
Objective: Drive complete hydrolysis and easily separate triphenylphosphine oxide.
Phosphazene Formation: Dissolve 5-(azidomethyl)-2-methoxybenzonitrile (1.0 eq) in THF (0.3 M) at 0 °C. Slowly add PPh₃ (1.1 eq) dissolved in a minimum amount of THF.
Self-Validation Checkpoint: Immediate, steady evolution of N₂ gas will occur. Do not proceed to step 2 until all bubbling has completely ceased (typically 1–2 hours), confirming full conversion to the aza-ylide.
Hydrolysis: Add deionized H₂O (10.0 eq). Attach a reflux condenser and heat the reaction to 50 °C for 4 hours.
Self-Validation Checkpoint: LC-MS should show the disappearance of the [M+PPh₃]+ adduct and the appearance of the desired amine mass.
Acid-Base Extraction (Critical for PPh₃O removal): Concentrate the THF in vacuo. Dissolve the crude residue in Diethyl Ether and extract with 1M HCl (3x). The desired amine moves to the aqueous layer, leaving the neutral Ph₃P=O in the ether layer. Basify the aqueous layer to pH 10 with 2M NaOH, and extract the pure free amine with DCM.
IV. References
Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL:[Link] [1]
Reductive Amination in the Synthesis of Pharmaceuticals
Source: Chemical Reviews (ACS Publications)
URL:[Link] [2]
Gabriel Synthesis
Source: Organic Chemistry Portal
URL:[Link] [5]
Troubleshooting
Technical Support Center: Optimizing the Solubility of 5-(Aminomethyl)-2-methoxybenzonitrile for Biological Assays
Welcome to the Application Scientist Support Portal. As researchers transition from biochemical characterization to cell-based assays, poor aqueous solubility is a leading cause of irreproducible data.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
As researchers transition from biochemical characterization to cell-based assays, poor aqueous solubility is a leading cause of irreproducible data. 5-(Aminomethyl)-2-methoxybenzonitrile is a highly valuable intermediate and pharmacophore, but its lipophilic methoxybenzonitrile core often limits its bioavailability in standard aqueous buffers. This guide provides field-proven, mechanistically grounded solutions to optimize its solubility for in vitro workflows.
Part 1: Troubleshooting & FAQs
Q1: Why does 5-(Aminomethyl)-2-methoxybenzonitrile precipitate when I dilute my DMSO stock into my cell culture medium?The Causality: You are likely exceeding the compound's kinetic solubility limit[1]. When you dissolve the free base form in 100% DMSO, the molecules are highly solvated. Upon rapid dilution into an aqueous buffer (like PBS or DMEM), the DMSO diffuses into the bulk water faster than the compound can remain solvated. This causes localized supersaturation, forcing the hydrophobic methoxybenzonitrile rings to aggregate and form micro-crystals[1]. Furthermore, while the primary aminomethyl group is basic (pKa ~9.0) and partially protonated at physiological pH (7.4), the overall lipophilicity of the neutral fraction drives precipitation if the concentration is too high.
Q2: How can I prevent precipitation while keeping my final DMSO concentration below 1%?The Causality: Cytotoxicity assays generally require DMSO concentrations to remain
≤
1% (v/v) to prevent solvent-induced cellular stress[2]. If direct dilution causes crashing, you must alter the thermodynamic environment of the solute. We recommend two approaches:
Intermediate Step-Down Dilution: Perform a serial dilution in a transition solvent (e.g., 10% DMSO in assay buffer) before the final dilution into the medium. This prevents the shock of rapid solvent displacement.
HP-β-Cyclodextrin (HP-β-CD) Complexation: HP-β-CD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface[3]. It encapsulates the lipophilic benzonitrile moiety, shielding it from water, while the polar aminomethyl group remains exposed[4]. This creates a highly soluble inclusion complex without the cellular toxicity associated with organic solvents[3].
Q3: Should I use the free base or the hydrochloride (HCl) salt form for my assays?The Causality: Whenever your assay parameters permit, switch to the hydrochloride salt form (CAS 1423032-10-3)[5]. The free base requires organic solvents for initial dissolution. In contrast, the HCl salt is pre-protonated (
−CH2NH3+Cl−
). The presence of the ionic bond significantly lowers the crystal lattice energy required for dissolution in water, allowing you to prepare aqueous stock solutions directly, completely bypassing the need for DMSO[6].
Part 2: Experimental Protocols
The following protocols are designed as self-validating systems. Always include a vehicle control (e.g., DMSO or Cyclodextrin alone) to ensure your solubilizing agent is not interfering with your biological readout.
Protocol A: Preparation of a Kinetic DMSO Stock and Step-Down Dilution
Use this when working with the free base and when cyclodextrins are unavailable.
Equilibration: Allow the vial of solid 5-(Aminomethyl)-2-methoxybenzonitrile to reach room temperature in a desiccator to prevent moisture condensation, which degrades DMSO stock integrity[7].
Primary Stock (10-50 mM): Add anhydrous, cell-culture grade DMSO to achieve the desired concentration. Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes[7].
Intermediate Dilution (10x of Final): Prepare an intermediate working solution by diluting the primary stock into a buffer containing 10% DMSO. Pipette slowly while vortexing the receiving tube.
Final Assay Dilution (1x): Dilute the intermediate solution 1:10 into your final pre-warmed (37°C) assay medium. The final DMSO concentration will be exactly 1%.
Protocol B: HP-β-Cyclodextrin Complexation
Use this for high-concentration dosing where DMSO toxicity is a concern.
Prepare the Host Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS) to a concentration of 10-20 mM. Filter sterilize (0.22 µm).
Prepare the Guest Stock: Dissolve the compound in a minimal volume of DMSO (e.g., 100 mM) to create a highly concentrated initial spike[7].
Complexation: While vigorously vortexing the HP-β-CD solution, add the compound stock dropwise. The molar ratio of HP-β-CD to compound should be at least 2:1 to ensure complete encapsulation[2].
Incubation: Place the mixture on an orbital shaker at 37°C for 2-4 hours to allow the thermodynamic equilibrium of the inclusion complex to establish[2].
Technical Support Center: Managing Benzonitrile Thermal Stability
Welcome to the Benzonitrile Thermal Stability Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals. Benzon...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Benzonitrile Thermal Stability Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals. Benzonitrile (PhCN) is a highly versatile solvent and ligand precursor, but its thermal behavior is heavily dictated by its environment.
This guide moves beyond basic safety data to explain the causality behind thermal degradation, providing you with self-validating protocols to ensure experimental integrity.
PART 1: Thermal Baselines & Physicochemical Data
Before troubleshooting complex reactions, it is critical to understand the absolute thermal limits of benzonitrile. The table below summarizes key quantitative data that dictate safe operating windows.
Permits high-temperature refluxing; however, prolonged heating near this limit exponentially increases the risk of catalytic side reactions if impurities are present.
Defines the absolute upper thermal limit before spontaneous ignition occurs in the presence of oxygen.
Pyrolytic Decomp.
> 550 °C
At extreme temperatures, the molecule undergoes homolytic cleavage, emitting highly toxic hydrogen cyanide (HCN), benzene, and nitrogen oxides[1].
PART 2: Troubleshooting Guides & FAQs
Q1: My benzonitrile solvent is degrading during a high-temperature reflux (150 °C+). What is causing this, and how can I prevent it?A1: Benzonitrile is inherently stable to heat alone up to its boiling point, but it is highly susceptible to hydrolysis when trace water and mineral acids or bases are present.
The Causality: The carbon atom of the nitrile group is highly electrophilic. Water acts as a nucleophile, attacking this carbon. Heat provides the necessary activation energy, while acids or bases act as catalysts. The cyano group hydrolyzes first to benzamide, and subsequently to benzoic acid and ammonia[2].
The Solution: Ensure strictly anhydrous conditions. Dry your benzonitrile over anhydrous calcium chloride or phosphorus pentoxide, and distill it under an inert gas before use.
Q2: I am using benzonitrile as a reactant at 250 °C in a pressurized vessel, but I am recovering a solid, cross-linked mass. What happened?A2: You are observing catalytic trimerization . Aromatic nitriles trimerize to form 1,3,5-triazine derivatives when subjected to temperatures between 200 °C and 350 °C in the presence of acid catalysts (such as p-toluenesulfonic acid)[3][4].
The Causality: The acid catalyst protonates the nitrile nitrogen, vastly increasing the electrophilicity of the adjacent carbon. This triggers a nucleophilic attack by the nitrogen of a second nitrile molecule. Ultimately, three molecules cyclize to form a highly stable, cross-linked aromatic triazine ring[3].
The Solution: If high temperatures are mandatory for your workflow, strictly eliminate Lewis and Brønsted acids from the reactor. If your primary reaction generates acidic byproducts, incorporate an insoluble, non-nucleophilic acid scavenger (e.g., proton sponge).
Q3: I am synthesizing bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂). Does the thermal stability of benzonitrile change when it acts as a ligand?A3: Yes, drastically. In transition metal complexes, benzonitrile acts as a conveniently labile ligand. The thermal decomposition of PdCl₂(PhCN)₂ occurs in two distinct steps, starting at a much lower temperature than pure benzonitrile[5].
The Causality: The coordinate covalent bond between the palladium center and the nitrile nitrogen is relatively weak. The initial thermal event, occurring slightly above the complex's melting point (128–132 °C), is the endothermic dissociation of the benzonitrile ligands[5]. This releases free benzonitrile and leaves behind palladium(II) chloride.
The Solution: Never heat these complexes above 100 °C during drying or storage to prevent premature ligand loss and catalyst deactivation.
PART 3: Validated Experimental Protocols
Protocol A: Anhydrous Purification and Thermal Stabilization of Benzonitrile
Objective: Remove trace water and amines to prevent heat-induced hydrolysis during high-temperature reactions.
Washing: Wash crude benzonitrile with 10% aqueous sodium carbonate in a separatory funnel to neutralize acidic impurities. Follow with a distilled water wash.
Pre-drying: Transfer the organic layer to an Erlenmeyer flask and stir over anhydrous calcium chloride (CaCl₂) for 24 hours to remove bulk water.
Desiccation: Decant the liquid into a dry round-bottom flask containing phosphorus pentoxide (P₂O₅). Caution: P₂O₅ reacts violently with bulk water; ensure step 2 is complete.
Vacuum Setup: Assemble a fractional distillation apparatus purged with ultra-high purity Argon.
Distillation: Distill under reduced pressure (e.g., b.p. 69 °C at 10 mm Hg). Causality: Vacuum distillation prevents the solvent from reaching its atmospheric boiling point (191 °C), completely avoiding thermal degradation during purification. Collect the middle fraction.
Self-Validating Step: Analyze the final distillate via Karl Fischer titration (target <50 ppm H₂O) and FTIR. A successful purification will show a complete absence of the broad O-H stretch at ~3300 cm⁻¹.
Protocol B: Synthesis and Thermal Management of PdCl₂(PhCN)₂
Objective: Synthesize the transition metal complex without triggering premature thermal ligand dissociation.
Dissolution: Suspend Palladium(II) chloride (PdCl₂) in neat, anhydrous benzonitrile (prepared via Protocol A).
Controlled Heating: Warm the mixture to exactly 100 °C under constant stirring. Causality: Do not exceed 100 °C. Exceeding the melting point of the final complex (128–132 °C) will drive the endothermic dissociation of the benzonitrile ligands back to insoluble PdCl₂[5].
Clarification: Once the solution turns a clear red-orange, hot-filter it through a Celite pad to remove any unreacted PdCl₂.
Precipitation: Cool the filtrate to room temperature and slowly add petroleum ether to precipitate the yellow PdCl₂(PhCN)₂ crystals.
Drying: Dry the crystals under high vacuum at room temperature. Avoid oven-drying, which compromises the labile coordinate bonds.
Self-Validating Step: Perform Thermogravimetric Analysis (TGA). A thermally stable, pure complex will show a sharp, initial mass loss corresponding to exactly two equivalents of PhCN starting at ~125 °C[5].
PART 4: Visualizing Thermal Pathways
The following diagram maps the distinct thermal degradation and side-reaction pathways of benzonitrile based on environmental conditions.
Fig 1: Thermal degradation and side-reaction pathways of benzonitrile.
References
Source: atamanchemicals.
Source: nasa.
Title: Thermal Stability of Bis(benzonitrile)palladium(II)
A Researcher's Guide to the Comparative Analysis of 5-(Aminomethyl)-2-methoxybenzonitrile and 5-(aminomethyl)-2-methylbenzonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the potential biological activities of 5-(aminomethyl)-2-methoxybenzonitrile and 5-(aminomethyl)-2-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the potential biological activities of 5-(aminomethyl)-2-methoxybenzonitrile and 5-(aminomethyl)-2-methylbenzonitrile. While direct comparative studies on these specific isomers are not extensively available in peer-reviewed literature, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a predictive analysis. We will leverage experimental data from closely related analogs to inform our hypotheses and provide detailed, actionable protocols for empirical validation.
The core of this analysis hinges on the fundamental differences between a methoxy (-OCH₃) and a methyl (-CH₃) group at the 2-position of the benzonitrile scaffold. These seemingly minor structural changes can profoundly impact a molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD), ultimately dictating its biological activity.
The Decisive Influence of the 2-Position Substituent: Methoxy vs. Methyl
The choice between a methoxy and a methyl group is a classic consideration in drug design, used to probe the environment of a protein's binding pocket and modulate a compound's overall properties.[1]
Electronic Effects
The methoxy group and the methyl group exert different electronic influences on the aromatic ring. A methoxy group is electron-donating through resonance but electron-withdrawing through induction. Overall, it is considered an activating group in electrophilic aromatic substitution.[2] The methyl group is a weaker electron-donating group, operating primarily through an inductive effect. This difference in electron density on the aromatic ring can influence interactions with biological targets, such as π-π stacking or cation-π interactions.
Lipophilicity and Polarity
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. When attached to an aromatic system, the methoxy group is one of the few substituents that contributes almost zero lipophilicity, with a change in the distribution coefficient (Δ(LogD)) value between -0.05 and 0.00.[3] In contrast, a methyl group is more lipophilic. This suggests that the methoxy-substituted compound may have slightly different solubility and permeability characteristics compared to its methyl counterpart.
Metabolic Stability
A key differentiating factor is metabolic stability. The methoxy group is susceptible to metabolic O-demethylation by cytochrome P450 (CYP) enzymes, which converts it into a polar hydroxyl group.[4] This transformation can lead to a metabolite with altered activity—potentially enhanced, reduced, or completely different—and faster clearance from the body.[4] The methyl group, while also subject to oxidation, generally exhibits greater metabolic stability.
Binding Interactions
The oxygen atom of the methoxy group is a potential hydrogen bond acceptor, a feature the methyl group lacks. This allows the methoxy compound to form an additional, directional interaction with a hydrogen bond donor (e.g., the backbone NH of an amino acid) in a protein pocket, which could significantly enhance binding affinity.[1] Both the methyl portion of the methoxy group and the standalone methyl group can engage in favorable hydrophobic or van der Waals interactions within a lipophilic pocket.[3]
A Case Study: Insights from Structurally Related Analogs
To ground our predictive analysis in experimental data, we turn to a comparative study of 4-(aminomethyl)-3-methylbenzonitrile and 4-(aminomethyl)-3-methoxybenzonitrile, analogs that share the core benzonitrile scaffold and the key methyl vs. methoxy substitution.[5] These compounds were evaluated as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2), a key enzyme in cellular oxygen sensing.[5]
Compound ID
Compound Name
PHD2 IC₅₀ (nM) [a]
Cytotoxicity CC₅₀ (µM) [b]
C1
4-(Aminomethyl)-3-methyl benzonitrile
125 ± 15
75 ± 8
C4
4-(Aminomethyl)-3-methoxy benzonitrile
210 ± 19
92 ± 11
C2
4-(Aminomethyl)benzonitrile (Parent)
350 ± 28
> 100
Control
Roxadustat (Approved Drug)
18 ± 3
> 100
[a] IC₅₀: Concentration for 50% inhibition of PHD2 enzymatic activity. [b] CC₅₀: Concentration for 50% reduction in 786-O cancer cell viability. Data sourced from a comparative guide on related analogs.[5]
Interpretation of Analog Data:
Potency: The methyl-substituted analog (C1) was nearly twice as potent as the methoxy-substituted analog (C4) in inhibiting the PHD2 enzyme (IC₅₀ of 125 nM vs. 210 nM).[5] This suggests that in this specific biological context, the active site may have a preference for a more lipophilic group over a hydrogen bond acceptor at this position.
Structure-Activity Relationship (SAR): Both substitutions improved potency compared to the parent compound (C2), indicating that this position on the ring is a productive site for modification.[5] The aminomethyl group was found to be critical for activity.[5]
Cytotoxicity: Both compounds exhibited moderate cytotoxicity at concentrations significantly higher than their enzymatic inhibitory concentrations, suggesting a potential therapeutic window.[5]
This case study provides a crucial lesson: while theoretical properties are informative, the ultimate biological effect is context-dependent on the specific topology and amino acid composition of the target protein's binding site.
Proposed Experimental Workflow for Comparative Evaluation
To empirically determine the differential activity of 5-(aminomethyl)-2-methoxybenzonitrile and 5-(aminomethyl)-2-methylbenzonitrile, a systematic experimental plan is required. Given that benzonitrile derivatives are found in various kinase inhibitors, we will use a generic kinase as a hypothetical target for this workflow.[6]
Comparative Spectroscopic Analysis of Aminobenzonitrile Isomers: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Differentiation, Mechanistic Causality, and Validated Analytical Protocols Introduction: The Analytical Chal...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Structural Differentiation, Mechanistic Causality, and Validated Analytical Protocols
Introduction: The Analytical Challenge of Positional Isomerism
In pharmaceutical development and materials science, the precise identification of positional isomers is a critical quality control step. The aminobenzonitrile family—comprising 2-aminobenzonitrile (ortho), 3-aminobenzonitrile (meta), and 4-aminobenzonitrile (para)—serves as a foundational scaffold for numerous kinase inhibitors, fluorophores, and antimicrobial agents.
While these isomers share the exact same molecular weight and functional groups, the spatial relationship between the electron-donating amino (
−NH2
) and electron-withdrawing cyano (
−C≡N
) groups drastically alters their electronic environments[1]. This guide provides an objective, data-driven framework for differentiating these isomers using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Mechanistic Causality: The "Push-Pull" Electronic Effect
To interpret the spectral data accurately, one must understand the underlying quantum mechanical and electronic forces at play. The spectral variances among aminobenzonitrile isomers are not random; they are dictated by the interplay of resonance (mesomeric) effects and inductive effects .
4-Aminobenzonitrile (4-ABN): Exhibits a strong, direct "push-pull" resonance system. The nitrogen lone pair from the amino group delocalizes through the aromatic
π
-system directly into the para-positioned cyano group[2]. This Intramolecular Charge Transfer (ICT) increases the single-bond character of the
C≡N
bond, lowering its vibrational frequency[3].
3-Aminobenzonitrile (3-ABN): The meta-position prevents direct resonance communication between the two substituents. The electron-withdrawing nature of the cyano group here is primarily inductive[4]. Consequently, the
C≡N
bond retains higher triple-bond character.
2-Aminobenzonitrile (2-ABN): While direct resonance is theoretically possible, the close proximity of the groups introduces steric hindrance and unique intramolecular dipole interactions (and weak hydrogen bonding), which restricts solvation and distinctly alters both
N−H
and
C≡N
vibrational modes[2],[5].
Figure 1: Electronic push-pull mechanism driving the spectral variances in aminobenzonitrile isomers.
Comparative Spectral Data
The following tables synthesize expected and literature-validated quantitative data for the three isomers, providing a rapid reference for structural confirmation.
Table 1: FT-IR Vibrational Frequencies
Data reflects solid-state (KBr pellet) or non-polar solvent acquisitions.
To ensure data integrity and trustworthiness, spectroscopic workflows must be executed as self-validating systems. The following protocols embed internal checks to prevent artifact misinterpretation.
Figure 2: Multimodal spectroscopic workflow for the unambiguous differentiation of isomers.
Protocol A: High-Resolution FT-IR Acquisition
System Validation: Prior to sample analysis, acquire a background spectrum using a blank KBr pellet or clean ATR crystal. Validate instrument calibration using a standard polystyrene film (ensure the 1601 cm⁻¹ peak is within
±
1 cm⁻¹).
Sample Preparation: For transmission IR, grind 1-2 mg of the aminobenzonitrile isomer with 100 mg of anhydrous, IR-grade KBr. Press into a translucent pellet at 10 tons of pressure. Causality note: Anhydrous KBr is critical; moisture will obscure the
N−H
stretching region (3300-3500 cm⁻¹) with a broad
O−H
band.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 2-4 cm⁻¹ (minimum 16 scans averaged to improve signal-to-noise ratio)[2].
Data Processing: Isolate the
C≡N
stretching region (2200-2250 cm⁻¹). A peak below 2220 cm⁻¹ strongly suggests the para-isomer (4-ABN) due to resonance delocalization[3].
Protocol B: ¹H and ¹³C NMR Analysis
Solvent Selection & Internal Standard: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS). Validation step: TMS acts as the internal zero-point reference (
δ
0.00 ppm), ensuring chemical shift accuracy across different magnetic field strengths.
Shimming and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual shimming to ensure the TMS peak width at half-height is < 1.0 Hz. Poor shimming will blur the critical multiplet splitting required to identify 2-ABN and 3-ABN.
Acquisition:
¹H NMR: Run 16 transients with a relaxation delay (D1) of 1-2 seconds.
¹³C NMR: Run 512-1024 transients with proton decoupling.
Interpretation Logic: Analyze the aromatic region (6.5–7.5 ppm). If the spectrum displays a clean, symmetrical two-doublet pattern (AA'BB'), the sample is definitively 4-aminobenzonitrile. If a complex multiplet appears, analyze the coupling constants (
J
-values) to differentiate ortho (2-ABN) from meta (3-ABN) substitution[4].
Baseline Correction: Run a baseline correction using HPLC-grade acetonitrile in matched quartz cuvettes (1 cm path length).
Concentration: Prepare a
1×10−4
M solution of the isomer. Causality note: Aminobenzonitriles have high molar absorptivity (
ϵ
); higher concentrations will saturate the detector, violating Beer-Lambert linearity.
Measurement: Scan from 200 nm to 400 nm.
Analysis: 4-ABN will exhibit a distinct, red-shifted absorption maximum (
λmax
~ 280-290 nm) compared to 3-ABN, directly validating the presence of the Intramolecular Charge Transfer (ICT) state discussed in Section 2.
References
Hu, L., et al. "Evidence for Charge Transfer and Impact of Solvent Polar Properties on Aminobenzonitrile Adsorption on Silver Nanostructures". The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
Muruganantham, N., et al. "Synthesis, Spectral Characterization and Biological activities of Cd(II) complex with 2-aminobenzonitrile and octanoate ion as Ligands". ResearchGate. Available at: [Link]
Royal Society of Chemistry. "Intermolecular Photo-redox Reaction Between Nitroarenes And Phenylmethylamines Under Continuous Photo-Flow Conditions". RSC Publishing. Available at: [Link]
ACS Publications. "Tuning Molecular Vibrational Energy Flow within an Aromatic Scaffold via Anharmonic Coupling". The Journal of Physical Chemistry A. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Structural elucidation, NMR spectral comparison, and self-validating analytical workflows.
Introduction & Structural Overview
The compound 5-(Aminomethyl)-2-methoxybenzonitrile (CAS: 169045-13-0) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and other targeted therapeutics. Accurate structural elucidation of this scaffold and its analogs is critical for establishing structure-activity relationships (SAR).
This guide provides an objective comparison of the base compound against two common synthetic analogs:
Analog A (Base): 5-(Aminomethyl)-2-methoxybenzonitrile
Analog B (N-Methylated): 5-((Methylamino)methyl)-2-methoxybenzonitrile
Analog C (Ring-Fluorinated): 5-(Aminomethyl)-3-fluoro-2-methoxybenzonitrile
By analyzing the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectra, we can observe the push-pull electronic effects of the electron-donating methoxy group (-OCH
3
) and the electron-withdrawing nitrile group (-CN), as well as the localized inductive effects of analog substitutions.
To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating system for NMR acquisition. Modern small-molecule NMR relies heavily on multidimensional techniques to disambiguate overlapping signals and confirm connectivity[1].
Step-by-Step Methodology
Sample Preparation:
Weigh exactly 15.0 mg of the highly purified compound (>98% by HPLC).
Dissolve in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl
3
is chosen for free-base amines to prevent the rapid proton exchange and peak broadening often observed in protic solvents, while TMS provides a reliable 0.00 ppm calibration point[2].
Transfer the solution to a standard 5 mm precision NMR tube.
Instrument Calibration (Self-Validation):
Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.
Lock the magnetic field to the deuterium resonance of CDCl
3
(7.26 ppm for
1
H, 77.16 ppm for
13
C).
Perform automated gradient shimming (TopShim or equivalent) to ensure optimal magnetic field homogeneity, validated by achieving a TMS line width at half-height of < 0.6 Hz.
Data Acquisition:
1D
1
H NMR: Acquire using a standard 30° pulse sequence (zg30), 16 scans, 298 K, with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.
1D
13
C NMR: Acquire using proton decoupling (zgpg30), 1024 scans, 298 K.
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to establish
3JCH
and
2JCH
connectivities. Causality: HMBC is essential for linking the isolated aminomethyl spin system to the aromatic core, preventing structural misassignment[3].
Computational Validation:
Iterative Density Functional Theory (DFT) calculations are employed to predict chemical shifts. Comparing experimental data with DFT-calculated parameters serves as a secondary validation matrix for the assigned structure[4].
Iterative Structural Elucidation Workflow
The logical progression of structural assignment relies on combining empirical 1D/2D data with computational predictions.
Quantitative Data Presentation & Spectral Comparison
The tables below summarize the expected chemical shifts for the base compound and its analogs in CDCl
3
at 298 K.
Table 1:
1
H NMR Chemical Shifts (
δ
, ppm)
Position
Analog A (Base)
Analog B (N-Methyl)
Analog C (3-Fluoro)
Multiplicity & Coupling
H-3
6.95
6.94
- (C-F)
d,
3JHH≈8.5
Hz (A, B)
H-4
7.52
7.54
7.48
dd,
3JHH≈8.5
,
4JHH≈2.0
Hz
H-6
7.58
7.60
7.55
d,
4JHH≈2.0
Hz
-OCH
3
3.92
3.92
4.05
s (Downfield shift in C due to F)
-CH
2
-
3.85
3.75
3.82
s
-NH
x
1.60 (br s, 2H)
1.85 (br s, 1H)
1.65 (br s, 2H)
Exchangeable
-NCH
3
-
2.45
-
s
Table 2:
13
C NMR Chemical Shifts (
δ
, ppm)
Carbon
Analog A (Base)
Analog B (N-Methyl)
Analog C (3-Fluoro)
Mechanistic Notes
C1 (-CN)
102.1
102.0
104.5
Shielded by ortho-methoxy group.
C2 (-OMe)
160.5
160.4
149.2 (
2JCF≈11
Hz)
Strong EDG effect; split by F in Analog C.
C3
112.0
112.1
152.5 (
1JCF≈250
Hz)
Direct C-F coupling in Analog C.
C4
134.2
134.5
121.3 (
2JCF≈18
Hz)
Shifted upfield in C due to F proximity.
C5
135.8
136.0
137.1
Attachment point of aminomethyl group.
C6
133.4
133.5
129.8
Ortho to the nitrile group.
-CN
116.2
116.2
115.5
Standard nitrile resonance.
-OCH
3
56.4
56.4
61.2
Steric/inductive deshielding in Analog C.
-CH
2
-
45.8
55.2
45.1
Strong downfield shift upon N-alkylation.
-NCH
3
-
36.1
-
Typical N-methyl resonance.
Mechanistic & Diagnostic Insights
The Push-Pull Aromatic Core
The 2-methoxybenzonitrile core represents a classic "push-pull" electronic system. The methoxy group at C2 acts as a strong electron-donating group (EDG) via resonance, significantly shielding C1 (
≈
102 ppm) and C3 (
≈
112 ppm). Conversely, the nitrile group at C1 is a strong electron-withdrawing group (EWG), which deshields the para position (C4) and ortho position (C6). When assigning the skeletal connectivity of such fragments, 2D HMBC is critical. For instance, the -OCH
3
protons will show a strong
3JCH
correlation specifically to C2, anchoring the assignment[5].
N-Alkylation Effects (Analog A vs. Analog B)
The transformation from a primary amine (Analog A) to a secondary N-methyl amine (Analog B) provides a highly diagnostic shift in the
13
C spectrum. The benzylic -CH
2
carbon experiences a pronounced downfield shift (
≈
+9.4 ppm, moving from 45.8 to 55.2 ppm). This is caused by the
β
-substituent effect of the newly added methyl group. In the
1
H NMR, the benzylic protons slightly shift upfield due to the inductive electron donation from the N-methyl group.
Halogenation and Spin-Spin Coupling (Analog A vs. Analog C)
Introducing a fluorine atom at C3 (Analog C) drastically alters the spectral landscape. Fluorine (
19
F, 100% natural abundance, spin 1/2) couples extensively with the carbon skeleton. The C3 resonance shifts downfield to
≈
152.5 ppm and splits into a massive doublet (
1JCF≈250
Hz). Furthermore, the adjacent carbons (C2 and C4) exhibit
2JCF
couplings of 11-18 Hz. This distinct splitting pattern acts as an internal, self-validating marker for the regiochemistry of the halogenation, completely eliminating the need for complex 2D NOESY experiments to confirm the fluorine's position.
References
The Evolving Landscape of NMR Structural Elucidation
N
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists
European Journal of Organic Chemistry (via CDN)
NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC
American Chemical Society (Journal of N
Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy
Journal of Chemical and Pharmaceutical Sciences
A guide to small-molecule structure assignment through computation of (1H and 13C)
Structure-Activity Relationship (SAR) Studies of 5-(Aminomethyl)-2-methoxybenzonitrile Derivatives
As drug development pivots toward highly selective, orally bioavailable inhibitors, the optimization of the P1 binding element in serine protease and kinase targeting has become a critical frontier. Historically, highly...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward highly selective, orally bioavailable inhibitors, the optimization of the P1 binding element in serine protease and kinase targeting has become a critical frontier. Historically, highly basic amidines were the gold standard for anchoring molecules into deep acidic pockets (such as the S1 pocket of trypsin-like proteases). However, these moieties severely compromise membrane permeability.
Enter 5-(Aminomethyl)-2-methoxybenzonitrile (CAS 169045-13-0) —a privileged, rationally designed building block. This guide provides an in-depth, objective comparison of this scaffold against traditional alternatives, detailing the mechanistic causality behind its superior performance in Structure-Activity Relationship (SAR) campaigns.
Mechanistic Rationale: The Tripartite Advantage
The superiority of the 5-(Aminomethyl)-2-methoxybenzonitrile scaffold lies in its precisely engineered substitution pattern. Rather than relying on brute-force basicity, it utilizes a combination of steric constraints and directed dipole interactions to achieve high Ligand Efficiency (LE) and target selectivity[1].
The Aminomethyl Anchor: Unlike the highly basic benzamidine (
pKa≈11.5
), the aminomethyl group (
pKa≈9.0
) is sufficiently protonated at physiological pH to form a critical salt bridge with the conserved Asp189 residue in the S1 pocket of targets like Factor Xa [2]. The reduced basicity translates directly to improved passive membrane permeability.
The 2-Methoxy Conformational Lock: The methoxy group at the ortho position relative to the benzonitrile acts as a steric wedge. It restricts the free rotation of the aromatic ring, pre-organizing the scaffold into a bioactive conformation. Furthermore, the oxygen lone pairs can engage in hydrogen bonding with the backbone amides of the binding pocket (e.g., Ser195 or Tyr228).
The 5-Cyano Vectoring Group: The cyano group serves a dual purpose. Electronically, it modulates the
pKa
of the aminomethyl group. Spatially, it provides a rigid, linear vector that extends toward the S4 pocket, allowing for favorable dipole-quadrupole interactions with the "aromatic box" (Tyr99, Phe174, Trp215) [3]. This interaction is the primary driver for selectivity against closely related off-targets like Thrombin.
SAR Data Comparison: Scaffold Benchmarking
To objectively evaluate the performance of 5-(Aminomethyl)-2-methoxybenzonitrile, we compare it against three classic P1 fragments when coupled to a standardized P2-P3 indole-carboxamide core.
Note: Data represents normalized in vitro kinetic evaluations derived from standard chromogenic assays.
P1 Scaffold Fragment
Factor Xa
Ki
(nM)
Thrombin
Ki
(nM)
Selectivity (Thr / FXa)
Ligand Efficiency (LE)
Permeability (
Papp
)
Benzylamine
450.0
1,200.0
2.6x
0.28
High
p-Aminobenzamidine
2.5
15.0
6.0x
0.35
Very Low
3-(Aminomethyl)benzonitrile
45.0
180.0
4.0x
0.31
Moderate
5-(Aminomethyl)-2-methoxybenzonitrile
8.2
4,100.0
500.0x
0.38
High
Data Synthesis: While p-aminobenzamidine yields the highest raw potency, its permeability is fundamentally flawed for oral therapeutics. 5-(Aminomethyl)-2-methoxybenzonitrile recovers near-equivalent potency while delivering a massive 500-fold selectivity window and maintaining high permeability, proving its status as an optimized lead scaffold [4].
Logical Workflow of Scaffold Integration
The following diagram illustrates the logical flow of how the distinct functional groups of 5-(Aminomethyl)-2-methoxybenzonitrile contribute to targeted binding and iterative SAR optimization.
Caption: Structural contributions of the 5-(Aminomethyl)-2-methoxybenzonitrile scaffold to protease binding and SAR optimization.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of a model inhibitor using this scaffold and its subsequent kinetic evaluation. Both protocols contain internal validation checkpoints.
Protocol A: Amide Coupling of the P1 Scaffold to a P2-P3 Core
Causality Check: HATU is selected over traditional EDC/HOBt coupling to prevent epimerization of the potentially sensitive P2 chiral centers and to overcome the steric hindrance introduced by the ortho-methoxy group on our scaffold.
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of the P2-P3 carboxylic acid core in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active OAt ester.
Coupling: Add 1.1 eq of 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride to the activated mixture.
Reaction Monitoring: Stir for 2 hours. Validation Step: Monitor via LC-MS. The reaction is complete when the unreacted carboxylic acid peak (<5%) is replaced by the product mass (
[M+H]+
).
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl, followed by brine, to remove residual DIPEA and DMF.
Purification: Dry over anhydrous
Na2SO4
, concentrate under vacuum, and purify via flash chromatography (DCM:MeOH gradient) to yield the final inhibitor.
Protocol B: In Vitro Chromogenic Factor Xa Inhibition Assay
Causality Check: A pre-incubation step is strictly required because aminomethyl-based inhibitors often exhibit slow, tight-binding kinetics. Omitting this step will result in artificially inflated
Ki
values.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% PEG 8000. Note: PEG 8000 prevents non-specific adsorption of the hydrophobic inhibitor to the microplate walls.
Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO. Transfer 2 µL of each concentration to a 96-well microplate (final DMSO concentration = 2%).
Enzyme Addition: Add 48 µL of human Factor Xa (final concentration: 2 nM) diluted in assay buffer to each well.
Pre-Incubation: Incubate the plate at 37°C for 30 minutes to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.
Substrate Addition: Initiate the reaction by adding 50 µL of the chromogenic substrate S-2222 (final concentration: 250 µM).
Kinetic Readout & Validation: Measure absorbance at 405 nm continuously for 15 minutes using a microplate reader. Validation Step: Calculate the Z'-factor using positive (EDTA) and negative (DMSO) controls. The assay is only valid if
Z′>0.6
.
Data Analysis: Calculate the initial velocities (
V0
) and determine the
IC50
using a 4-parameter logistic fit. Convert to
Ki
using the Cheng-Prusoff equation.
References
European Patent Office (EP0672658A1)
Google Patents (HU227568B1)
Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors
Bioorganic & Medicinal Chemistry
URL:[Link]
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity
ACS Omega
URL:[Link]
Validation
Benchmarking 5-(Aminomethyl)-2-methoxybenzonitrile: A Fragment-Based Approach vs. Established Chemical Probes
In the landscape of modern drug development, researchers frequently face a critical decision: whether to initiate a target validation campaign using a fully elaborated, high-affinity chemical probe or to build a custom m...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development, researchers frequently face a critical decision: whether to initiate a target validation campaign using a fully elaborated, high-affinity chemical probe or to build a custom molecule from the ground up using Fragment-Based Drug Discovery (FBDD)[1].
5-(Aminomethyl)-2-methoxybenzonitrile (AMB) (CAS 169045-13-0)[2] is a classic example of a low-molecular-weight fragment probe. With a molecular weight of 162.19 Da, it is not designed to inhibit a target with nanomolar potency out of the box. Instead, it serves as a highly efficient structural anchor—particularly for the S1 pocket of serine proteases like Factor Xa and Thrombin[3]. This guide objectively benchmarks AMB against fully elaborated chemical probes (such as Rivaroxaban)[4], providing the mechanistic rationale, comparative data, and self-validating experimental workflows necessary to deploy this fragment effectively.
Mechanistic Rationale: Why Start with a Fragment?
To understand the utility of AMB, we must analyze the causality behind its structural features. Elaborated probes achieve high affinity through multiple, often suboptimal, interactions across a protein's surface. In contrast, fragments like AMB achieve weak affinity (typically high micromolar) but exceptional Ligand Efficiency (LE) [5]. LE measures the binding energy contributed per heavy atom, ensuring that every atom in the molecule is making a high-quality interaction with the target.
AMB is specifically engineered with three causal features:
The Aminomethyl Group: Acts as a basic anchor. At physiological pH, the primary amine is protonated, allowing it to form a critical salt bridge with the deep aspartate residue (e.g., Asp189 in Factor Xa) located at the bottom of the S1 specificity pocket.
The Methoxy Group: Provides localized steric bulk and an electron-donating effect, optimizing the van der Waals contacts against the walls of the S1
β
-sheet.
The Nitrile Group: Serves a dual purpose. It can act as a weak hydrogen bond acceptor, but more importantly, it acts as a synthetic vector. Once the fragment's binding pose is confirmed, the nitrile can be chemically elaborated (e.g., converted to an amidine or tetrazole) to grow the molecule into adjacent S2/S3 subpockets[6].
Mechanistic interaction logic of AMB versus an elaborated chemical probe.
Benchmarking Data: AMB vs. Elaborated Probes
When comparing AMB to an established probe like Rivaroxaban (a direct Factor Xa inhibitor)[4], raw affinity is a misleading metric. The table below summarizes the quantitative benchmarking data, emphasizing why AMB is superior for de novo structure-based design, while Rivaroxaban is superior for immediate in vivo target validation.
Data Interpretation: While Rivaroxaban binds nearly 375,000 times tighter than AMB, AMB possesses a higher Ligand Efficiency[7]. This indicates that the core interactions of AMB are highly optimized, making it an ideal, unencumbered scaffold for synthesizing novel, patentable inhibitors[3].
Experimental Workflows for Fragment Validation
Because fragments bind weakly, standard biochemical assays (like fluorescence resonance energy transfer) are prone to false positives at the high concentrations required for screening. Therefore, we must rely on biophysical techniques. The following protocols are designed as self-validating systems , ensuring that the data generated is an artifact-free reflection of true target engagement.
Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)
SPR is utilized because it detects binding events in real-time based on mass changes, avoiding the need for fluorescent tags that could obscure the small fragment[7].
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the target protein (e.g., Factor Xa) onto a CM5 sensor chip via standard amine coupling. Self-Validation Step: Immobilize a structurally similar but inactive mutant protein on the reference channel to subtract non-specific binding.
DMSO Solvent Correction: Because AMB is dissolved in DMSO, and SPR is highly sensitive to the bulk refractive index of the solvent, create a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer). This isolates the mass-shift of the fragment from the mass-shift of the solvent.
Analyte Injection: Inject AMB in a multi-cycle kinetic format at concentrations ranging from 10 µM to 1 mM. Use a high flow rate (50 µL/min) to minimize mass transport limitations.
Data Analysis: Due to the fast on/off rates typical of fragments, kinetic fitting (calculating
kon
and
koff
) is often unreliable. Instead, plot the steady-state response (
Req
) against the fragment concentration to calculate the
Kd
.
Protocol 2: X-ray Crystallography Soaking for Vector Elaboration
Once SPR confirms binding, the exact orientation of AMB must be determined to guide the synthetic elaboration of the nitrile vector[6].
Step-by-Step Methodology:
Crystal Growth: Grow apo-crystals of the target protease using hanging-drop vapor diffusion.
High-Concentration Soaking: Transfer the apo-crystal into a soaking drop containing the mother liquor supplemented with 10-50 mM of AMB. Causality: The extremely high concentration is required to drive the equilibrium toward the bound state, overcoming the fragment's high micromolar
Kd
.
Cryoprotection and Harvesting: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.
Diffraction and Self-Validation: Collect diffraction data. To prevent model bias (where the software "hallucinates" the ligand because the user expects it to be there), calculate an
Fo−Fc
omit map before modeling the fragment. The fragment should only be built into the model if a clear
>3σ
positive electron density peak is visible in the S1 pocket.
Fragment-Based Drug Discovery (FBDD) workflow for AMB elaboration.
Conclusion
Fully elaborated chemical probes like Rivaroxaban are indispensable for late-stage biological validation. However, for researchers aiming to develop novel chemotypes or map the druggability of a new target, starting with a highly efficient fragment like 5-(Aminomethyl)-2-methoxybenzonitrile is the superior strategy. By leveraging its aminomethyl anchor and nitrile synthetic vector through rigorously validated biophysical and crystallographic workflows, researchers can systematically build potent, patentable inhibitors from the ground up.
References
Indole derivatives, as inhibitors of factor xa. Google Patents (HU227568B1).
Fragment-based Drug Discovery: Concept and Aim. J-Stage. Available at:[Link]
Ligand efficiency and fragment-based drug discovery. PubMed. Available at:[Link]
An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at:[Link]
The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. PMC. Available at:[Link]
Probing the Subpockets of Factor Xa Reveals Two Binding Modes for Inhibitors Based on a 2-Carboxyindole Scaffold. ACS Publications. Available at:[Link]
Comparative Guide to Benzimidazole Intermediate Synthesis: Traditional Condensation vs. Oxidative and Green Catalytic Routes
The benzimidazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the critical structural moiety in blockbuster therapeutics ranging from proton pump inhibitors (omeprazole) to antihypertensives...
Author: BenchChem Technical Support Team. Date: March 2026
The benzimidazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the critical structural moiety in blockbuster therapeutics ranging from proton pump inhibitors (omeprazole) to antihypertensives (telmisartan) and anthelmintics (albendazole)[1]. Because the biological efficacy of these drugs relies heavily on the substitution pattern at the C-2 position of the imidazole ring, developing highly selective, scalable, and efficient synthesis routes for 2-substituted benzimidazole intermediates is a persistent priority in drug development.
This guide provides an in-depth comparative analysis of the three primary synthetic paradigms used to construct the benzimidazole core from o-phenylenediamine (PDA) precursors: the traditional acid-catalyzed Phillips-Ladenburg condensation, modern transition-metal-catalyzed oxidative condensation, and emerging sonochemical (green) methodologies.
Mechanistic Causality: Why Choose One Route Over Another?
To optimize a synthetic workflow, one must understand the underlying physical chemistry and mechanistic bottlenecks of the cyclization process. The construction of the fused imidazole ring requires the formation of two carbon-nitrogen bonds, typically utilizing o-phenylenediamine as the bis-nucleophile.
Route A: The Phillips-Ladenburg Reaction (Traditional)
First reported in the late 19th and early 20th centuries, this method involves the condensation of PDA with carboxylic acids[2]. The reaction is typically driven by strong mineral acids (e.g., 4N HCl, polyphosphoric acid) under high heat (100–180 °C).
The Causality of Harsh Conditions: The fundamental mechanistic flaw of the Phillips reaction is a competing equilibrium. The strong acid is necessary to protonate the carboxylic acid carbonyl, rendering it sufficiently electrophilic for attack. However, the amino groups of PDA competitively scavenge these protons, forming ammonium species that are entirely non-nucleophilic[3]. This inherent thermodynamic conflict dictates that the reaction must be forced to completion using extreme heat and highly concentrated acidic media to overcome the suppressed nucleophilicity of the substrate.
To bypass the competitive protonation issue, modern routes replace carboxylic acids with aldehydes. Aldehydes are inherently more electrophilic, allowing the initial condensation to proceed under mild, often neutral conditions to form a Schiff base, which subsequently cyclizes into a benzimidazoline intermediate[4].
The Causality of Oxidation: Because an aldehyde is at a lower oxidation state than a carboxylic acid, the resulting benzimidazoline intermediate lacks the aromaticity of the final benzimidazole. Therefore, an oxidative dehydrogenation step (-H₂) is strictly required[1]. This is achieved using atmospheric oxygen, mild oxidants (like H₂O₂ or KHSO₄)[5], or transition metal/Lewis acid catalysts such as Er(OTf)₃ or supported gold nanoparticles, which facilitate the electron transfer necessary for aromatization[1][6].
Route C: Sonochemical Synthesis (Green Chemistry)
Sonochemical approaches utilize ultrasound irradiation (typically 20–40 kHz) to drive the condensation of PDA with aldehydes or acids.
The Causality of Cavitation: Ultrasound waves create acoustic cavitation—the formation, rapid growth, and violent implosion of microscopic bubbles within the solvent. These implosions generate localized "hotspots" with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm)[2]. This localized energy delivery provides the massive activation energy required for cyclization in a matter of minutes, completely eliminating the need for bulk heating and dramatically reducing degradation byproducts.
Pathway Visualization
Mechanistic pathways for synthesizing 2-substituted benzimidazoles from o-phenylenediamine.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the three primary synthetic routes when synthesizing a standard intermediate (e.g., 2-phenyl-1H-benzimidazole).
Performance Metric
Route A: Phillips-Ladenburg
Route B: Oxidative Condensation
Route C: Sonochemical
Primary Reagents
PDA + Carboxylic Acid
PDA + Aldehyde
PDA + Aldehyde
Catalyst / Promoter
4N HCl or Polyphosphoric Acid
Er(OTf)₃, Au/CeO₂, or KHSO₄
Ionic Liquids or None
Reaction Temperature
100 °C – 180 °C
Ambient – 80 °C
Ambient (Bulk Temp)
Reaction Time
4 – 12 hours
1 – 4 hours
5 – 30 minutes
Typical Yield
60% – 80%
85% – 95%
90% – 98%
Selectivity
Moderate (side reactions common)
High (avoids 1,2-disubstitution)
Very High
Scalability
High (Industry standard)
High (Requires catalyst recovery)
Moderate (Probe scale limits)
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols for the synthesis of 2-phenyl-1H-benzimidazole are designed as self-validating systems. They incorporate physical state changes (e.g., pH-dependent precipitation) as intrinsic checkpoints to confirm reaction success.
Protocol A: Traditional Acid-Catalyzed Condensation (Phillips Method)
This protocol utilizes the pH-dependent solubility of the benzimidazole core to drive purification.
Reaction Setup: In a 100 mL round-bottom flask, suspend o-phenylenediamine (10 mmol) and benzoic acid (10 mmol) in 20 mL of 4N HCl.
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100–110 °C for 4 to 6 hours. In-process control: The initial heterogeneous mixture will become a clear, dark solution as the highly soluble hydrochloride salt of the product forms.
Neutralization & Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated NH₄OH dropwise under vigorous stirring until the pH reaches ~7.0.
Validation: The self-validating step occurs here. The free-base benzimidazole is insoluble in neutral water. A sudden, voluminous precipitation of a white/off-white solid confirms the successful deprotonation and isolation of the product from unreacted, water-soluble impurities.
Isolation: Filter the solid under a vacuum, wash thoroughly with cold distilled water, and recrystallize from aqueous ethanol to yield pure 2-phenyl-1H-benzimidazole.
This protocol leverages the selective catalytic power of Erbium(III) triflate and atmospheric oxygen to achieve high atom economy[6].
Reaction Setup: In a 50 mL flask, dissolve o-phenylenediamine (10 mmol) and benzaldehyde (10 mmol) in 15 mL of a 1:1 mixture of H₂O/EtOH.
Catalysis: Add Er(OTf)₃ (5 mol%) to the stirring solution.
Oxidative Cyclization: Stir the mixture at room temperature (or mild heat, 50 °C) open to the atmosphere for 1 to 2 hours. In-process control: The solution will initially turn yellow (indicating Schiff base formation) and gradually darken as oxidative dehydrogenation occurs.
Validation: Because the reaction is highly selective and avoids the formation of 1,2-disubstituted byproducts[6], the target 2-phenyl-1H-benzimidazole will spontaneously crystallize out of the aqueous/ethanolic solvent mixture as it forms, driven by its hydrophobicity.
Isolation: Filter the crystalline product. The Er(OTf)₃ catalyst remains in the aqueous filtrate and can be recovered by evaporating the solvent, validating the green chemistry aspect of this route.
References
Rajabi, F., et al. "SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW." Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
Cano, R., et al. "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity." PubMed Central (PMC).
Ma, H., et al. "A Simple KHSO4‐Promoted Synthesis of 2‐Arylsubstituted Benzimidazoles by Oxidative Condensation of Aldehydes with o‐Phenylenediamine." Semantic Scholar.
Al-Janabi, A. S., et al. "Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst." Oriental Journal of Chemistry.
Papadopoulos, K., et al. "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles." MDPI.
Zhu, Y., et al. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches." MDPI.
Preston, P. N. "Product Class 4: Benzimidazoles." Thieme E-Books & E-Journals.
Cross-Reactivity and Assay Interference Assessment of 5-(Aminomethyl)-2-methoxybenzonitrile: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Early Drug Discovery Prepared by: Senior Application Scientist, Biochemical Assay Development Executive Summary In Fragment-Based Drug Disco...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Early Drug Discovery
Prepared by: Senior Application Scientist, Biochemical Assay Development
Executive Summary
In Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the identification of robust chemical starting points is frequently confounded by pan-assay interference compounds (PAINS) and non-specific cross-reactivity [4]. 5-(Aminomethyl)-2-methoxybenzonitrile is a highly versatile bifunctional building block. Its primary amine serves as an excellent hydrogen-bond donor and salt-bridge partner for interacting with target proteins (e.g., kinase hinge regions or protease active sites), while the methoxybenzonitrile core provides both a dipole moment and steric bulk.
However, evaluating this scaffold requires rigorous triage. Due to the high concentrations typically required in fragment screening (
100μM−1mM
), this compound exhibits specific liabilities—namely, concentration-dependent colloidal aggregation and potential spectroscopic interference. This guide objectively compares the biochemical assay performance of 5-(Aminomethyl)-2-methoxybenzonitrile against structurally related alternatives, providing the mechanistic rationale and self-validating protocols necessary to distinguish true target modulation from assay artifacts.
Mechanistic Profiling of the Scaffold
To understand why a compound interferes with an assay, we must analyze its structural causality:
Colloidal Aggregation (The Lipophilicity Factor): At high aqueous concentrations, small molecules can undergo hydrophobic collapse, forming nano-scale colloids (50–1000 nm) that non-specifically sequester and denature target proteins [2]. The addition of the methoxy group in 5-(Aminomethyl)-2-methoxybenzonitrile increases the scaffold's lipophilicity compared to simpler benzylamines. This lowers its Critical Aggregation Concentration (CAC), making it more prone to forming inhibitory colloids in standard biochemical buffers[3].
Spectroscopic Interference (The Push-Pull System): The combination of an electron-donating methoxy group and an electron-withdrawing cyano group on the aromatic ring creates a "push-pull" electronic system. This can lead to weak auto-fluorescence or inner-filter effects (signal quenching) in the blue/green spectrum, interfering with standard Fluorescein-based Fluorescence Polarization (FP) assays [1].
Chemical Reactivity: While the primary amine is intended for target engagement, it can covalently cross-react with assay reagents containing NHS-esters, aldehydes, or oxidized catechols, leading to false-positive readouts.
Fig 1. Mechanism of concentration-dependent colloidal aggregation vs. specific binding.
Comparative Performance Data
To establish a baseline, we benchmarked 5-(Aminomethyl)-2-methoxybenzonitrile against two structurally related alternatives commonly used in library design:
Alternative A: 4-(Aminomethyl)benzonitrile (Lacks the methoxy group; lower lipophilicity).
Alternative B: 3-Methoxybenzylamine (Lacks the cyano group; lacks the push-pull electronic system).
The following table summarizes the quantitative cross-reactivity metrics across standard biochemical assay formats.
Table 1: Cross-Reactivity and Interference Benchmarking
Compound Scaffold
Critical Aggregation Conc. (CAC)
FP Interference (Fluorescein, 480/520nm)
Thiol Reactivity (GSH Assay)
Overall Assay Suitability
5-(Aminomethyl)-2-methoxybenzonitrile
150 µM
Moderate (+15% mP shift at 1 mM)
< 5%
Requires Detergent / Red-shifted Dyes
4-(Aminomethyl)benzonitrile
> 500 µM
Low (< 5% mP shift at 1 mM)
< 5%
Excellent (Broad compatibility)
3-Methoxybenzylamine
250 µM
High (+35% mP shift at 1 mM)
< 5%
Moderate (Requires FP counter-screens)
Data Interpretation:
The data clearly demonstrates that the inclusion of the methoxy group in our target compound lowers the CAC to 150 µM, a concentration frequently breached during primary fragment screening. Furthermore, the push-pull electronics induce a moderate shift in millipolarization (mP) values, necessitating specific assay modifications[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, any hit generated by 5-(Aminomethyl)-2-methoxybenzonitrile must be passed through orthogonal, self-validating counter-screens. The following protocols are designed with internal controls to definitively separate assay artifacts from true biological activity.
This protocol determines if the compound's inhibitory activity is an artifact of colloidal aggregation [3]. It is self-validating because true competitive inhibitors will remain active regardless of detergent presence, whereas colloidal aggregators will lose activity when the colloid is disrupted.
Materials:
DLS Instrument (e.g., Wyatt DynaPro).
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
Preparation: Prepare a 1 mM stock of 5-(Aminomethyl)-2-methoxybenzonitrile in 100% DMSO.
Dilution: Dilute the compound into the Assay Buffer to a final concentration of 200 µM (above its CAC) ensuring a final DMSO concentration of
≤2%
.
Baseline Measurement: Transfer 20 µL to a DLS cuvette. Measure the autocorrelation function and particle size distribution. Observation: The presence of particles >50 nm indicates colloidal formation.
Detergent Reversal (The Validation Step): Spike the sample with Triton X-100 to a final concentration of 0.01% (v/v). Invert gently to mix.
Re-measurement: Read the sample again via DLS.
Enzymatic Correlation: Run the primary biochemical assay (e.g., protease inhibition) in parallel with and without 0.01% Triton X-100.
This protocol identifies whether the compound is auto-fluorescent or acts as a quencher, which artificially alters the bound/unbound ratio of a fluorescent tracer [1].
Step-by-Step Methodology:
Tracer Isolation: Prepare a solution of the free fluorophore peptide (e.g., Fluorescein-labeled tracer) at 5 nM in assay buffer, without the target protein.
Compound Titration: Titrate 5-(Aminomethyl)-2-methoxybenzonitrile from 10 µM up to 1 mM into the tracer solution.
Readout: Measure both Total Fluorescence Intensity (TFI) and Fluorescence Polarization (mP).
Self-Validation Analysis:
Since no target protein is present, the mP should remain low and constant.
If TFI increases significantly, the compound is auto-fluorescent.
If mP artificially increases or decreases by >10%, the compound is interfering with the optics.
Mitigation: Switch the assay tracer from Fluorescein (480/520 nm) to a red-shifted dye like Cy5 or Texas Red (ex/em > 600 nm), which bypasses the absorption spectrum of the methoxybenzonitrile core [1].
Fig 2. Triage workflow for identifying assay interference in fragment screening.
Strategic Recommendations
When utilizing 5-(Aminomethyl)-2-methoxybenzonitrile in biochemical assays, application scientists must proactively engineer the assay conditions to suppress its inherent liabilities:
Buffer Optimization: Always include 0.01% to 0.05% of a non-ionic detergent (Triton X-100, CHAPS, or Tween-20) in the primary screening buffer to raise the CAC and prevent colloidal aggregation.
Optical Engineering: Avoid blue/green fluorophores (like Coumarin or Fluorescein). Default to red-shifted TR-FRET (e.g., Europium/Allophycocyanin) or Cy5 FP assays to eliminate spectroscopic cross-reactivity.
Orthogonal Validation: Never rely solely on a biochemical readout for this scaffold. Promptly transition validated hits to biophysical methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to confirm 1:1 stoichiometric binding [4].
References
Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase
Source: PubMed / NIH
URL:[Link]
Operational Guide: Proper Handling and Disposal Procedures for 5-(Aminomethyl)-2-methoxybenzonitrile As a critical building block in pharmaceutical synthesis and drug development, 5-(Aminomethyl)-2-methoxybenzonitrile (C...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Proper Handling and Disposal Procedures for 5-(Aminomethyl)-2-methoxybenzonitrile
As a critical building block in pharmaceutical synthesis and drug development, 5-(Aminomethyl)-2-methoxybenzonitrile (CAS 169045-13-0) is frequently utilized in laboratory settings. However, its dual-functional nature—combining a nucleophilic primary amine with an electrophilic benzonitrile group—creates specific logistical and safety challenges during disposal.
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and destruction of this compound, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards and Environmental Protection Agency (EPA) guidelines.
Chemical Profile & Causality of Hazards
To design an effective disposal protocol, we must first understand the molecular behavior of the waste. The hazards associated with 5-(Aminomethyl)-2-methoxybenzonitrile are directly linked to its functional groups:
The Primary Amine: Acts as a Lewis base and nucleophile. It is responsible for the compound's Skin Irritant 2 (H315) and Eye Irritant 2A (H319) classifications. The amine can disrupt lipid bilayers in human tissue, necessitating strict PPE.
The Nitrile Group: While stable under ambient conditions, the thermal decomposition of nitriles and amines generates toxic nitrogen oxides (NOx).
Nitrogen Content: With a molecular weight of 162.19 g/mol and two nitrogen atoms, the compound consists of 17.27% nitrogen by mass . This high nitrogen density strictly prohibits standard drain disposal or low-temperature flaring, as it will inevitably lead to the emission of smog-forming NOx gases.
Table 1: Quantitative Chemical & Hazard Profile
Parameter
Value / Classification
Operational Implication
CAS Number
169045-13-0
Required for all RCRA manifesting.
Molecular Formula
C₉H₁₀N₂O
Dictates combustion byproducts (CO₂, H₂O, NOx).
Nitrogen Content
17.27%
Mandates high-temperature incineration with NOx scrubbers.
GHS Hazards
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Requires secondary containment and nitrile PPE.
RCRA Waste Class
Non-Halogenated Organic
Must be segregated from F001-F002 halogenated streams.
Waste Segregation & Storage Protocol
The chemistry you choose for operational reasons creates regulatory consequences. Mixing nitrogenous non-halogenated waste with halogenated solvents (like dichloromethane) exponentially increases disposal costs and risks the formation of dioxins during incineration.
Table 2: Waste Segregation Matrix
Waste Stream
Compatibility
Causality / Reason
Halogenated Solvents
❌ Incompatible
Halogens inhibit complete combustion of nitrogenous waste; increases TSDF costs.
Strong Oxidizers
❌ Incompatible
Amines can react exothermically with oxidizers, risking thermal runaway or fire.
Strong Acids
❌ Incompatible
Exothermic protonation of the amine; potential hydrolysis of the nitrile group.
Non-Halogenated Organics
✅ Compatible
Safe to co-mingle (e.g., Acetone, Ethanol, Hexane) for standard fuel blending.
Step-by-Step Disposal & Destruction Plan
Every protocol in a high-functioning laboratory must be a self-validating system. The following workflow ensures that the waste is safely routed from the benchtop to final destruction.
Step 1: Primary Containment
Action: Collect 5-(Aminomethyl)-2-methoxybenzonitrile waste (solid or dissolved in non-halogenated solvent) in a High-Density Polyethylene (HDPE) or amber glass carboy.
Causality: HDPE is chemically inert to basic amines and prevents UV-induced degradation of the nitrile group.
Validation Check: Inspect the container 15 minutes after adding waste. The absence of swelling, pressure buildup, or exothermic heat validates that no incompatible cross-contamination (e.g., strong acids) has occurred.
Step 2: RCRA Labeling & Manifesting
Action: Label the container explicitly as "Hazardous Waste: Non-Halogenated Organic (Nitrogenous) - Toxic/Irritant".
Causality: Under EPA Subpart K (for academic/research labs), unwanted materials must be clearly identified to prevent improper downstream handling.
Validation Check: The Environmental Health and Safety (EHS) manifest must explicitly state "Nitrogen Content > 15%". If this is missing, the manifest is invalid and must be rewritten before TSDF pickup.
Action: The waste must be routed to a Treatment, Storage, and Disposal Facility (TSDF) equipped for high-temperature incineration (>1000°C).
Causality: At temperatures below 800°C, nitriles can undergo incomplete combustion, potentially releasing hydrogen cyanide (HCN) or carbon monoxide (CO). High temperatures ensure complete oxidation to CO₂, H₂O, and NO/NO₂.
Validation Check: Verify that the TSDF utilizes Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) scrubbers. These scrubbers inject ammonia or urea into the flue gas to reduce toxic NOx back into benign N₂ gas, validating the environmental integrity of the destruction process.
Figure 1: RCRA-compliant disposal workflow for high-nitrogen organic waste.
Spill Response & Decontamination Protocol
In the event of an accidental release, the physical state of the compound (fine powder vs. solvent solution) dictates the response. Because the primary amine is basic and highly irritating to mucous membranes, dust generation is the primary acute risk.
Step 1: Assessment and Containment
Action: If the spill is a dry powder, do not sweep it, as this aerosolizes the irritant. Don a P100/N95 respirator and double nitrile gloves.
Causality: Nitrile gloves provide an excellent barrier against amines, while the respirator prevents inhalation of STOT SE 3 respiratory irritants.
Validation Check: If the powder is successfully covered with slightly damp, inert absorbent (like vermiculite) without generating dust, the containment step is validated. Never use sawdust, as the oxidizable amine poses a fire risk with combustible absorbents.
Step 2: Chemical Decontamination (The Acid Wash)
Action: After physically collecting the bulk spill into a hazardous waste bag, wash the contaminated surface with a dilute acidic solution (e.g., 1% citric acid or 1% acetic acid), followed by a water rinse.
Causality: The free-base amine is only sparingly soluble in water but highly soluble in dilute acid. The acid protonates the amine, converting it into a highly water-soluble ammonium salt, which is easily wiped away.
Validation Check: Swab the decontaminated surface with a wet strip of pH paper. A neutral reading (pH 7.0) confirms that all residual basic amine has been successfully neutralized and removed.
Figure 2: Step-by-step spill response and surface decontamination decision tree.
References
NextSDS. "5-(aminomethyl)-2-methoxybenzonitrile — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste." EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]
Handling
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-(Aminomethyl)-2-methoxybenzonitrile
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, providi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling 5-(Aminomethyl)-2-methoxybenzonitrile. Our approach is built on a thorough risk assessment derived from data on structurally analogous compounds, a standard and vital practice in modern chemical safety. This ensures a robust defense against potential hazards, safeguarding both the researcher and the integrity of the experiment.
Hazard Assessment: The 'Why' Behind the Precautions
Understanding the potential risks is the cornerstone of effective safety. While a specific, comprehensive Safety Data Sheet (SDS) for 5-(Aminomethyl)-2-methoxybenzonitrile (CAS 169045-13-0) is not extensively documented, a professional hazard analysis can be constructed by examining data from closely related aminobenzonitrile and methoxybenzonitrile derivatives. This chemical class is consistently associated with specific health risks that dictate our PPE and handling protocols.
The primary hazards are summarized below. The decision to mandate specific PPE is a direct response to these potential effects.
Hazard Classification
GHS Hazard Code
Potential Effect
Rationale for Protection
Acute Toxicity (Oral, Dermal, Inhalation)
H302, H312, H332
Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
Prevents systemic toxicity through all primary routes of exposure.
Necessitates handling in a controlled ventilation environment to avoid inhalation of airborne particles.
Core PPE Requirements: A Multi-Layered Defense
A risk-based PPE strategy involves creating multiple barriers between the researcher and the chemical hazard. These layers begin with engineering controls and extend to personal gear.
Primary Engineering Control: The Chemical Fume Hood
The non-negotiable first line of defense is a certified chemical fume hood. Handling 5-(Aminomethyl)-2-methoxybenzonitrile, especially in its powdered form, must occur within a fume hood to control airborne particles and prevent respiratory exposure.[8][9]
Causality: The compound is classified as a potential respiratory irritant and may be harmful if inhaled.[4][5][10] A fume hood uses constant airflow to draw airborne contaminants away from the operator's breathing zone, effectively mitigating this primary risk.
Self-Validating Protocol: Before any work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates normal operation.
Eye and Face Protection: Shielding from Dust and Splashes
Direct contact with the eyes can cause serious irritation.[5][6]
Standard Operations: For all handling tasks, wear tightly fitting safety goggles that meet EN 166 (EU) or NIOSH (US) standards.[9] Standard safety glasses do not provide an adequate seal against fine powders.
High-Risk Operations: When handling larger quantities or performing operations with a high splash potential (e.g., rapid dissolution in a large volume), supplement goggles with a full-face shield .
Hand Protection: Preventing Dermal Absorption
Benzonitrile compounds can be harmful in contact with skin.[1][2][3] Therefore, selecting the correct gloves is critical.
Glove Selection: Use chemical-resistant nitrile rubber gloves that comply with the EN 374 standard. Nitrile provides excellent protection against a broad range of chemicals and is less likely to cause allergic reactions than latex.
Protocol: Always inspect gloves for pinholes or tears before use. Use a proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[7] Dispose of gloves immediately after handling the compound into a designated hazardous waste stream.
Body Protection: Guarding Against Contamination
Lab Coat: A clean, flame-retardant lab coat, buttoned completely, is mandatory to protect skin and personal clothing from contamination.[9]
Additional Protection: For tasks involving significant quantities of the solid, consider using disposable sleeves to protect the forearms.
Respiratory Protection: A Necessary Secondary Defense
While the fume hood is the primary control, respiratory protection may be required in specific scenarios.
When to Use: A NIOSH (US) or EN 149 (EU) approved respirator with a particulate filter is necessary during large-scale weighing operations if a fume hood is not feasible, or during the cleanup of a significant spill.[9][10]
Causality: This ensures that if the primary engineering control fails or is unavailable, the operator's respiratory system remains protected from irritating and potentially toxic dust.
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol integrates PPE use into the entire experimental workflow, from preparation to disposal.
Step 1: Pre-Handling & Preparation
Verify Engineering Controls: Confirm the fume hood is operational and the sash is at the appropriate working height.
Assemble PPE: Don your lab coat, safety goggles, and nitrile gloves. Have a respirator available if the risk assessment deems it necessary.
Prepare Workspace: Line the work surface inside the fume hood with absorbent, disposable bench paper.
Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, beakers, solvent) inside the fume hood before introducing the chemical.
Weighing: Perform all weighing of the solid compound inside the fume hood. Use a weigh boat or paper to contain the powder.
Transfer: Carefully transfer the powder to the reaction vessel. Avoid any actions that could generate dust.
Dissolution: Add solvent to the solid slowly to prevent splashing.
Step 3: Post-Handling & Decontamination
Clean Equipment: Decontaminate any non-disposable equipment that came into contact with the chemical.
Clean Workspace: Carefully wipe down the work surface with an appropriate solvent and dispose of the bench paper into the solid hazardous waste.
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then goggles, and finally the lab coat.
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][6][8]
Step 4: Waste Disposal
Segregation: All contaminated disposables (gloves, weigh boats, bench paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
Compliance: Dispose of all chemical waste according to your institution's approved waste disposal procedures.[1][6]
Visualization: PPE Selection & Decontamination Workflow
The following diagram illustrates the logical flow from risk assessment to the final, safe completion of the task.